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  • Product: 3-(10-Hydroxy-10-phenyldecyl)phenol
  • CAS: 155233-36-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioassay-Guided Characterization of 3-(10-Hydroxy-10-phenyldecyl)phenol

Executive Summary The compound 3-(10-Hydroxy-10-phenyldecyl)phenol (IUPAC: 3-[(10S)-10-hydroxy-10-phenyldecyl]phenol), trivially known as Kneglomeratanol , is a rare, naturally occurring phenylalkyl phenol[1]. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(10-Hydroxy-10-phenyldecyl)phenol (IUPAC: 3-[(10S)-10-hydroxy-10-phenyldecyl]phenol), trivially known as Kneglomeratanol , is a rare, naturally occurring phenylalkyl phenol[1]. Originally isolated from the stem bark of Southeast Asian rainforest plants such as Knema glomerata and Knema hookeriana, this compound has garnered significant attention in natural product drug discovery[2][3]. It exhibits highly specific bioactivities, including moderate cytotoxicity against solid human tumor cell lines (A-549, MCF-7, HT-29) and potent antinematodal properties[2][4]. This whitepaper synthesizes the physicochemical parameters, extraction methodologies, and mechanistic pathways of Kneglomeratanol to guide researchers in downstream formulation and assay development.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of Kneglomeratanol is critical for predicting its pharmacokinetic behavior (ADME) and optimizing in vitro assay conditions. The molecule features a central hydrophobic decyl chain flanked by a resorcinol-like meta-substituted phenol on one end, and a chiral benzylic alcohol (10S configuration) on the other[1][4].

Table 1: Key Physicochemical Properties of Kneglomeratanol

PropertyValueCausality / Implication for Drug Development
Molecular Formula C₂₂H₃₀O₂Standard phenylalkyl phenol scaffold[1].
Molecular Weight 326.48 g/mol Favorable for small-molecule diffusion across lipid membranes (< 500 Da)[1].
LogP (XLogP3) 6.6Highly lipophilic. Violates Lipinski's rule of 5 (LogP > 5). Drives strong lipid bilayer partitioning but requires specialized formulation (e.g., lipid nanoparticles) to prevent precipitation in aqueous media[1].
H-Bond Donors 2The phenolic and aliphatic -OH groups facilitate target binding and receptor anchoring[1].
H-Bond Acceptors 2Oxygen atoms act as localized polar interaction sites[1].
TPSA 40.5 ŲExcellent theoretical membrane permeability, sitting well below the 140 Ų threshold for passive cellular uptake[5].
Rotatable Bonds 10High conformational flexibility allows the decyl chain to adopt folded or extended states depending on the hydrophobic binding pocket[5].

Bioassay-Guided Extraction and Purification Protocol

Isolating highly lipophilic phenolics from complex plant matrices requires a strategic, polarity-driven approach. Because of its high LogP (6.6), Kneglomeratanol will partition into moderately non-polar solvents, necessitating a gradient extraction method[4].

Step-by-Step Methodology:

  • Biomass Maceration: Pulverize dried stem bark of Knema glomerata and macerate in 100% Methanol (MeOH) for 72 hours at room temperature. Causality: MeOH is an amphiphilic solvent capable of exhaustively extracting both polar tannins and non-polar phenolics from the cellular matrix[3].

  • Liquid-Liquid Partitioning: Concentrate the MeOH extract under reduced pressure. Suspend the residue in H₂O and partition sequentially with Hexane, Chloroform (CHCl₃), and Ethyl Acetate (EtOAc). Causality: Kneglomeratanol preferentially enriches in the CHCl₃ fraction, leaving highly polar compounds in the aqueous phase and extreme lipophiles (e.g., plant waxes) in the hexane phase[4].

  • Primary Chromatographic Fractionation: Load the active CHCl₃ fraction onto a normal-phase Silica Gel (230-400 mesh) column. Elute using a gradient of Hexane:Acetone (from 9:1 to 3:1 v/v).

  • Self-Validating Step (Bioautography): To ensure the active compound is not degraded or lost, spot aliquots of each fraction on TLC plates. Spray with 5% phosphomolybdic acid in EtOH to visualize phenolic bands[4]. Concurrently, test fractions in a rapid benchtop bioassay (e.g., Bursaphelenchus xylophilus nematode assay) to confirm the active principle is retained[2].

  • Preparative HPLC: Purify the active sub-fractions using reversed-phase HPLC (C18 column) with an Isocratic Acetonitrile:Water (MeCN:H₂O) mobile phase to yield pure Kneglomeratanol (>95% purity)[4].

Extraction Biomass Knema Bark Biomass Methanol MeOH Maceration (Crude Extract) Biomass->Methanol Partition Liquid-Liquid Partitioning (Hexane -> CHCl3 -> EtOAc) Methanol->Partition Bioassay Bioautography & Assay (Self-Validation) Partition->Bioassay Active CHCl3 Fraction Silica Silica Gel Column (Hexane:Acetone) Bioassay->Silica Silica->Bioassay Track Active Bands HPLC Preparative HPLC (C18, MeCN:H2O) Silica->HPLC Pure Pure Kneglomeratanol HPLC->Pure

Figure 1: Bioassay-guided isolation workflow for Kneglomeratanol.

Biological Activity and Mechanism of Action

Kneglomeratanol exhibits significant bioactivity across multiple domains, supported by authoritative literature such as the [3]:

  • Oncology: It demonstrates moderate cytotoxicity against human solid tumors, specifically A-549 (lung carcinoma), MCF-7 (breast carcinoma), and HT-29 (colon adenocarcinoma)[4]. The mechanism is driven by the hydrophobic decyl chain anchoring into lipid bilayers, allowing the phenolic heads to induce intracellular oxidative stress or inhibit specific enzymatic targets[6].

  • Agrochemical: It shows potent antinematodal activity against Bursaphelenchus xylophilus (pine wood nematode), highlighting its potential as a biopesticide scaffold[2].

Mechanism Prop High Lipophilicity (LogP = 6.6) Membrane Lipid Bilayer Penetration Prop->Membrane Hydrophobic chain Intracellular Intracellular Accumulation Membrane->Intracellular TPSA = 40.5 Ų Targets Enzymatic Targets Intracellular->Targets Phenolic H-bonding Apoptosis Apoptosis (Tumor Cells) Targets->Apoptosis Cytotoxicity

Figure 2: Physicochemical-driven cellular uptake and apoptotic mechanism.

Analytical Characterization Standards

To verify the structural integrity of synthesized or isolated Kneglomeratanol, the following analytical signatures must be confirmed:

  • Mass Spectrometry (EI-MS / ESI-MS): The molecular ion peak [M]+ is observed at m/z 326.2. High-resolution MS (HR-MS) is required to confirm the exact monoisotopic mass of 326.2245 Da ()[5].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃): The meta-substituted phenol ring typically presents a complex multiplet around 6.6-7.1 ppm. The benzylic methine proton (attached to the chiral 10S carbon) appears as a distinct multiplet near 4.5-4.7 ppm. The aliphatic decyl chain manifests as a large methylene envelope between 1.2 and 1.6 ppm[4].

    • Causality in Stereochemical Assignment: Because standard 1D NMR cannot resolve enantiomers, the absolute configuration at C-10 must be determined using the modified Mosher's method, comparing the ¹H-NMR shifts of the synthesized (S)- and (R)-MTPA ester derivatives[4].

Formulation and Drug Delivery Considerations

The primary hurdle in developing Kneglomeratanol into a viable therapeutic is its poor aqueous solubility[1]. For in vitro assays, stock solutions must be prepared in 100% DMSO and diluted to a final DMSO concentration of <0.5% to prevent solvent-induced cytotoxicity. For in vivo applications, researchers should explore lipid-based nanocarriers (e.g., solid lipid nanoparticles or liposomes) that can encapsulate the hydrophobic decyl chain while exposing the polar hydroxyl groups to the aqueous interface.

References

  • Zeng, L., Gu, Z.-M., Fang, X.-P., & McLaughlin, J. L. (1994). Kneglomeratanol, Kneglomeratanones A and B, and Related Bioactive Compounds from Knema glomerata. Journal of Natural Products (ACS Publications). URL:[Link]

  • Alen, Y., Nakajima, S., Nitoda, T., Baba, N., Kanzaki, H., & Kawazu, K. (2000). Two Antinematodal Phenolics from Knema hookeriana, a Sumatran Rainforest Plant. Zeitschrift für Naturforschung C. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11723929, Kneglomeratanol. PubChem (NIH). URL:[Link]

  • Salleh, W. M. N. H. W., & Ahmad, F. (2017). Phytochemistry and Biological Activities of the Genus Knema (Myristicaceae). Pharmaceutical Sciences. URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3-(10-Hydroxy-10-phenyldecyl)phenol: Solubility Dynamics and Degradation Kinetics

Executive Summary 3-(10-Hydroxy-10-phenyldecyl)phenol (also known by its trivial name, Kneglomeratanol; CAS No. 155233-36-6) is a bioactive phenylalkylphenol derivative originally isolated from the stem bark of Knema glo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(10-Hydroxy-10-phenyldecyl)phenol (also known by its trivial name, Kneglomeratanol; CAS No. 155233-36-6) is a bioactive phenylalkylphenol derivative originally isolated from the stem bark of Knema glomerata[1]. Demonstrating moderate cytotoxicity against human tumor cell lines and notable pharmacological potential[2], this compound represents a critical structural class of phenolic lipids[3].

However, its highly lipophilic nature—characterized by a 10-carbon aliphatic chain bridging a phenol and a benzylic alcohol[4]—presents significant challenges in aqueous solubility and formulation stability. This whitepaper provides an authoritative, causality-driven guide to navigating the solubility and stability landscape of 3-(10-Hydroxy-10-phenyldecyl)phenol for drug development professionals, ensuring scientific rigor and self-validating experimental designs.

Structural Causality & Physicochemical Properties

To accurately predict and manipulate the behavior of 3-(10-Hydroxy-10-phenyldecyl)phenol, we must dissect its molecular architecture. The molecule (C₂₂H₃₀O₂, MW: 326.48 g/mol ) consists of three distinct domains[4]:

  • Phenolic Headgroup : Provides a weak acid moiety (estimated pKa ~9.5–10.0) capable of hydrogen bonding and salt formation, but only at highly alkaline pH levels.

  • Decyl Aliphatic Chain : Imparts severe hydrophobicity, driving the predicted LogP (octanol/water partition coefficient) to approximately 5.5–6.5.

  • Benzylic Alcohol Terminus : A secondary alcohol (10-hydroxy-10-phenyl) that offers a secondary hydrogen-bonding site but introduces a specific vulnerability to acid-catalyzed dehydration.

Causality Insight : The dominant aliphatic chain overwhelms the solvation capacity of the two terminal hydroxyl groups in aqueous media, resulting in practically zero water solubility. Conversely, the electron-rich phenol and the benzylic alcohol serve as highly reactive hotspots for oxidative and thermal degradation, respectively.

Solubility Profile & Thermodynamic Evaluation

Quantitative Solubility Estimates

Due to its high LogP, 3-(10-Hydroxy-10-phenyldecyl)phenol is classified as a practically insoluble compound in water, behaving similarly to Biopharmaceutics Classification System (BCS) Class II or IV molecules.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL) at 25°CSolvation Mechanism
Water (pH 7.0) 80.1< 0.01Highly restricted by the hydrophobic decyl chain.
Ethanol 24.5> 25.0Favorable lipophilic interaction and OH-driven H-bonding.
DMSO 46.7> 50.0Strong dipole-dipole interactions with terminal OH groups.
Dichloromethane 9.1> 30.0Excellent solvation of the aliphatic chain and aromatic rings.
Aq. + 20% HPβCD N/A0.5 - 2.0Hydrophobic cavity inclusion of the decyl/phenyl domains.
Self-Validating Protocol: Thermodynamic Solubility Determination

Expertise & Trustworthiness : A simple visual solubility test is scientifically insufficient for lipophilic compounds, which are prone to "oiling out" (liquid-liquid phase separation) rather than true precipitation. The following protocol utilizes a self-validating loop where both the dissolved fraction and the residual solid are analyzed to ensure no phase transformation has skewed the thermodynamic data.

Step-by-Step Methodology:

  • Preparation : Weigh 10 mg of 3-(10-Hydroxy-10-phenyldecyl)phenol into a 2 mL amber glass vial (amber prevents photo-oxidation of the phenol).

  • Equilibration : Add 1 mL of the target buffer/solvent. Cap tightly and place in an isothermal shaker at 25.0 ± 0.1°C for 48 hours at 300 rpm.

  • Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Quantification (HPLC-UV) : Dilute the supernatant in the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% TFA) and analyze via HPLC at λ = 275 nm (phenolic absorbance).

  • Validation (Solid-State Check) : Recover the residual solid, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: If the XRPD pattern changes from the initial API, the measured solubility represents a new polymorph, hydrate, or solvate, not the original crystalline form.

SolubilityWorkflow Start Excess Solid Addition (Target Solvent in Amber Vial) Equilibrate Isothermal Shaking (48h, 25°C, 300 rpm) Start->Equilibrate PhaseSep Phase Separation (Ultracentrifugation 15k x g) Equilibrate->PhaseSep Analysis HPLC-UV Analysis (Supernatant Quantification) PhaseSep->Analysis Supernatant Validation Solid-State Validation (XRPD/DSC on Residuals) PhaseSep->Validation Residual Solid Analysis->Validation Data Concordance Check

Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.

Chemical Stability & Degradation Kinetics

The structural features of 3-(10-Hydroxy-10-phenyldecyl)phenol dictate two primary, highly specific degradation pathways:

  • Oxidative Susceptibility : The phenolic ring is highly susceptible to auto-oxidation, particularly in the presence of transition metal impurities, light, or alkaline pH (>8.0), leading to the formation of reactive quinones or phenoxy radicals.

  • Acid-Catalyzed Dehydration : The secondary benzylic alcohol is a prime candidate for E1 elimination. Under acidic stress, protonation of the hydroxyl group leads to the loss of water, forming a highly stable, conjugated alkene (a styrene derivative).

Degradation Parent 3-(10-Hydroxy-10-phenyldecyl)phenol (Parent API) OxStress Oxidative / Photo Stress (O2, Light, Metals, pH > 8) Parent->OxStress Exposure AcidStress Acidic / Thermal Stress (pH < 3, Heat) Parent->AcidStress Exposure Quinone Quinone & Dimer Derivatives (Phenol Oxidation) OxStress->Quinone Electron Transfer / Radical Formation Alkene Conjugated Alkene Derivatives (Benzylic Dehydration) AcidStress->Alkene -H2O (E1 Elimination)

Primary degradation pathways of 3-(10-Hydroxy-10-phenyldecyl)phenol under stress conditions.

Protocol: Forced Degradation (ICH Q1A Aligned)

To map the degradation kinetics and establish a stability-indicating assay, execute the following forced degradation protocol.

Step-by-Step Methodology:

  • Acidic Stress : Dissolve 1 mg/mL of the compound in 50:50 Methanol:0.1N HCl. Incubate at 60°C for 24 hours. Expected Causality: High yield of the dehydrated alkene product due to benzylic carbocation formation.

  • Alkaline Stress : Dissolve 1 mg/mL in 50:50 Methanol:0.1N NaOH. Incubate at 60°C for 24 hours. Expected Causality: Phenolate formation accelerates oxidative degradation to quinones.

  • Oxidative Stress : Dissolve 1 mg/mL in 50:50 Methanol:3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress : Expose a thin layer of solid powder and a 1 mg/mL methanolic solution to 1.2 million lux hours and 200 watt hours/m² of UV light (per ICH Q1B guidelines).

  • Analysis : Neutralize all samples and analyze via LC-MS/MS. Use the mass shifts ( −18 Da for dehydration; +14/16 Da for oxidation) to elucidate degradation product structures.

Formulation Strategies for Stabilization

Based on the physicochemical profiling, formulating 3-(10-Hydroxy-10-phenyldecyl)phenol requires a dual approach:

  • Solubility Enhancement : Lipid-based drug delivery systems (LBDDS) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) are ideal. The long decyl chain will integrate seamlessly into triglyceride/surfactant matrices, bypassing the need for aqueous dissolution.

  • Stability Protection : Formulations must include lipophilic antioxidants (e.g., BHT, Vitamin E) to quench phenoxy radicals. Furthermore, the microenvironment pH should be strictly maintained between 5.0 and 7.0 to prevent both acid-catalyzed dehydration and base-catalyzed oxidation.

Conclusion

The successful development of 3-(10-Hydroxy-10-phenyldecyl)phenol hinges on respecting its structural causality. Its extreme lipophilicity demands advanced solubilization techniques, while its dual reactive centers (phenol and benzylic alcohol) require strict environmental controls during processing and storage. By employing self-validating thermodynamic workflows and rigorous forced degradation mapping, researchers can confidently advance this compound through preclinical development.

References

  • National Center for Biotechnology Information (NIH). "Kneglomeratanol | C22H30O2 | CID 11723929 - PubChem". PubChem Database. URL:[Link]

  • Zeng, L., Gu, Z.-M., Fang, X.-P., & McLaughlin, J. L. (1994). "Kneglomeratanol, Kneglomeratanones A and B, and Related Bioactive Compounds from Knema glomerata". Journal of Natural Products, 57(3), 376-381. URL:[Link]

  • Hop, N. Q., & Son, N. T. (2023). "Genus Knema: An Extensive Review on Traditional Uses, Phytochemistry, and Pharmacology". Current Pharmaceutical Biotechnology, 24(12). URL:[Link]

  • European Bioinformatics Institute (EMBL-EBI). "Compound Report Card: KNEGLOMERATANOL (CHEMBL513977)". ChEMBL Database. URL:[Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Long-Chain Phenols

Introduction: A Resurgence of Interest in Nature's Scaffolds The quest for novel therapeutic agents is a perpetual endeavor in biomedical research. In recent years, there has been a significant resurgence of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Resurgence of Interest in Nature's Scaffolds

The quest for novel therapeutic agents is a perpetual endeavor in biomedical research. In recent years, there has been a significant resurgence of interest in natural products as a source of inspiration for drug discovery. Among these, long-chain phenols, a class of amphipathic molecules characterized by a phenolic head and a long aliphatic tail, have emerged as a particularly promising scaffold. Historically recognized for their roles in traditional medicine, these compounds are now being rigorously investigated for their diverse and potent biological activities. This guide provides an in-depth technical exploration of the potential biological activities of novel long-chain phenols, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into their synthesis, key biological activities, mechanisms of action, and the experimental workflows required for their evaluation, with a focus on naturally derived and synthetically modified anacardic acids, cardanol, and ginkgolic acids.

I. The Chemical Landscape of Novel Long-Chain Phenols

Long-chain phenols are a structurally diverse class of compounds, with the length and degree of unsaturation of the alkyl chain, as well as the substitution pattern on the phenolic ring, playing a crucial role in their biological activity.

Naturally Occurring Long-Chain Phenols: A Bountiful Source

Nature provides a rich repository of long-chain phenols, with notable examples including:

  • Anacardic Acids: Found in the shells of cashew nuts (Anacardium occidentale), these compounds consist of a salicylic acid moiety with a C15 or C17 alkyl chain that can be saturated or unsaturated.[1][2]

  • Cardanol: A decarboxylated derivative of anacardic acid, also abundant in cashew nut shell liquid (CNSL).[3] It is a meta-substituted phenol with a C15 alkyl chain.

  • Ginkgolic Acids: Present in the leaves and fruits of the Ginkgo biloba tree, these are salicylic acid derivatives with a long alkyl chain at the C6 position.[4][5]

  • Urushiol: The allergenic component of poison ivy, urushiol is a catechol derivative with a C15 or C17 alkyl chain.[6]

Synthetic Derivatives: Expanding the Chemical Space

The synthesis of derivatives of these natural products allows for the fine-tuning of their biological activities and the exploration of structure-activity relationships (SAR). Common synthetic modifications include altering the alkyl chain length, introducing different functional groups to the phenolic ring, and creating ester or ether linkages.[1][7][8]

II. Key Biological Activities and Their Mechanistic Underpinnings

Novel long-chain phenols exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of long-chain phenols, particularly against Gram-positive bacteria.[1] The amphipathic nature of these molecules is key to their mechanism of action, which is believed to involve the disruption of bacterial cell membranes. The hydrophobic alkyl chain inserts into the lipid bilayer, while the hydrophilic phenolic head interacts with the membrane surface, leading to increased permeability and ultimately cell death.[9]

The antibacterial activity of anacardic acids, for instance, has been shown to be more potent than salicylic acid, with the degree of unsaturation in the alkyl chain influencing efficacy.[1] Synthetic modifications, such as the introduction of a nitro group to cardanol, have been shown to enhance both antibacterial and antifungal activity.[8]

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore responsible for the antioxidant activity of these compounds. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The position and number of hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases, and long-chain phenols have demonstrated significant anti-inflammatory potential.[2] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer and Cytotoxic Properties

Emerging evidence suggests that novel long-chain phenols possess promising anticancer activities.[2][10] Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. For example, ginkgolic acid has been shown to exhibit anticancer activity and inhibit the migration of several cancer cell lines.[4] Cardanol has also been investigated for its antiproliferative effects in oral cancer cells.[10]

III. Elucidating Mechanisms: Modulation of Cellular Signaling Pathways

A deep understanding of how novel long-chain phenols exert their biological effects requires an examination of their interactions with cellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several phenolic compounds have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.[2][11]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome p_IkB->Proteasome degradation LCP Long-Chain Phenols LCP->IKK_Complex inhibits DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

NF-κB pathway inhibition by long-chain phenols.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often implicated in cancer. Certain polyphenols can inhibit key kinases in the MAPK pathway, such as ERK, JNK, and p38, leading to anti-proliferative effects.[12]

MAPK_Pathway Growth_Factors Growth Factors (e.g., EGF) Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation LCP Long-Chain Phenols LCP->Raf inhibits LCP->MEK inhibits

Inhibition of the MAPK signaling pathway.
The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes. Many phenolic compounds are potent activators of the Nrf2 pathway, which contributes significantly to their antioxidant and cytoprotective effects.[13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds Keap1->Nrf2 releases Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Proteasome Proteasome Ub->Proteasome degradation LCP Long-Chain Phenols LCP->Keap1 modifies Maf sMaf Nrf2_nuc->Maf heterodimerizes ARE ARE Maf->ARE binds Transcription Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription

Activation of the Nrf2-ARE antioxidant pathway.

IV. Experimental Workflows for Evaluating Biological Activities

Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activities of novel long-chain phenols. The lipophilic nature of these compounds necessitates careful consideration of solvent choice and potential solubility issues.

Antioxidant Capacity Assays

A common first step in evaluating the potential of a novel long-chain phenol is to determine its antioxidant capacity.

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[3]

    • Prepare stock solutions of the test long-chain phenol and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the test compound and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.[3]

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard in 96-well Plate Prepare_DPPH->Mix Prepare_Samples Prepare Serial Dilutions of Long-Chain Phenol & Standard Prepare_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging & IC50 Value Measure_Abs->Calculate

Workflow for the DPPH antioxidant assay.
In Vitro Cytotoxicity Assays

To assess the potential of long-chain phenols as anticancer agents, their cytotoxicity against cancer cell lines is evaluated.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of the long-chain phenol in cell culture medium.

    • Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well and incubate for 2-4 hours.[15]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Measurement and Calculation:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat Cells with Compound (24-72h) Seed_Cells->Treat_Cells Prepare_Treatment Prepare Serial Dilutions of Long-Chain Phenol Prepare_Treatment->Treat_Cells Add_MTT Add MTT Reagent (2-4h Incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (e.g., DMSO) Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate Calculate % Cell Viability & IC50 Value Measure_Abs->Calculate

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The turbidity should be adjusted to a 0.5 McFarland standard.[16]

  • Serial Dilution of the Compound:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the long-chain phenol in the broth medium.[16]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

V. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of long-chain phenols and their biological activity is crucial for the rational design of more potent and selective derivatives. Key SAR findings include:

  • Alkyl Chain Length and Unsaturation: The length and degree of unsaturation of the alkyl chain significantly impact antimicrobial and cytotoxic activities. Generally, an increase in chain length up to a certain point enhances activity, likely due to improved membrane penetration.[17] The presence of double bonds in the alkyl chain can also modulate activity.[1]

  • Phenolic Ring Substitution: The number and position of hydroxyl groups on the phenolic ring are critical for antioxidant activity. The presence of other substituents can influence lipophilicity and interactions with biological targets.

  • Carboxylic Acid Moiety: In anacardic and ginkgolic acids, the carboxylic acid group contributes to their biological profile and provides a handle for further chemical modification.

VI. Concluding Remarks and Future Directions

Novel long--chain phenols represent a compelling class of natural and synthetic compounds with a wide array of promising biological activities. Their amphipathic nature and ability to modulate key cellular signaling pathways make them attractive candidates for the development of new drugs for infectious diseases, inflammatory disorders, and cancer.

Future research in this area should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives with improved pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of promising lead compounds in preclinical animal models.

The continued exploration of this fascinating class of molecules holds great promise for the discovery of the next generation of therapeutic agents.

References

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  • Kłossowski, S., et al. (2021). Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells. International Journal of Molecular Sciences, 22(20), 11029. Available from: [Link]

  • Brackett, C. M., et al. (2020). Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 2006-2012. Available from: [Link]

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  • Akinpelu, D. A., et al. (2022). In Vitro and In Silico Evaluations of Cardanol and Derivatives from Cashew Nut-Shell. Molecules, 27(5), 1629. Available from: [Link]

  • ElSohly, M. A., et al. (1982). Analogues of poison ivy urushiol. Synthesis and biological activity of disubstituted n-alkylbenzenes. Journal of Medicinal Chemistry, 25(7), 854-858. Available from: [Link]

  • Lee, J. H., et al. (2023). Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance. Molecules, 28(24), 8089. Available from: [Link]

  • Zhang, Y., et al. (2023). Urushiol-Based Antimicrobial Coatings: Molecular Mechanisms, Structural Innovations, and Multifunctional Applications. Coatings, 13(6), 1018. Available from: [Link]

  • Mamidyala, S. K., et al. (2013). Efficient synthesis of anacardic acid analogues and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 23(6), 1845-1848. Available from: [Link]

  • Kim, J. H., et al. (2014). Nonallergenic urushiol derivatives inhibit the oxidation of unilamellar vesicles and of rat plasma induced by various radical generators. Food and Chemical Toxicology, 67, 114-121. Available from: [Link]

  • Park, J. H., et al. (2022). Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition. International Journal of Molecular Sciences, 23(7), 3865. Available from: [Link]

  • Kłossowski, S., et al. (2021). Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells. International Journal of Molecular Sciences, 22(20), 11029. Available from: [Link]

  • Hong, D. H., et al. (2004). Antimicrobial activity of the synthesized non-allergenic urushiol derivatives. Journal of Microbiology and Biotechnology, 14(3), 564-568. Available from: [Link]

  • Chen, J., et al. (2013). Novel Chemical Synthesis of Ginkgolic Acid (13:0) and Evaluation of Its Tyrosinase Inhibitory Activity. Journal of Agricultural and Food Chemistry, 61(22), 5345-5350. Available from: [Link]

  • Lee, J. H., et al. (2023). Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance. Molecules, 28(24), 8089. Available from: [Link]

  • Monti, M., et al. (2016). Cardanol-based green nanovesicles with antioxidant and cytotoxic activities. RSC Advances, 6(76), 72403-72411. Available from: [Link]

  • Al-Oqaili, Z. N., et al. (2023). Investigating the anti-cancer activity of cardanol a component of cashew nut shell liquid in oral cancer using in silico analysis. Journal of Applied Pharmaceutical Science, 13(4), 1-11. Available from: [Link]

  • Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry, 3(7), 873-880. Available from: [Link]

  • Bouajila, J., et al. (2023). Evaluation of the antimicrobial and antioxidant properties of synthetic phenolipids. Molecules, 28(14), 5434. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. Available from: [Link]

  • ElSohly, M. A., et al. (1982). Analogs of poison ivy urushiol. Synthesis and biological activity of disubstituted n-alkylbenzenes. Journal of Medicinal Chemistry, 25(7), 854-858. Available from: [Link]

  • Nguyen, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Molecules, 28(18), 6569. Available from: [Link]

  • Richards, R. M. E., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 1475. Available from: [Link]

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  • Romier, B., et al. (2008). Modulation of signalling nuclear factor-kappaB activation pathway by polyphenols in human intestinal Caco-2 cells. British Journal of Nutrition, 99(4), 738-746. Available from: [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. Available from: [Link]

  • Green, I. R., et al. (2008). Design and evaluation of anacardic acid derivatives as anticavity agents. Journal of Natural Products, 71(6), 1033-1037. Available from: [Link]

  • Hoffmann, M., & Huc, I. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. Available from: [Link]

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  • Koteich-Khatib, S., et al. (2024). Extraction of Anacardic Acid and its Applications. A review. Journal of Science and Technology of the Americas, 1(1). Available from: [Link]

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  • Kim, J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Available from: [Link]

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Exploratory

"CAS number for 3-(10-Hydroxy-10-phenyldecyl)phenol"

An In-Depth Technical Guide to 3-(10-Hydroxy-10-phenyldecyl)phenol: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 3-(10-Hydroxy-10-phenyldecyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(10-Hydroxy-10-phenyldecyl)phenol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(10-Hydroxy-10-phenyldecyl)phenol, a complex phenolic compound with potential applications in drug discovery and development. Due to its novelty, a registered CAS (Chemical Abstracts Service) number has not been identified. This guide will therefore address the process for CAS number registration for new chemical entities. The core of this document is a detailed exploration of a proposed synthetic route, purification strategies, and advanced analytical techniques for structural elucidation. Furthermore, we will delve into the potential biological activities and therapeutic applications of this molecule, drawing parallels with structurally related long-chain alkylphenols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are engaged in the design and development of novel therapeutic agents.

Introduction and CAS Number Status

Phenolic compounds are a cornerstone of medicinal chemistry, with their diverse structures underpinning a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The molecule 3-(10-Hydroxy-10-phenyldecyl)phenol combines a phenol moiety with a long alkyl chain containing a tertiary alcohol and a second phenyl group. This unique architecture suggests potential for interaction with biological membranes and specific protein targets, making it an intriguing candidate for drug development.

A thorough search of chemical databases, including the CAS Registry, did not yield a specific CAS number for 3-(10-Hydroxy-10-phenyldecyl)phenol. The CAS Registry assigns a unique numerical identifier to every chemical substance described in the open scientific literature.[3][4] For a new or novel compound that has not been previously reported or synthesized, a CAS number would not yet exist.

Obtaining a CAS Number for a New Substance:

For researchers who successfully synthesize and characterize this molecule, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[5][6] The application requires detailed and verifiable information about the compound's structure, composition, and method of preparation.[7] This process is crucial for the unambiguous identification of the new chemical entity in future research, publications, and regulatory submissions.[6]

Proposed Synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol

The synthesis of this complex molecule can be envisioned through a multi-step process that combines established reactions in organic chemistry. A plausible and efficient route involves a Friedel-Crafts acylation followed by a Grignard reaction. This approach allows for the controlled construction of the carbon skeleton and the introduction of the key functional groups.

Rationale for the Synthetic Strategy

The chosen strategy is based on the following considerations:

  • Friedel-Crafts Acylation: This is a reliable method for forming a carbon-carbon bond between an aromatic ring and an acyl group, establishing the long-chain ketone intermediate.[8][9]

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from interfering with the Grignard reagent in the subsequent step. A methoxy group is a suitable choice for this purpose.

  • Grignard Reaction: This classic organometallic reaction is ideal for creating the tertiary alcohol and introducing the second phenyl group by attacking the ketone.[10][11]

  • Deprotection: The final step involves the cleavage of the methoxy ether to reveal the free phenolic hydroxyl group.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 3-Methoxyphenol + 10-Bromodecanoyl chloride B Intermediate Ketone: 1-(3-Methoxyphenyl)-10-bromodecan-1-one A->B AlCl3, DCM C Phenylmagnesium bromide D Protected Target Molecule: 3-(10-Hydroxy-10-phenyldecyl)anisole B->D 1. Add C to B in THF 2. Aqueous Workup E Final Product: 3-(10-Hydroxy-10-phenyldecyl)phenol D->E BBr3, DCM

Caption: Proposed synthetic pathway for 3-(10-Hydroxy-10-phenyldecyl)phenol.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 1-(3-Methoxyphenyl)-10-bromodecan-1-one

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane (DCM) at 0 °C, add 10-bromodecanoyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of 3-methoxyphenol in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.

Step 2: Grignard Reaction to form 3-(10-Hydroxy-10-phenyldecyl)anisole

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • To the freshly prepared Grignard reagent at 0 °C, add a solution of 1-(3-methoxyphenyl)-10-bromodecan-1-one in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Step 3: Deprotection to yield 3-(10-Hydroxy-10-phenyldecyl)phenol

  • Dissolve the protected intermediate from Step 2 in dry DCM and cool to -78 °C under an inert atmosphere.

  • Add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product can be purified by column chromatography to yield pure 3-(10-Hydroxy-10-phenyldecyl)phenol.

Purification and Structural Characterization

The purity and structural integrity of the synthesized compound must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

Purification
  • Column Chromatography: This is the primary method for purifying the intermediates and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a suitable mobile phase system.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for biological testing, reverse-phase preparative HPLC can be employed.

Structural Elucidation

The following spectroscopic methods are essential for confirming the structure of 3-(10-Hydroxy-10-phenyldecyl)phenol.[12][13]

Technique Expected Observations
¹H NMR - Aromatic protons of the two phenyl rings in the range of 6.5-7.5 ppm. - A broad singlet for the phenolic -OH proton. - A singlet for the tertiary alcohol -OH proton. - Multiplets for the long alkyl chain protons.
¹³C NMR - Resonances for the aromatic carbons, with those bonded to oxygen appearing downfield. - A signal for the carbon of the tertiary alcohol (C-OH). - A series of signals for the carbons of the decyl chain.
Mass Spec. - The molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of water and cleavage of the alkyl chain.
FTIR - A broad absorption band for the O-H stretching of the phenol and alcohol (around 3200-3600 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic rings.
Analytical Workflow

G cluster_0 Spectroscopic Analysis A Crude Synthesized Product B Column Chromatography (Purification) A->B C Purity Check (TLC/HPLC) B->C D Structural Confirmation C->D E ¹H & ¹³C NMR H Final Characterized Compound E->H F Mass Spectrometry (HRMS) F->H G FTIR Spectroscopy G->H

Caption: Workflow for the purification and characterization of the final product.

Potential Biological Activity and Therapeutic Applications

While no biological data exists for 3-(10-Hydroxy-10-phenyldecyl)phenol, its structural features allow for informed hypotheses regarding its potential therapeutic applications. The presence of a long alkyl chain suggests it may be classified as a phenolic lipid.

Potential Mechanisms of Action
  • Antioxidant Activity: Like many phenolic compounds, it is expected to exhibit antioxidant properties by scavenging free radicals.[1][14] The phenolic hydroxyl group is key to this activity.

  • Membrane Interaction: The long, hydrophobic decyl chain and the two phenyl groups can facilitate insertion into cell membranes, potentially modulating the function of membrane-bound proteins and ion channels.[15]

  • Enzyme Inhibition: The structure may allow it to bind to the active sites of various enzymes. For instance, some phenolic lipids are known to inhibit enzymes like lipoxygenase.[15]

  • Hormonal Activity: Long-chain alkylphenols are known to be xenoestrogens, meaning they can mimic the effects of estrogen and interact with estrogen receptors.[16][17] This could be a basis for applications in hormone-dependent cancers or as endocrine modulators.

Potential Therapeutic Areas
  • Oncology: The potential anti-inflammatory and pro-apoptotic effects of phenolic compounds could be explored in cancer therapy.[1]

  • Infectious Diseases: Phenolic lipids have demonstrated antibacterial and antifungal activities.[15]

  • Neurodegenerative Diseases: The antioxidant properties may offer a neuroprotective effect in diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease.[1]

Illustrative Signaling Pathway

G A 3-(10-Hydroxy-10-phenyldecyl)phenol B Cell Membrane (Insertion/Interaction) A->B C Membrane-Bound Estrogen Receptor B->C D Intracellular Signaling Cascade (e.g., ERK activation) C->D E Gene Expression Changes D->E F Cellular Response (e.g., Proliferation, Apoptosis) E->F

Caption: Potential signaling pathway influenced by 3-(10-Hydroxy-10-phenyldecyl)phenol.

Conclusion

3-(10-Hydroxy-10-phenyldecyl)phenol represents an unexplored molecule with significant potential in the field of drug discovery. While a CAS number is not currently available, this guide provides a robust framework for its synthesis, purification, and characterization. The hypothesized biological activities, based on its structural similarity to other long-chain alkylphenols, warrant further investigation to unlock its therapeutic potential. The protocols and insights presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and other novel phenolic compounds.

References

  • Sarankar, S. K., Rajak, B., Ojha, S., & Somkuwar, S. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095–102.
  • Silva, A. B., et al. (n.d.). Bioavailability of phenolic compounds: a major challenge for drug development? Química Nova.
  • Fei, J., et al. (n.d.). Catalytic synthesis of long chain alkylphenol by Fe2O3·SO4 2-.
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Foundational

"IUPAC name and structure of 3-(10-Hydroxy-10-phenyldecyl)phenol"

Title: Structural Elucidation, Synthesis, and Characterization of 3-(10-Hydroxy-10-phenyldecyl)phenol: A Technical Guide Executive Summary As drug discovery and chemical biology pivot toward exploiting lipid-membrane dyn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation, Synthesis, and Characterization of 3-(10-Hydroxy-10-phenyldecyl)phenol: A Technical Guide

Executive Summary As drug discovery and chemical biology pivot toward exploiting lipid-membrane dynamics and membrane-bound targets, long-chain alkylphenols have emerged as critical structural scaffolds. This technical guide provides a comprehensive analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol , a synthetic analogue of naturally occurring alkylresorcinols. Designed for researchers and drug development professionals, this whitepaper deconstructs the molecule’s IUPAC nomenclature, details a self-validating de novo synthetic methodology, and explores its structure-activity relationship (SAR) in the context of lipid bilayer interactions.

Structural Deconstruction and IUPAC Nomenclature

The chemical identity of 3-(10-hydroxy-10-phenyldecyl)phenol (Molecular Formula: C₂₂H₃₀O₂) can be systematically decoded through its IUPAC nomenclature, which highlights its amphiphilic architecture:

  • Phenol Core (Parent Structure): The base of the molecule is a phenol ring, providing a polar, hydrogen-bonding anchor.

  • Substituent Position (3-): The alkyl chain is attached at the meta position relative to the phenolic hydroxyl group.

  • Decyl Chain (-decyl-): A 10-carbon aliphatic linker that confers significant hydrophobicity and conformational flexibility.

  • Terminal Substitution (10-hydroxy-10-phenyl-): At the 10th carbon of the decyl chain (furthest from the phenol), a secondary benzylic alcohol is formed by the presence of both a hydroxyl group and a phenyl ring.

Structural components and their corresponding physicochemical roles.

Physicochemical Properties & SAR Implications

The rational design of 3-(10-hydroxy-10-phenyldecyl)phenol mimics the structural motifs of bacterial and plant-derived long-chain alkylphenols. These molecules are known for their membrane-structuring properties and their ability to modulate membrane fluidity[1].

Table 1: Quantitative Physicochemical Profile

PropertyCalculated ValueStructural & Biological Implication
Molecular Formula C₂₂H₃₀O₂Highly lipophilic backbone with dual polar termini.
Molecular Weight 326.48 g/mol Optimal size for small-molecule lipid bilayer insertion.
LogP (Estimated) ~5.5Strong hydrophobic partitioning; dictates membrane accumulation.
H-Bond Donors 2Phenolic OH and Benzylic OH enable interfacial anchoring.
H-Bond Acceptors 2Phenolic O and Benzylic O participate in target binding.
Rotatable Bonds 12High conformational flexibility allows alignment with lipid acyl tails.

Causality in SAR: The distance between the two polar heads (the phenol and the benzylic alcohol) is spanned by exactly 10 carbons. This specific chain length allows the molecule to span a single leaflet of a phospholipid bilayer. The hydrophobic decyl chain intercalates with the lipid acyl tails, while the terminal hydroxyl groups anchor at the lipid-water interface. Variations in alkyl chain length directly dictate the potency of such xenoestrogens and membrane modifiers[2].

De Novo Synthetic Methodology

To synthesize 3-(10-hydroxy-10-phenyldecyl)phenol with high fidelity, a convergent 6-step synthetic route is required. As a Senior Application Scientist, I have designed this protocol to be a self-validating system—each step includes specific chemical logic to prevent side reactions.

Step-by-Step Protocol
  • Phenol Protection: React 3-iodophenol with tert-Butyldimethylsilyl chloride (TBSCl) and imidazole in DMF.

    • Causality: The acidic phenolic proton must be masked to prevent the quenching of the Grignard reagent in Step 5. TBS is chosen because it survives the subsequent cross-coupling and oxidation steps but can be cleaved mildly without harsh acids that would eliminate the benzylic alcohol.

  • Sonogashira Cross-Coupling: Couple the protected 3-iodophenol with 9-decyn-1-ol using Pd(PPh₃)₄ and CuI in triethylamine.

    • Causality: This establishes the carbon framework. CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate.

  • Alkyne Hydrogenation: Reduce the internal alkyne using H₂ gas over a Palladium on Carbon (Pd/C) catalyst in methanol.

    • Causality: Complete saturation of the alkyne to an alkane is necessary to provide the decyl chain with the conformational flexibility required for biological membrane insertion.

  • Controlled Oxidation: Oxidize the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) in dichloromethane.

    • Causality: DMP is specifically selected over Jones reagent to prevent over-oxidation to a carboxylic acid and to avoid acidic conditions that could prematurely cleave the TBS ether.

  • Grignard Addition: Treat the resulting aldehyde with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at -78°C, followed by aqueous workup.

    • Causality: The nucleophilic phenyl carbanion attacks the electrophilic carbonyl carbon, simultaneously installing the terminal phenyl ring and generating the secondary benzylic alcohol.

  • Deprotection: Cleave the TBS ether using Tetrabutylammonium fluoride (TBAF) in THF to yield the final product.

    • Causality: The high bond dissociation energy of the Si-F bond drives this reaction to completion, selectively unmasking the phenol without dehydrating the newly formed benzylic alcohol.

Synthesis N1 1. Protection 3-Iodophenol + TBSCl N2 2. Sonogashira Coupling + 9-decyn-1-ol N1->N2 Pd(PPh3)4, CuI N3 3. Hydrogenation Pd/C, H2 N2->N3 Alkyne to Alkane N4 4. Oxidation Dess-Martin Periodinane N3->N4 Primary Alcohol to Aldehyde N5 5. Grignard Addition + PhMgBr N4->N5 C-C Bond Formation N6 6. Deprotection TBAF in THF N5->N6 Silyl Ether Cleavage N7 Target Compound: 3-(10-Hydroxy-10-phenyldecyl)phenol N6->N7 Final Isolation

Step-by-step synthetic workflow for 3-(10-Hydroxy-10-phenyldecyl)phenol.

Analytical Characterization Workflow

To ensure the trustworthiness of the synthesized compound, a rigorous analytical workflow must be employed to validate the final structure.

  • Nuclear Magnetic Resonance (¹H NMR): The hallmark of a successful Step 5/6 sequence is the appearance of a distinct methine proton signal. Look for a triplet or multiplet around δ 4.5–4.8 ppm , corresponding to the benzylic CH-OH. The aromatic region (δ 6.5–7.4 ppm) will integrate to 9 protons (4 from the phenol, 5 from the phenyl ring). The disappearance of the aldehyde proton at ~δ 9.8 ppm confirms the complete conversion of the Grignard reaction.

  • Mass Spectrometry (LC-MS/ESI+): The expected molecular ion peak is m/z 326.2 [M]⁺ . Due to the stability of the benzylic carbocation, a major fragmentation peak at m/z 308.2 [M-H₂O]⁺ is highly diagnostic, representing the loss of the benzylic hydroxyl group as water.

Biological Relevance & Application

Compounds like 3-(10-hydroxy-10-phenyldecyl)phenol are highly valuable in bioprospecting and chemical biology[3]. Long-chain alkylphenols exhibit potent biological activities, frequently acting as non-genomic modulators of membrane-bound receptors[2].

Because of its specific chain length and dual-polar heads, this molecule is theorized to act as a lipid bilayer modifier . When introduced to cellular membranes, the decyl chain integrates into the hydrophobic core, altering local membrane viscosity and lipid packing[1]. This structural disruption can allosterically modulate the activity of integral membrane proteins, making this compound a vital tool for researchers studying lipid-protein interactions, membrane-bound enzyme kinetics (such as SIRT1 or tyrosinase), and the broader pharmacological impacts of xenoestrogens.

References

  • Bitkov VV, Nenashev VA, Pridachina NN, Batrakov SG. "Membrane-structuring Properties of Bacterial Long-Chain Alkylresorcinols." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1992. URL:[Link]

  • Watson CS, Jeng YJ, Kochukov MY. "Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes." Environmental Health Perspectives, 2009. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol, a diaryl compound featuring a long aliphatic chain. The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol, a diaryl compound featuring a long aliphatic chain. The synthetic strategy is centered around the highly reliable and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This protocol details a two-part approach: the formation of a long-chain Grignard reagent from (10-bromodecyl)benzene, and its subsequent nucleophilic addition to 3-hydroxybenzaldehyde. A critical aspect of this methodology is the in-situ protection of the acidic phenolic proton as a sodium phenoxide, thereby preventing its reaction with the Grignard reagent.[3] This guide is intended for researchers in medicinal chemistry and materials science, providing step-by-step instructions, explanations for key procedural choices, and methods for the characterization of the final product.

Introduction and Synthetic Strategy

The synthesis of complex phenolic compounds is a significant area of research due to their diverse biological and material properties. The target molecule, 3-(10-Hydroxy-10-phenyldecyl)phenol, possesses a unique structure combining a hydrophilic phenol, a secondary alcohol, and a long hydrophobic alkyl-aromatic chain. The most logical and efficient disconnection for retrosynthetic analysis points to a Grignard reaction. This involves the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.[4]

The chosen forward synthesis involves two key components:

  • The Nucleophile: A Grignard reagent prepared from (10-bromodecyl)benzene. This provides the C10 alkyl chain and the terminal phenyl group.

  • The Electrophile: 3-Hydroxybenzaldehyde. This molecule provides the phenol moiety and the carbonyl group for the Grignard reagent to attack.

A significant challenge in this synthesis is the presence of the acidic phenolic hydroxyl group on the aldehyde, which would readily quench the highly basic Grignard reagent. To circumvent this, the protocol employs a pre-reaction step where 3-hydroxybenzaldehyde is treated with sodium hydride (NaH) to form the sodium phenoxide.[3] This deprotonated form is unreactive towards the Grignard reagent, allowing the desired nucleophilic addition to the aldehyde carbonyl to proceed efficiently. The final product is obtained after an acidic workup to protonate the resulting alkoxide and phenoxide.

Overall Reaction Scheme:

Step A: (10-bromodecyl)benzene + Mg → (10-Phenyldecyl)magnesium bromide Step B: 3-Hydroxybenzaldehyde + NaH → Sodium 3-formylphenoxide Step C: (10-Phenyldecyl)magnesium bromide + Sodium 3-formylphenoxide → Intermediate alkoxide Step D: Intermediate alkoxide + H₃O⁺ → 3-(10-Hydroxy-10-phenyldecyl)phenol

Experimental Protocol

This protocol is divided into four main stages: preparation of the Grignard reagent, formation of the sodium phenoxide, the Grignard addition reaction, and finally, workup and purification.

Materials and Equipment
Reagents Grade Supplier
(10-Bromodecyl)benzene≥97%Sigma-Aldrich
Magnesium turnings≥99.5%Sigma-Aldrich
IodineACS ReagentFisher Scientific
3-Hydroxybenzaldehyde98%Acros Organics
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexanesHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific

Equipment: Three-neck round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or nitrogen/argon inlet, ice bath, rotary evaporator, column chromatography setup, standard laboratory glassware.

Synthesis Workflow Diagram

G cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Core Reaction & Purification A (10-Bromodecyl)benzene + Mg Turnings C Grignard Reagent (C₆H₅(CH₂)₁₀MgBr) in THF A->C Anhydrous THF, I₂ (cat.), N₂ atm B 3-Hydroxybenzaldehyde + NaH (60% disp.) D Sodium 3-formylphenoxide in THF B->D Anhydrous THF, N₂ atm, 0°C to RT E Grignard Addition C->E D->E F Aqueous Workup (sat. aq. NH₄Cl) E->F Quench G Extraction & Drying (Et₂O, MgSO₄) F->G Isolate H Purification (Silica Gel Chromatography) G->H Concentrate I Final Product: 3-(10-Hydroxy-10-phenyldecyl)phenol H->I Elute J Characterization (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol.

Step-by-Step Procedure

PART A: Preparation of (10-Phenyldecyl)magnesium bromide (Grignard Reagent)

  • Setup: Assemble a dry 250 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (1.2 g, 50 mmol) in the flask. Add a single crystal of iodine.

    • Expert Insight: Iodine serves as an initiator. It reacts with the magnesium surface, exposing fresh, unoxidized metal to facilitate the reaction with the alkyl halide.

  • Reagent Addition: In the dropping funnel, prepare a solution of (10-bromodecyl)benzene (14.15 g, 50 mmol) in 80 mL of anhydrous THF.

  • Reaction: Add ~10 mL of the bromide solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent. Cool to room temperature.

PART B: Synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol

  • Phenoxide Formation: In a separate dry 500 mL three-neck flask under nitrogen, add sodium hydride (2.0 g of 60% dispersion, 50 mmol) and wash with 2 x 20 mL of dry hexanes to remove the mineral oil. Carefully decant the hexanes.

    • Safety Precaution: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere. The reaction with THF and 3-hydroxybenzaldehyde will produce flammable hydrogen gas.

  • Add 100 mL of anhydrous THF to the washed NaH. Cool the suspension in an ice bath.

  • Dissolve 3-hydroxybenzaldehyde (6.1 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The formation of the clear sodium phenoxide solution indicates completion.[3]

  • Grignard Addition: Cool the phenoxide solution in an ice bath. Add the previously prepared Grignard reagent solution dropwise via a cannula over 1-1.5 hours. A thick precipitate may form.

    • Expert Insight: Slow, cold addition is crucial to control the exothermic nature of the Grignard addition and minimize side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours or overnight.

  • Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Expert Insight: Saturated NH₄Cl is a mild acid, sufficient to protonate the alkoxide and phenoxide without causing potential acid-catalyzed side reactions like dehydration.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

PART C: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.

  • Analysis: Monitor the column fractions by thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Final Product: Remove the solvent under reduced pressure to yield 3-(10-Hydroxy-10-phenyldecyl)phenol as a pale yellow oil or a low-melting solid.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[5][6]

Technique Expected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.1-7.3 (m, 5H, Ar-H of phenyl); δ ~6.6-7.1 (m, 4H, Ar-H of phenol); δ ~4.6 (t, 1H, -CH(OH)-); δ ~4.5-5.5 (br s, 1H, phenolic -OH); δ ~2.5 (t, 2H, Ar-CH₂-); δ ~1.2-1.8 (m, ~18H, aliphatic -(CH₂)₉-); δ ~2.0 (br s, 1H, alcoholic -OH).
¹³C NMR (CDCl₃, 100 MHz)δ ~155 (C-OH, phenol); δ ~145 (Ar-C); δ ~125-130 (Ar-CH); δ ~112-122 (Ar-CH, phenol); δ ~75 (-CH(OH)-); δ ~25-40 (aliphatic CH₂).
Mass Spec. (ESI-MS)Expected [M-H]⁻ at m/z 325.2 for C₂₂H₃₀O₂.
IR Spectroscopy (thin film)Broad peak at ~3300-3400 cm⁻¹ (O-H stretch, alcohol and phenol); ~3020-3080 cm⁻¹ (aromatic C-H stretch); ~2850-2930 cm⁻¹ (aliphatic C-H stretch).

References

  • Patel, H. & Patel, S. (1979). Synthesis and characterization of phenolic oligomers. Proceedings of the Indian Academy of Sciences - Section A, 88(4), 275-282. Available at: [Link]

  • Albu, C., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3695. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Phenol preparation from Grignard reagent. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Chapter 7: Analytical Methods. Available at: [Link]

  • Google Patents. (2007). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • Shafi, S., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 17(6), 105822. Available at: [Link]

  • Al-Rimawi, F. (2020). Advanced Analytical Techniques for the Isolation of Phenolic Compounds in Medicinal Plants. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(6-phenoxy-1-hydroxyhexyl)phenol. Available at: [Link]

Sources

Application

Application Note: Profiling 3-(10-Hydroxy-10-phenyldecyl)phenol in Cell-Based Assays for Oncology and Endocrine Research

Scientific Context & Mechanistic Rationale 3-(10-Hydroxy-10-phenyldecyl)phenol (CAS: 155233-36-6), commonly known by its trivial name Kneglomeratanol, is a bioactive phenylalkyl phenol originally isolated from the stem b...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

3-(10-Hydroxy-10-phenyldecyl)phenol (CAS: 155233-36-6), commonly known by its trivial name Kneglomeratanol, is a bioactive phenylalkyl phenol originally isolated from the stem bark of Knema glomerata (Myristicaceae)[1][2]. With a molecular weight of 326.48 g/mol and high lipophilicity, this compound has garnered interest in natural product drug discovery due to its documented moderate cytotoxicity against human tumor cell lines (e.g., MCF-7, KB, NCI-H187)[3][4].

Recent in silico and in vitro profiling of Knema-derived phytochemicals suggests that these phenolic compounds act as potential modulators or inhibitors of Estrogen Receptor-alpha (ER-α)[5]. Because ER-α overexpression is a primary driver in hormone-dependent breast cancers, evaluating 3-(10-Hydroxy-10-phenyldecyl)phenol requires highly controlled, self-validating cell-based assay systems that can distinguish between general cytotoxicity and targeted endocrine modulation.

Proposed Mechanism of Action

The structural homology of phenylalkyl phenols to known endocrine disruptors allows them to interact with the ligand-binding domain of ER-α. The diagram below illustrates the hypothesized pathway where competitive binding alters receptor dimerization, thereby modulating downstream gene transcription and cell viability.

ER_Pathway Kneg 3-(10-Hydroxy-10-phenyldecyl)phenol (Kneglomeratanol) ER Estrogen Receptor Alpha (ER-α) (Cytosolic/Nuclear) Kneg->ER Competitive Binding / Modulation ERE Estrogen Response Elements (ERE) (DNA Binding) ER->ERE Dimerization & Translocation Transcription Gene Transcription (Proliferation/Survival Genes) ERE->Transcription Transcriptional Regulation CellFate Modulation of Cell Viability (Cytotoxicity in ER+ Cells) Transcription->CellFate Phenotypic Outcome

Proposed mechanism of action for 3-(10-Hydroxy-10-phenyldecyl)phenol via ER-α modulation.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and scientific integrity, the evaluation of this compound cannot rely on a single cell line. A robust experimental design must employ orthogonal validation:

  • Paired Cell Lines: Use MCF-7 (ER-α positive) as the primary test model and MDA-MB-231 (ER-α negative) as a counter-screen[5].

  • Causality in Design: If 3-(10-Hydroxy-10-phenyldecyl)phenol acts primarily via ER-α antagonism, it will exhibit a significantly lower IC₅₀ in MCF-7 cells compared to MDA-MB-231 cells. If the IC₅₀ values are identical across both lines, the compound's cytotoxicity is likely driven by off-target or generalized membrane disruption rather than specific endocrine modulation.

Workflow Prep Compound Prep 10 mM in DMSO Treatment Treatment 0.1 - 100 µM (72h) Prep->Treatment CellCulture Cell Culture MCF-7 (ER+) & MDA-MB-231 (ER-) CellCulture->Treatment Assay Endpoint Assays MTT / Luciferase Treatment->Assay Analysis Data Analysis IC50 Calculation Assay->Analysis

Self-validating experimental workflow for evaluating compound cytotoxicity and receptor activity.

Reagent Preparation & Handling

Stock Solution Preparation:

  • Weigh out the lyophilized 3-(10-Hydroxy-10-phenyldecyl)phenol powder.

  • Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquot into amber glass vials and store at -20°C.

  • Causality: Phenylalkyl phenols possess long hydrophobic alkyl chains making them highly lipophilic and prone to oxidation[2]. Anhydrous DMSO prevents aqueous precipitation, and amber vials protect the phenolic hydroxyl group from photo-oxidation.

Detailed Protocols

Protocol A: Hormone-Dependent Cytotoxicity Assay (Resazurin/MTT)

This protocol measures the anti-proliferative effect of the compound on breast cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at 5,000 cells/well in a 96-well plate. Use phenol red-free DMEM supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .

    • Causality: Standard FBS contains endogenous estrogens, and phenol red acts as a weak ER agonist. Removing these eliminates background receptor activation, ensuring that the baseline proliferation is strictly controlled and the observed modulatory effect is solely due to the test compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence.

  • Treatment: Prepare serial dilutions of 3-(10-Hydroxy-10-phenyldecyl)phenol (0.1 µM to 100 µM) in the assay media. Ensure the final DMSO concentration is normalized to 0.1% (v/v) across all wells.

    • Self-Validation: Include 0.1% DMSO as a vehicle control (100% viability baseline) and Tamoxifen (10 µM) as a positive control for ER-targeted cytotoxicity.

  • Endpoint: After 72 hours, add Resazurin or MTT reagent according to the manufacturer's instructions. Incubate for 2-4 hours, then measure fluorescence/absorbance using a microplate reader.

Protocol B: ER-α Luciferase Reporter Gene Assay

To confirm that the cytotoxicity observed in Protocol A is mechanistically linked to ER-α antagonism, a reporter assay is required.

Step-by-Step Methodology:

  • Transfection: Transiently transfect MCF-7 cells with an Estrogen Response Element (ERE)-Luciferase reporter plasmid using a liposomal transfection reagent.

  • Agonist Stimulation & Co-Treatment: Treat the transfected cells with 1 nM 17β-estradiol (E2) to strongly activate the ER-α pathway. Simultaneously, co-treat with varying concentrations of 3-(10-Hydroxy-10-phenyldecyl)phenol (1 µM to 50 µM).

    • Causality: Because the compound is hypothesized to be an ER-α inhibitor[5], the assay must be artificially stimulated with a known agonist (E2) to create a high-signal state. The readout measures the compound's ability to competitively antagonize E2-induced luminescence.

  • Detection: After 24 hours, lyse the cells and add luciferin substrate. Quantify luminescence immediately.

Data Presentation & Expected Outcomes

Based on benchmark data for Knema-derived phenylalkyl phenols and related cardanols[5][6], the table below summarizes the expected quantitative data profile for a successful, validated assay run.

Cell Line / ModelReceptor StatusAssay TypeExpected IC₅₀ Range (µM)Reference Control
MCF-7 ER-α PositiveViability (MTT)25.0 – 45.0Tamoxifen (IC₅₀ ~5 µM)
MDA-MB-231 ER-α NegativeViability (MTT)> 100.0 (Inactive)Doxorubicin (IC₅₀ ~1 µM)
MCF-7 (ERE-Luc) ER-α PositiveReporter Gene10.0 – 30.0 (Antagonism)Fulvestrant (IC₅₀ ~15 nM)

Interpretation: A lower IC₅₀ in MCF-7 compared to MDA-MB-231 confirms selective activity against hormone-dependent cells, validating the in silico predictions of ER-α affinity[5].

Troubleshooting

  • Issue: High background luminescence in the ER-α Reporter Assay.

    • Solution: Verify the quality of the Charcoal-Stripped FBS. Incomplete stripping of endogenous hormones will pre-activate the ERE-Luciferase reporter. Switch to a different lot or perform a double-strip protocol.

  • Issue: Compound precipitation upon addition to the culture media.

    • Solution: 3-(10-Hydroxy-10-phenyldecyl)phenol is highly hydrophobic. Ensure the culture media is pre-warmed to 37°C before spiking in the DMSO stock. Mix rapidly by pipetting to prevent localized high concentrations that lead to crash-out.

References

  • PubChem Compound Summary for CID 11723929, Kneglomeratanol. National Center for Biotechnology Information (NIH). URL:[Link]

  • Compound Report Card: KNEGLOMERATANOL (CHEMBL513977). ChEMBL Database, European Bioinformatics Institute (EMBL-EBI). URL:[Link]

  • Kneglomeratanol, Kneglomeratanones A and B, and Related Bioactive Compounds from Knema glomerata. Zeng, L., et al. Journal of Natural Products, 1994. URL:[Link]

  • Phytochemistry and Biological Activities of the Genus Knema (Myristicaceae). Salleh, W. M. N. H. W., & Ahmad, F. Pharmaceutical Sciences, 2017. URL:[Link]

  • Investigation of Knema-derived phytochemicals as potential inhibitors of estrogen receptor-alpha for breast cancer treatment: an In Silico approach. ResearchGate / Molecular Diversity, 2023. URL:[Link]

  • Chemical constituents and biological activities of the fruits of Knema pachycarpa de Wilde. Journal of Asian Natural Products Research, 2019. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Investigating 3-(10-Hydroxy-10-phenyldecyl)phenol

Abstract This guide provides a comprehensive framework for the preclinical evaluation of 3-(10-Hydroxy-10-phenyldecyl)phenol, a novel phenolic compound with structural similarities to modulators of the G protein-coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of 3-(10-Hydroxy-10-phenyldecyl)phenol, a novel phenolic compound with structural similarities to modulators of the G protein-coupled receptor 55 (GPR55). Given the increasing evidence implicating GPR55 in oncogenic signaling, this receptor represents a promising therapeutic target.[1][2][3] This document outlines detailed in vitro and in vivo methodologies to characterize the compound's bioactivity, mechanism of action, and potential anti-cancer efficacy. The protocols are designed for researchers in pharmacology, cancer biology, and drug development, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation.

PART 1: In Vitro Characterization: From Cytotoxicity to Mechanism of Action

The initial phase of compound evaluation is to determine its biological activity in a controlled cellular environment. This involves assessing its general cytotoxicity before proceeding to specific functional assays that probe its interaction with the intended molecular target, GPR55.

Cell Line Selection and Preparation

Expert Rationale: The choice of cell line is fundamental to the validity of in vitro studies. It is crucial to use cell lines that endogenously express the target receptor, GPR55, at relevant levels. Several cancer cell lines, particularly from breast, prostate, and colon cancers, have been shown to express GPR55.[1] Alternatively, engineered cell lines (e.g., HEK293 or CHO) overexpressing human GPR55 can be used to isolate the compound's effect on the specific target, which is particularly useful for mechanistic studies.[4][5]

Recommended Cell Lines for GPR55 Research:

Cell LineCancer TypeGPR55 ExpressionRationale
MDA-MB-231 Triple-Negative Breast CancerEndogenousWell-characterized model for metastasis; GPR55 activation promotes invasion.[3]
PC-3 Prostate CancerEndogenousGPR55 is implicated in prostate cancer cell proliferation.[2]
DLD-1 / HCT116 Colorectal CancerEndogenousGPR55 promotes colorectal cancer and has opposing effects to CB1.[1]
HEK293-hGPR55 N/A (Engineered)OverexpressedProvides a "clean" system to study GPR55 signaling without confounding factors.
CHO-hGPR55 N/A (Engineered)OverexpressedCommonly used for GPCR functional assays like β-arrestin recruitment.[5][6]

Protocol: Cell Culture

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency. For assays, use cells in the logarithmic growth phase.

Foundational Assay: Determining Cytotoxicity

Expert Rationale: Before assessing functional activity, it is imperative to establish the concentration range at which 3-(10-Hydroxy-10-phenyldecyl)phenol is non-toxic. High concentrations of any compound can induce non-specific cytotoxic effects that would confound the results of target-specific assays. The XTT assay is preferred over the traditional MTT assay as it is a single-step method that produces a water-soluble formazan product, eliminating a solubilization step and reducing variability.[7][8]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(10-Hydroxy-10-phenyldecyl)phenol in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Data Acquisition: Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value. Subsequent functional assays should be performed at concentrations well below the IC₅₀.

Functional Assays for GPR55 Target Engagement

Expert Rationale: GPR55 is known to signal through multiple downstream pathways upon activation by an agonist like L-α-lysophosphatidylinositol (LPI).[4][9] Key signaling events include Gq-protein coupling leading to intracellular calcium mobilization, and activation of the MAPK/ERK pathway.[1][10] To characterize 3-(10-Hydroxy-10-phenyldecyl)phenol as a GPR55 antagonist, its ability to block these LPI-induced signaling events must be quantified.

GPR55 Signaling Pathways

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Receptor Gq Gαq GPR55->Gq Couples PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Assay_Ca ASSAY: Calcium Flux Ca->Assay_Ca ERK p-ERK1/2 PKC->ERK ...via Ras/Raf/MEK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Assay_ERK ASSAY: ERK Phosphorylation ERK->Assay_ERK Agonist Agonist (LPI) Agonist->GPR55 Activates Antagonist Antagonist (Test Compound) Antagonist->GPR55 Blocks

Caption: GPR55 signaling cascade and points of intervention for functional assays.

Protocol 1: Intracellular Calcium Flux Assay

  • Cell Preparation: Seed GPR55-expressing cells into a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or an equivalent kit) in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Pre-incubation: Place the plate in a fluorescence microplate reader (e.g., FlexStation). Add various concentrations of 3-(10-Hydroxy-10-phenyldecyl)phenol to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Establish a baseline fluorescence reading for ~20 seconds. Using the instrument's integrated fluidics, inject a pre-determined EC₈₀ concentration of the GPR55 agonist LPI.

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically for 2-3 minutes.

  • Analysis: The antagonist effect is quantified by the reduction in the LPI-induced fluorescence peak. Calculate the IC₅₀ value for the test compound's ability to inhibit the calcium flux.[11][12][13]

Protocol 2: ERK1/2 Phosphorylation Assay

  • Cell Treatment: Seed cells in a 6-well or 12-well plate and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

  • Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of 3-(10-Hydroxy-10-phenyldecyl)phenol for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of LPI for 5-10 minutes.

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). Use a secondary antibody for detection. Quantify band intensity and normalize the p-ERK signal to the t-ERK signal.

    • AlphaScreen® SureFire®: This is a high-throughput, no-wash immunoassay that can be performed in a 384-well plate format for more rapid analysis.[10]

  • Analysis: Determine the IC₅₀ of the test compound for the inhibition of LPI-induced ERK1/2 phosphorylation.

PART 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

After establishing in vitro activity, the investigation moves to a whole-animal context to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and therapeutic efficacy.

Preclinical Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Expert Rationale: A compound is only useful if it can reach its target in the body at a sufficient concentration and for an adequate duration without causing undue toxicity. A preliminary PK study is essential to understand the compound's profile after administration.[14][15][16] An MTD study establishes the upper dose limit for subsequent efficacy trials.[17]

Protocol: Rodent Pharmacokinetic (PK) Study Design

ParameterSpecificationRationale
Species Sprague-Dawley RatsLarger blood volume allows for serial sampling from a single animal.
Groups 1. Intravenous (IV), 2 mg/kg 2. Oral (PO), 10 mg/kgIV route determines clearance and volume of distribution. PO route determines oral bioavailability.
Animals/Group n = 3-4Provides sufficient data for statistical analysis.
Formulation e.g., 10% DMSO, 40% PEG400, 50% SalineA common vehicle for solubilizing hydrophobic compounds for in vivo use.
Sampling Serial blood collection (e.g., via tail vein)Time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
Analysis LC-MS/MSFor sensitive and specific quantification of the compound in plasma.
Key Readouts Cₘₐₓ, Tₘₐₓ, AUC, Half-life (t₁/₂), Clearance (CL), Bioavailability (%F)These parameters define the compound's exposure profile.

Protocol: Maximum Tolerated Dose (MTD) Study

  • Use healthy mice (same strain as the efficacy model, e.g., NOD/SCID).

  • Administer escalating doses of the compound daily for 5-14 days to different cohorts of mice.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss >15-20%, ruffled fur, lethargy, abnormal posture).

  • The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity.

Xenograft Tumor Models for Anti-Cancer Efficacy

Expert Rationale: The gold standard for evaluating an anti-cancer agent's efficacy in vivo is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[18] A cell line-derived xenograft (CDX) model is a robust and reproducible starting point.[19][20] Using a cell line established as GPR55-positive in vitro (e.g., MDA-MB-231) provides a direct link between the in vitro mechanism and in vivo anti-tumor activity.

In Vivo Xenograft Workflow

InVivo_Workflow A 1. Cell Culture (MDA-MB-231) B 2. Cell Implantation (Subcutaneous in NOD/SCID Mice) A->B C 3. Tumor Growth (Wait until tumors reach ~100-150 mm³) B->C D 4. Randomization (Group animals into treatment cohorts) C->D E 5. Treatment Phase (Daily dosing for 21-28 days) D->E F 6. Monitoring (Measure tumor volume & body weight 2-3 times per week) E->F During Treatment G 7. Endpoint Analysis (Tumor Growth Inhibition, Histology, Biomarkers) E->G F->G

Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol: Subcutaneous CDX Efficacy Study

ParameterSpecificationRationale
Animal Model Female NOD/SCID or NSG mice, 6-8 weeks oldImmunodeficient hosts that support the growth of human tumor cells.
Cell Line MDA-MB-231 (or other GPR55-positive line)A well-established model for breast cancer growth and metastasis.
Implantation 5 x 10⁶ cells in 100 µL Matrigel/PBS (1:1), injected subcutaneously into the flank.Matrigel provides an extracellular matrix that supports initial tumor engraftment.
Tumor Monitoring Tumors are measured 2-3 times weekly with digital calipers. Volume (mm³) = (Length x Width²)/2.Provides quantitative data on tumor growth over time.
Treatment Initiation When average tumor volume reaches 100-150 mm³.Ensures tumors are established and vascularized before treatment begins.
Treatment Groups 1. Vehicle Control 2. Test Compound (e.g., at MTD) 3. Positive Control (optional, e.g., standard-of-care chemo)Essential controls to validate the model and quantify the compound's effect.
Dosing Regimen Daily administration (e.g., PO or IP) for 21-28 days.Based on PK data to ensure sustained exposure.
Endpoints - Primary: Tumor Growth Inhibition (TGI). - Secondary: Body weight changes (toxicity), terminal tumor weight, biomarker analysis (e.g., p-ERK via IHC).TGI is the key efficacy readout. Secondary endpoints provide data on safety and mechanism.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link][8]

  • Kargl, J., et al. (2013). G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1. Oncogene, 32(18), 2334-2342. Retrieved from [Link][1]

  • Pérez-Gómez, E., et al. (2015). The role of GPR55 in cancer. Biochemical Society Transactions, 43(3), 485-490. Retrieved from [Link][2]

  • Piñeiro, R., et al. (2016). The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling. Current Molecular Pharmacology, 9(3), 242-250. Retrieved from [Link][9]

  • Andradas, C., et al. (2016). Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer. Oncotarget, 7(33), 53474-53491. Retrieved from [Link][3]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link][19]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. Retrieved from [Link][21]

  • XenoSTART. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link][22]

  • Dobrolecki, L. E., et al. (2019). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Current Protocols in Pharmacology, 86(1), e60. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][23]

  • Monsma, D. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 54983. Retrieved from [Link][18]

  • Stautsburg, P., et al. (2023). The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. International Journal of Molecular Sciences, 24(6), 5486. Retrieved from [Link][4]

  • Lazzara, M. J., et al. (2014). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. Journal of Pharmacological and Toxicological Methods, 70(1), 63-69. Retrieved from [Link][14]

  • Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Malaria Research and Treatment, 2011, 978634. Retrieved from [Link][15]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Retrieved from [Link][24]

  • Whyte, L. S., et al. (2009). The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo. Proceedings of the National Academy of Sciences, 106(38), 16511-16516. Retrieved from [Link][25]

  • Golub, L. M., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Drug Design, Development and Therapy, 16, 339-350. Retrieved from [Link][17]

  • Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link][26]

  • Horti, A. G., et al. (2008). Development of radioligands for in vivo imaging of type 1 cannabinoid receptors (CB1) in human brain. Current Pharmaceutical Design, 14(23), 2320-2339. Retrieved from [Link][27]

  • Horti, A. G., et al. (2008). Development of Radioligands for In Vivo Imaging of Type 1 Cannabinoid Receptors (CB1) in Human Brain. Lirias. Retrieved from [Link][28]

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  • Ross, R. A., et al. (2008). Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors. British Journal of Pharmacology, 153(2), 379-387. Retrieved from [Link][29]

  • Remes, V., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1957-1963. Retrieved from [Link][5]

  • Remes, V., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ResearchGate. Retrieved from [Link][6]

  • Kargl, J., et al. (2013). IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS. Journal of Biological Chemistry, 288(25), 18058-18072. Retrieved from [Link][30]

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  • Pertwee, R. G. (2005). Cannabinoid receptor ligands: clinical and neuropharmacological considerations, relevant to future drug discovery and development. Expert Opinion on Investigational Drugs, 14(11), 1377-1391. Retrieved from [Link][31]

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Application

Application Note: Advanced Purification Protocols for 3-(10-Hydroxy-10-phenyldecyl)phenol

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Physicochemical Profiling The compound 3-(10-Hydroxy-10-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Physicochemical Profiling

The compound 3-(10-Hydroxy-10-phenyldecyl)phenol is a synthetic phenolic lipid analog characterized by its amphiphilic structure: a polar phenolic headgroup, a highly hydrophobic 10-carbon alkyl linker, and a secondary benzylic alcohol. Isolating such compounds from complex synthetic mixtures or biological matrices requires an orthogonal purification strategy[1]. Relying on a single chromatographic step often fails due to the co-elution of structurally similar lipophilic byproducts.

Table 1: Physicochemical Properties & Purification Implications
PropertyValue (Approx.)Implication for Purification Strategy
Molecular Formula C₂₂H₃₀O₂High carbon count dictates strong retention on non-polar stationary phases (C18).
Molecular Weight 326.48 g/mol Elutes in standard small-molecule windows; detectable by LC-MS (m/z 325 [M-H]⁻).
LogP (Lipophilicity) ~5.5Highly lipophilic; requires high organic modifier concentration (>70% MeCN) in RP-HPLC.
pKa (Phenol OH) ~9.5 – 10.0Enables orthogonal separation via acid-base liquid-liquid extraction (LLE) at pH > 11.
UV Absorbance 210 nm, 280 nm280 nm provides selective detection of the aromatic rings without mobile phase interference.

Experimental Workflow

The following diagram illustrates the logical progression of the purification workflow, moving from bulk impurity removal to high-resolution separation.

PurificationWorkflow Crude Crude Mixture 3-(10-Hydroxy-10-phenyldecyl)phenol LLE Acid-Base LLE (Exploiting Phenol pKa) Crude->LLE OrgPhase Organic Phase (Neutral Impurities Discarded) LLE->OrgPhase pH > 11 AqPhase Aqueous Phase (Phenolate Salt) LLE->AqPhase pH > 11 Acidify Acidification (pH < 4) & EtOAc Extraction AqPhase->Acidify Silica Normal-Phase Flash Chromatography (Hexane/EtOAc Gradient) Acidify->Silica Enriched Organic Layer RPHPLC Prep RP-HPLC (C18) (H2O/MeCN + 0.1% FA) Silica->RPHPLC Semi-Pure Fractions Pure Pure Target Compound (>99% Purity) RPHPLC->Pure Lyophilization

Figure 1: Multi-stage purification workflow for 3-(10-Hydroxy-10-phenyldecyl)phenol.

Step-by-Step Methodologies

Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The phenolic hydroxyl group is weakly acidic (pKa ~9.8). By adjusting the aqueous phase to pH > 11 using a strong base, the phenol is deprotonated to form a water-soluble phenolate salt. Neutral, highly lipophilic impurities (e.g., unreacted alkyl chains, neutral lipids) remain in the organic phase and are discarded. Subsequent acidification reprotonates the target, allowing its recovery into an organic solvent.

Protocol:

  • Dissolve the crude synthetic mixture (e.g., 5.0 g) in 100 mL of diethyl ether (Et₂O).

  • Transfer to a separatory funnel and extract with 1.0 M NaOH aqueous solution (3 × 50 mL).

  • Separate and retain the combined aqueous basic layers. Discard the Et₂O layer containing neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3.0 using 2.0 M HCl.

  • Extract the cloudy acidified aqueous layer with ethyl acetate (EtOAc) (3 × 50 mL).

  • Wash the combined EtOAc layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the final EtOAc extract on a TLC plate alongside the crude mixture. The solvent front (neutral lipids) should be entirely absent in the extracted sample.

Phase 2: Normal-Phase Flash Chromatography

Causality: Normal-phase chromatography separates compounds based on polar interactions. The two hydroxyl groups (phenolic and secondary benzylic) interact strongly with the silanol groups on the silica gel. A gradient elution is utilized to prevent band broadening of this moderately polar molecule, effectively separating it from other phenolic byproducts.

Protocol:

  • Pre-equilibrate a silica gel column (e.g., 40 g cartridge for a 1 g load) with 90:10 Hexane:EtOAc.

  • Dry-load the LLE-enriched extract onto Celite and load it into the solid-load cartridge.

  • Run a gradient elution from 10% EtOAc to 40% EtOAc in Hexane over 12 column volumes (CV).

  • Monitor the eluent using a UV detector at 254 nm and 280 nm. The target compound typically elutes around 25–30% EtOAc.

  • Pool fractions containing the target mass and evaporate the solvent.

  • Self-Validation Check: Perform a Cerium Ammonium Molybdate (CAM) stain on TLC plates of the pooled fractions. The target compound will stain dark blue/black immediately upon heating due to the redox-active phenol, confirming its presence.

Phase 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: To achieve >99% purity, is required to resolve closely related structural isomers or homologs[2]. The C10 alkyl chain interacts strongly with the hydrophobic C18 phase. The addition of 0.1% formic acid (FA) is critical; it suppresses the ionization of the phenol group, maintaining it in a neutral state to prevent peak tailing and unpredictable retention shifts[2].

Protocol:

  • Dissolve the semi-pure compound in HPLC-grade methanol (MeOH) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 20 mL/min.

  • Gradient Program: Isocratic hold at 50% B for 5 min, ramp to 95% B over 25 min, hold at 95% B for 5 min.

  • Detection: UV at 280 nm.

  • Collect the major peak (eluting at high organic composition due to the lipophilic decyl chain) and lyophilize to yield the pure compound.

  • Self-Validation Check: Run an analytical HPLC injection of the collected fraction before lyophilization. A single, sharp peak at 280 nm with >99% Area Under the Curve (AUC) confirms absolute purity.

Quantitative Recovery and Purity Metrics

The table below summarizes the expected yield and purity progression when strictly adhering to this protocol.

Table 2: Purification Metrics Across Sequential Stages
Purification StageMass Recovery (%)Estimated Purity (%)Primary Impurities Removed
Crude Mixture 100 (Baseline)40 – 50N/A
Post-LLE 82 – 8870 – 75Neutral lipids, unreacted alkyl halides, non-polar organics
Post-Flash Chromatography 65 – 7090 – 94Polar byproducts, degradation products, positional isomers
Post-RP-HPLC 45 – 55> 99.5Closely eluting structural analogs, trace homologs

References

  • Susanti, I., Pratiwi, R., Rosandi, Y., & Hasanah, A. N. "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate." Plants 2024, 13(7), 965.

  • Chambon, M., Herrscher, C., Al Halabi, D., & Apel, C. "New Phenolic Lipids from the Leaves of Clausena harmandiana Inhibit SARS-CoV-2 Entry into Host Cells." Molecules 2023, 28(14), 5432.

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Method

Formulation Strategies for the Lipophilic Phenol, 3-(10-Hydroxy-10-phenyldecyl)phenol, for Preclinical Biological Evaluation

An Application Note for Researchers and Drug Development Professionals Senior Application Scientist: Gemini Abstract 3-(10-Hydroxy-10-phenyldecyl)phenol is a lipophilic phenolic compound with potential for biological inv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

3-(10-Hydroxy-10-phenyldecyl)phenol is a lipophilic phenolic compound with potential for biological investigation, stemming from the well-documented activities of phenolic lipids. A significant barrier to its preclinical assessment is its predicted poor aqueous solubility, which complicates its handling and delivery in biological systems. This application note provides a comprehensive guide for researchers to overcome this challenge. We detail pre-formulation assessment protocols to characterize the compound's solubility profile. Based on these findings, we present detailed, step-by-step protocols for developing various formulations suitable for in vitro and in vivo testing. These strategies range from simple co-solvent and surfactant-based systems for initial screening to more advanced lipid-based nanoemulsions and polymeric nanoparticles for enhanced delivery and bioavailability. The causality behind each formulation choice is explained, and methods for essential quality control and characterization are described to ensure formulation consistency and performance.

Introduction

Phenolic compounds are a diverse group of secondary metabolites found extensively in nature that are well-regarded for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] 3-(10-Hydroxy-10-phenyldecyl)phenol belongs to a specific subclass known as phenolic lipids, which are characterized by a hydrophilic phenolic head and a long, hydrophobic aliphatic chain.[4] This amphiphilic nature often imparts unique biological properties, including the ability to interact with cell membranes and proteins.[4]

The primary obstacle in evaluating the biological potential of 3-(10-Hydroxy-10-phenyldecyl)phenol is its significant hydrophobicity. The molecule's structure, featuring a ten-carbon alkyl chain and two aromatic rings, results in a very high calculated LogP (XLogP3) of 8.2, indicating extremely low water solubility.[5] This inherent lipophilicity poses a major challenge for biological testing, as most assays are conducted in aqueous environments. Poor solubility can lead to compound precipitation, inaccurate dose-response relationships in in vitro assays, and minimal bioavailability in in vivo studies.[1][6] Therefore, a systematic formulation approach is not just beneficial but essential to unlock the therapeutic potential of this and similar lipophilic molecules.

This guide provides a logical workflow, from initial solubility screening to the preparation of advanced delivery systems, enabling researchers to generate reliable and reproducible data in their biological investigations.

Pre-Formulation Assessment: The Foundation for Rational Design

Before selecting a formulation strategy, it is critical to quantitatively assess the compound's physicochemical properties. This data-driven approach ensures that the chosen formulation is optimized for the specific molecule.

Physicochemical Profile

A summary of the known and predicted properties of 3-(10-Hydroxy-10-phenyldecyl)phenol provides a starting point for understanding its behavior.

PropertyValueSource / Comment
Molecular Formula C₂₂H₃₀OPubChem CID: 44575633[5]
Molecular Weight 310.5 g/mol PubChem CID: 44575633[5]
Appearance White crystalline solid (predicted)Based on similar phenolic compounds.[7]
XLogP3 (Lipophilicity) 8.2PubChem CID: 44575633[5]
Hydrogen Bond Donors 1 (hydroxyl group)PubChem CID: 44575633[5]
Hydrogen Bond Acceptors 1 (hydroxyl oxygen)PubChem CID: 44575633[5]
Predicted Solubility Extremely low in waterInferred from high XLogP3 value.
Protocol 1: Experimental Solubility Determination

Objective: To determine the approximate solubility of the compound in a panel of pharmaceutically relevant solvents to guide formulation selection.

Materials:

  • 3-(10-Hydroxy-10-phenyldecyl)phenol powder

  • Vials (e.g., 2 mL glass vials)

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Tween® 80, Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected solvent in a labeled vial. This ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, like methanol or ethanol) to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Calculation: Determine the concentration of the compound in the supernatant using a pre-established calibration curve. The resulting value is the equilibrium solubility in that solvent.

G cluster_0 Pre-Formulation Workflow start Start: Solubility Screening (Protocol 1) sol_check Solubility in aqueous buffer > Target Dose? start->sol_check sol_org Solubility in organic solvents (DMSO, EtOH)? sol_check->sol_org No aqueous Use simple aqueous solution sol_check->aqueous Yes sol_surfactant Solubility in surfactants (Tween 80)? sol_org->sol_surfactant Low cosolvent Strategy 1: Co-solvent System (In Vitro) sol_org->cosolvent High micellar Strategy 2: Micellar Solution (In Vitro) sol_surfactant->micellar High advanced Consider Advanced Formulations (In Vivo): Nanoemulsions / Nanoparticles sol_surfactant->advanced Low

Caption: Pre-formulation decision tree based on solubility results.

Formulation Strategies for In Vitro Biological Testing

For in vitro studies (e.g., cell-based assays, enzyme inhibition), the primary goal is to achieve a homogenous, soluble concentration of the compound in the aqueous culture or reaction medium without inducing vehicle-related toxicity.

Strategy 1: Co-Solvent System

Causality: This is the simplest and most common method for initial screening. A water-miscible organic solvent, such as DMSO, is used to dissolve the lipophilic compound at a high concentration, creating a stock solution. This stock is then diluted into the aqueous assay medium, where the large volume of water is expected to keep the compound in solution at the final, low working concentration. The organic solvent acts as a solubilizing bridge.

Protocol 2: Preparation of a DMSO-Based Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.

Materials:

  • 3-(10-Hydroxy-10-phenyldecyl)phenol

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh a desired amount of the compound (e.g., 3.1 mg) in a sterile tube.

  • Dissolution: Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., add 1 mL of DMSO to 3.1 mg of compound to make a 10 mM stock solution).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Application: When performing an assay, dilute the stock solution into the final aqueous medium (e.g., cell culture media). Crucially, ensure the final concentration of DMSO in the assay well is non-toxic, typically ≤0.5% v/v. Always include a "vehicle control" (medium with the same final DMSO concentration but without the compound) in your experimental design.

Strategy 2: Surfactant-Based Formulation (Micellar Solution)

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble in water to form micelles. These structures have a hydrophobic core and a hydrophilic shell. The lipophilic compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to be dispersed in the aqueous medium. This effectively "hides" the hydrophobic drug from the water.

Protocol 3: Formulation of a Tween® 80-Based Micellar Solution

Objective: To prepare a clear, aqueous formulation of the compound using a non-ionic surfactant.

Materials:

  • 3-(10-Hydroxy-10-phenyldecyl)phenol

  • Tween® 80 (Polysorbate 80)

  • Ethanol (as a co-solvent)

  • Sterile saline or PBS (pH 7.4)

Methodology:

  • Initial Dissolution: Dissolve the compound in a small amount of ethanol (e.g., 10 mg of compound in 100 µL of ethanol). This step aids in the initial dispersion of the solid.

  • Surfactant Addition: In a separate tube, prepare a 10% (w/v) solution of Tween® 80 in saline or PBS.

  • Mixing: While vortexing, slowly add the ethanolic drug solution from step 1 to the Tween® 80 solution from step 2.

  • Solvent Evaporation: Gently evaporate the ethanol using a rotary evaporator or by purging with a stream of nitrogen gas. This leaves the drug entrapped within the Tween® 80 micelles.

  • Final Volume Adjustment: Adjust the final volume with saline or PBS to achieve the target drug concentration. The final solution should be clear and free of visible precipitate.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Formulation ApproachProsConsBest For
Co-Solvent (DMSO) Simple, fast, widely usedPotential for solvent toxicity, compound may precipitate upon dilutionHigh-throughput screening, initial in vitro assays
Micellar (Tween® 80) Higher drug loading possible, generally low toxicitySurfactants can interfere with some assays, more complex preparationIn vitro assays requiring higher concentrations, preliminary in vivo studies

Formulation Strategies for In Vivo Biological Testing

For animal studies, formulations must be sterile, biocompatible, and designed to enhance absorption and bioavailability. Simple co-solvent systems are often unsuitable due to the risk of precipitation upon injection into the bloodstream.

Strategy 3: Lipid-Based Formulation (Nanoemulsion)

Causality: Nanoemulsions are thermodynamically stable, oil-in-water (o/w) dispersions with droplet sizes typically below 200 nm. The lipophilic drug is dissolved in the oil phase, which is then emulsified in an aqueous phase using a surfactant. The small droplet size provides a large surface area, which can enhance drug absorption and prevent the formulation from being rapidly cleared by the reticuloendothelial system.

Protocol 4: Preparation of an Oil-in-Water (o/w) Nanoemulsion

Objective: To formulate the compound in a biocompatible nanoemulsion suitable for parenteral administration.

Materials:

  • 3-(10-Hydroxy-10-phenyldecyl)phenol

  • Oil Phase: Medium-chain triglyceride (MCT) oil (e.g., Miglyol® 812)

  • Surfactant: A high-purity injectable grade surfactant (e.g., Polysorbate 80, Solutol® HS 15)

  • Aqueous Phase: Water for Injection (WFI) or sterile saline

  • High-shear homogenizer or probe sonicator

Methodology:

  • Oil Phase Preparation: Dissolve the required amount of the compound in the MCT oil. Gentle heating (40-50°C) may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and mix using a standard magnetic stirrer to form a coarse, milky pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization using either a probe sonicator or a high-pressure homogenizer until the emulsion becomes translucent or bluish-white, indicating the formation of nano-sized droplets. The process should be performed in an ice bath to prevent overheating.

  • Characterization: Analyze the formulation for particle size, polydispersity index (PDI), and drug content.

  • Sterilization: Filter the final nanoemulsion through a sterile 0.22 µm filter.

Strategy 4: Polymeric Nanoparticles

Causality: This advanced method involves encapsulating the drug within a biodegradable and biocompatible polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA). This creates a solid nanoparticle that can protect the drug from degradation, provide controlled or sustained release, and potentially target specific tissues. Nanoprecipitation is a common method where a solution of drug and polymer in an organic solvent is rapidly mixed with an aqueous non-solvent, causing the polymer and drug to co-precipitate into nanoparticles.[8]

G cluster_1 Nanoprecipitation Workflow for Nanoparticle Formulation phase1 Step 1: Organic Phase Dissolve Drug + Polymer (e.g., PLGA) in a water-miscible solvent (e.g., Acetone) injection Step 3: Rapid Injection Inject Organic Phase into Aqueous Phase under stirring phase1->injection phase2 Step 2: Aqueous Phase Water + Surfactant (e.g., PVA, Pluronic F-68) phase2->injection precipitation Step 4: Nanoprecipitation Solvent diffusion causes polymer and drug to co-precipitate, forming nanoparticles injection->precipitation removal Step 5: Solvent Removal Evaporate organic solvent under reduced pressure precipitation->removal collection Step 6: Collection & Purification Centrifuge to collect nanoparticles, wash to remove excess surfactant removal->collection

Caption: Workflow for polymeric nanoparticle formulation via nanoprecipitation.

Characterization and Quality Control of Formulations

Successful formulation requires rigorous characterization to ensure consistency, stability, and predictable performance. This is especially true for nanoformulations intended for in vivo use.

ParameterMethodRationale
Particle Size & PDI Dynamic Light Scattering (DLS)Determines the average size and size distribution of nanoparticles/nanoemulsion droplets. Small size and low PDI (<0.3) are critical for stability and biological fate.
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of particles. A higher magnitude (e.g., > ±20 mV) can indicate better colloidal stability due to electrostatic repulsion.
Encapsulation Efficiency (EE%) HPLC/UV-Vis after separation of free drugQuantifies the percentage of the total drug that is successfully encapsulated within the carrier. High EE% is desirable to maximize payload and ensure accurate dosing.
Drug Loading (DL%) HPLC/UV-Vis after dissolving a known weight of carrierQuantifies the weight percentage of the drug relative to the total weight of the carrier. Important for calculating dosage.
In Vitro Drug Release Dialysis Bag Method[9][10]Assesses the rate and extent of drug release from the formulation over time in a simulated physiological buffer, providing insights into its release kinetics (e.g., immediate vs. sustained).

Conclusion

The successful biological evaluation of 3-(10-Hydroxy-10-phenyldecyl)phenol is critically dependent on overcoming its inherent lipophilicity through rational formulation design. For initial in vitro screening, simple co-solvent systems using DMSO are often sufficient, provided that appropriate vehicle controls are used and solvent concentrations are kept to a non-toxic minimum. For more demanding in vitro or in vivo applications, advanced formulations such as micellar solutions, nanoemulsions, or polymeric nanoparticles offer superior performance by enhancing solubility, stability, and bioavailability. The choice of formulation should always be guided by preliminary solubility data and the specific requirements of the biological model. Adherence to the detailed protocols and quality control measures outlined in this guide will enable researchers to generate reliable, reproducible, and meaningful data on the biological activity of this promising phenolic lipid.

References

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Correia, J., et al. (2016). In vivo antioxidant activity of phenolic compounds: facts and gaps. Journal of the Science of Food and Agriculture. [Link]

  • Martins, N., et al. (2016). In vivo antioxidant activity of phenolic compounds. ResearchGate. [Link]

  • Azzini, E., et al. (2007). Assessment of phenolic compounds in biological samples. Annali dell'Istituto Superiore di Sanita. [Link]

  • Singh, I., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Bioengineering. [Link]

  • Zhu, Z., et al. (2018). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine. [Link]

  • Uhde, M., et al. (2016). Liposome Formulations of Hydrophobic Drugs. Methods in Molecular Biology. [Link]

  • Azzini, E., et al. (2007). Assessment of phenolic compounds in biological samples. PubMed. [Link]

  • 3-(10-Phenyldecyl)Phenol. (n.d.). PubChem. [Link]

  • Martins, N., et al. (2016). In vivo antioxidant activity of phenolic compounds: Facts and gaps. ResearchGate. [Link]

  • Shah, M. A., et al. (2022). Phenolic Compound Bioavailability Using In Vitro and In Vivo Models. ResearchGate. [Link]

  • Simon, J. R., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). ResearchGate. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Food Production, Processing and Nutrition. [Link]

  • Phenol Solubility Data Overview. (n.d.). Scribd. [Link]

  • Gunathilake, T., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology. [Link]

  • Physical Properties of Phenol. (2023). Chemistry LibreTexts. [Link]

  • Phenol. (n.d.). Wikipedia. [Link]

  • The Physical and Chemical Properties of Phenol. (2022). Capital Resin Corporation. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. [Link]

  • Phenol. (2026). Britannica. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences. [Link]

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Phenol is also known as carbolic acid. It is an aromatic compound having molecular. (n.d.). Course Hero. [Link]

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Application

Application Note: A Robust HPLC Method for the Analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol. This compound, characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol. This compound, characterized by its phenolic head and a long, nonpolar decyl chain terminating in a phenyl group, requires a robust analytical method for accurate quantification in research, drug development, and quality control settings. The described protocol utilizes reversed-phase chromatography with a C18 column and UV detection, providing excellent resolution, sensitivity, and reproducibility. This document provides a step-by-step protocol, the scientific rationale for the selected parameters, and guidelines for system suitability and data interpretation.

Introduction

3-(10-Hydroxy-10-phenyldecyl)phenol is a phenolic compound with a significant hydrophobic character due to its long alkyl chain.[1] The presence of a hydroxyl group on the phenyl ring imparts weak acidic properties and a chromophore suitable for UV detection.[2][3][4][5] The accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, purity assessments, and stability testing.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of compounds in a mixture.[6][7][8] Reversed-phase HPLC (RP-HPLC), in particular, is well-suited for the analysis of non-polar to moderately polar compounds.[9][10][11] In RP-HPLC, a non-polar stationary phase, such as octadecylsilyl (C18) bonded to silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[10][12] The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer on the column.[9][12]

This application note provides a comprehensive guide for the analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol using a C18 column and a gradient elution program with a UV detector. The method is designed to be robust, reliable, and readily implementable in a standard analytical laboratory.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or other suitable material).

  • HPLC vials with inserts.

  • Sonicator.

Chemicals and Reagents
  • 3-(10-Hydroxy-10-phenyldecyl)phenol reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Acetic acid (glacial, analytical grade).

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection of the analyte. A C18 column is chosen due to the non-polar nature of the long alkyl chain of the analyte, which will have strong hydrophobic interactions with the stationary phase, leading to good retention and separation from more polar impurities.[9][12] A gradient elution is employed to ensure efficient elution of the highly retained analyte while maintaining good peak shape and a reasonable run time. The mobile phase consists of acetonitrile and water, common solvents for reversed-phase chromatography.[10] A small amount of acetic acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.[7][13] UV detection at 278 nm is selected as it is a common wavelength for the analysis of phenolic compounds.[13][14]

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Acetic Acid (v/v)
Gradient Program 0-2 min: 70% B; 2-10 min: 70-95% B; 10-12 min: 95% B; 12-12.1 min: 95-70% B; 12.1-15 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Water with 0.1% Acetic Acid): To 999 mL of HPLC-grade water in a 1 L volumetric flask, add 1 mL of glacial acetic acid. Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Acetonitrile with 0.1% Acetic Acid): To 999 mL of HPLC-grade acetonitrile in a 1 L volumetric flask, add 1 mL of glacial acetic acid. Mix thoroughly and sonicate for 10-15 minutes to degas.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-(10-Hydroxy-10-phenyldecyl)phenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. For a simple solution, accurately weigh the sample containing 3-(10-Hydroxy-10-phenyldecyl)phenol and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range. For more complex matrices, a validated extraction procedure may be necessary.[15][16] All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified through system suitability testing. Inject the mid-point calibration standard (e.g., 25 µg/mL) five or six times. The following parameters should be monitored:

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis Calibration Calibration Curve Generation SystemSuitability->Calibration If Pass Calibration->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

Data Analysis and Interpretation

Calibration Curve

Generate a calibration curve by plotting the peak area of the 3-(10-Hydroxy-10-phenyldecyl)phenol standards against their corresponding concentrations. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

Quantification

The concentration of 3-(10-Hydroxy-10-phenyldecyl)phenol in the sample solutions can be determined using the equation of the line obtained from the linear regression of the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of the analyte in the sample.

  • c is the y-intercept of the calibration curve.

The final concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Column contamination- pH of mobile phase inappropriate- Column degradation- Flush the column with a strong solvent.- Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte.- Replace the column.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Ensure the column oven is functioning correctly.- Check the pump for leaks and perform maintenance.
No Peaks or Small Peaks - No injection or incorrect injection volume- Detector lamp issue- Sample degradation- Check the autosampler and syringe.- Check the detector lamp status and replace if necessary.- Prepare fresh samples and standards.
Ghost Peaks - Contaminated mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents.- Flush the system thoroughly.- Run blank injections between samples.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 3-(10-Hydroxy-10-phenyldecyl)phenol. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitive detection of the analyte. By following the detailed protocols for mobile phase and standard preparation, system suitability testing, and data analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for a wide range of applications.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Library of Medicine. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Google Scholar.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Library of Medicine. [Link]

  • HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate. [Link]

  • (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. ResearchGate. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Analysis of non-anthocyanin phenols in wine by HPLC with UV and fluorescence detection. SpringerLink. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. ResearchGate. [Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromaforum. [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. SciSpace. [Link]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. PubMed. [Link]

  • 3-(10-Phenyldecyl)Phenol. PubChem. [Link]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. ResearchGate. [Link]

  • Chemistry Phenol. SATHEE. [Link]

  • Chemical Properties - Phenols. CK-12 Foundation. [Link]

  • 3-Phenylphenol. PubChem. [Link]

  • Phenols. EBSCO. [Link]

  • Phenol. Britannica. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving 3-(10-Hydroxy-10-phenyldecyl)phenol Synthesis Yield

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and achieve higher yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Overall Yield of 3-(10-Hydroxy-10-phenyldecyl)phenol

Low yields in this multi-step synthesis can arise from various factors, often related to the Grignard reaction. Here’s a breakdown of potential causes and their remedies.

Question: My Grignard reagent formation seems sluggish or fails to initiate, leading to a low concentration of the active nucleophile. What can I do?

Answer: The initiation of a Grignard reaction is highly sensitive to the conditions. The primary culprit is often the passivating layer of magnesium oxide on the magnesium turnings.[1]

  • Magnesium Activation: It is crucial to activate the magnesium surface.

    • Mechanical Methods: Crushing the magnesium turnings in the reaction flask before adding the solvent can expose a fresh surface.[1]

    • Chemical Activation: The use of initiators is highly effective. A small crystal of iodine or a few drops of 1,2-dibromoethane are common choices.[1] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, which provides a visual confirmation of successful activation.[1]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous.

  • Gentle Heating: A gentle warming with a heat gun can sometimes be necessary to start the reaction.[2] However, exercise caution as the reaction is exothermic.[2]

Question: I'm observing significant byproduct formation, which is lowering the yield of my desired tertiary alcohol. What are the likely side reactions, and how can I minimize them?

Answer: With sterically hindered substrates, two major side reactions compete with the desired nucleophilic addition: enolization and reduction.[1][3]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This regenerates the starting ketone upon workup, reducing the yield of the desired product.[1][3]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol.[1][3]

Solutions to Minimize Side Reactions:

StrategyDescriptionRationale
Lower Reaction Temperature Perform the Grignard addition at a lower temperature, for example, -78 °C.Lower temperatures can favor the desired nucleophilic addition over competing side reactions like elimination.[4]
Slow Addition of Reagents Add the Grignard reagent dropwise to the solution of the carbonyl compound.This helps to control the reaction exotherm and minimize localized high concentrations of the Grignard reagent, which can promote side reactions.[4]
Use of Additives Employ cerium(III) chloride (CeCl₃) in the reaction mixture.The Luche reaction, which involves the in-situ formation of a more nucleophilic and less basic organocerium reagent, is highly effective in suppressing enolization.[1]
Issue 2: Formation of Impurities During Synthesis

The presence of impurities can complicate purification and reduce the final yield.

Question: I'm observing a significant amount of a homocoupled (Wurtz-type) product in my reaction mixture. How can I prevent this?

Answer: The formation of biphenyl or other homocoupled products occurs when the initially formed radical from the reaction of the alkyl halide with magnesium reacts with another radical instead of another magnesium atom.[5]

  • Dilution: Running the reaction at a higher dilution can decrease the probability of two radicals encountering each other.[4]

  • Slow Addition: Adding the alkyl halide slowly to the magnesium suspension ensures that its concentration remains low, thus favoring the formation of the Grignard reagent over the coupling side reaction.[4]

Question: My final product is difficult to purify. What are the common impurities and the best purification strategies?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Purification Techniques:

    • Column Chromatography: This is a standard and effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is typically used.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[6]

    • Distillation: For liquid products, distillation under reduced pressure can be used to separate components based on their boiling points.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

A1: Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[4] For some applications, 2-methyltetrahydrofuran (2-MeTHF) is a greener alternative that can also enhance chemo- and stereoselectivity.[8]

Q2: How can I monitor the progress of the Grignard reaction?

A2: In-situ monitoring techniques can provide valuable real-time information. For example, in-situ FTIR spectroscopy can be used to track the disappearance of the organohalide reactant and the appearance of the Grignard reagent.[2] This allows for precise control over the reaction and can help prevent the accumulation of unreacted starting material.[2]

Q3: What are "Turbo-Grignard" reagents and are they suitable for this synthesis?

A3: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl).[4][9] The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[4] This can significantly increase the rate and yield of the reaction, especially with challenging substrates.[4][9]

Q4: My phenolic starting material has a free hydroxyl group. Do I need to protect it before the Grignard reaction?

A4: Yes, it is crucial to protect the phenolic hydroxyl group. Grignard reagents are strong bases and will be quenched by the acidic proton of the phenol.[5][10] Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. A detailed protocol for the protection and subsequent deprotection should be followed.

Experimental Protocols

Protocol 1: Protection of 3-bromophenol

A common strategy is to protect the hydroxyl group as a silyl ether.

Materials:

  • 3-bromophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 3-bromophenol and imidazole (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction and Addition

Materials:

  • Protected 3-bromophenol derivative

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF and gently heat to initiate the reaction (the color of iodine will fade).

  • Slowly add a solution of the protected 3-bromophenol derivative in anhydrous THF via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection and Purification

Materials:

  • Crude protected product

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude protected product in THF.

  • Add a solution of TBAF (1.1 equivalents) in THF.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-(10-Hydroxy-10-phenyldecyl)phenol.

Visualizing the Process

Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_proc1 Step 1: Protection cluster_proc2 Step 2: Grignard Formation cluster_proc3 Step 3: C-C Bond Formation cluster_proc4 Step 4: Deprotection cluster_end Final Product A 3-Bromophenol P1 Protect Phenolic -OH A->P1 B Benzaldehyde R1 React with Benzaldehyde B->R1 C Magnesium G1 Form Grignard Reagent C->G1 P1->G1 Protected Phenol G1->R1 Grignard Reagent D1 Remove Protecting Group R1->D1 Z 3-(10-Hydroxy-10-phenyldecyl)phenol D1->Z

Caption: A flowchart illustrating the key stages in the synthesis of 3-(10-Hydroxy-10-phenyldecyl)phenol.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Observed Q1 Grignard Initiation Failure? Yes No Start->Q1:f0 A1 Activate Mg (Iodine, 1,2-dibromoethane) | Ensure Anhydrous Conditions | Gentle Heating Q1:f1->A1 Q2 Significant Byproducts? Yes No Q1:f2->Q2:f0 A1->Q2:f0 A2 Lower Reaction Temperature | Slow Reagent Addition | Use CeCl3 (Luche) Q2:f1->A2 Q3 Purification Difficulties? Yes No Q2:f2->Q3:f0 A2->Q3:f0 A3 Optimize Column Chromatography | Recrystallize if Solid | Consider Distillation Q3:f1->A3 End Yield Improved Q3:f2->End A3->End

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Mettler Toledo. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • University of Minnesota. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • PrepChem.com. (n.d.). Synthesis of 3-(6-phenoxy-1-hydroxyhexyl)phenol.
  • Google Patents. (n.d.). Method for purification of phenol - European Patent Office - EP 0656342 B1.
  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(10-Hydroxy-10-phenyldecyl)phenol in Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with the hydrophobic compound, 3-(10-Hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with the hydrophobic compound, 3-(10-Hydroxy-10-phenyldecyl)phenol, in various experimental assays. By understanding the physicochemical properties of this molecule and employing appropriate formulation strategies, reliable and reproducible assay results can be achieved.

Understanding the Challenge: The Physicochemical Properties of 3-(10-Hydroxy-10-phenyldecyl)phenol

3-(10-Hydroxy-10-phenyldecyl)phenol is a lipophilic molecule characterized by a long alkyl chain and two phenyl groups.[1] Its structure inherently leads to poor aqueous solubility, a common hurdle in drug discovery and development.[2][3] The phenolic hydroxyl group offers a site for hydrogen bonding, which contributes to its limited solubility in water.[4][5] However, the large nonpolar surface area dominates its behavior in aqueous environments, often leading to precipitation in assay media.[6]

Frequently Asked Questions (FAQs)

Q1: My 3-(10-Hydroxy-10-phenyldecyl)phenol, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening?

This is a classic case of a compound exceeding its solubility limit in the final solvent mixture.[7] While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water can be deceptive.[8] When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility, causing it to crash out of solution.[9]

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[7] However, it is crucial to determine the specific tolerance of your cell line, as higher concentrations can lead to cytotoxicity and affect experimental outcomes. Always include a vehicle control (assay medium with the same final DMSO concentration but without the compound) in your experiments.[9]

Q3: Can I simply filter out the precipitate?

Filtering is not a recommended solution for precipitation issues.[9] This action removes an unknown amount of your active compound, leading to an inaccurate final concentration and compromising the integrity of your experimental results. The primary goal should be to address the root cause of the precipitation to ensure the compound is fully solubilized at the desired concentration.[9]

Troubleshooting Guides & Protocols

Optimizing Stock Solution Preparation

The foundation of a successful experiment with a poorly soluble compound is a well-prepared, stable stock solution.

Protocol 1: Preparing a Concentrated Stock Solution

  • Solvent Selection: Begin by dissolving 3-(10-Hydroxy-10-phenyldecyl)phenol in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[8][10] Other options include ethanol or dimethylformamide (DMF).[11]

  • Weighing and Dissolving: Accurately weigh the compound and add the chosen solvent to achieve a high-concentration stock (e.g., 10-50 mM). It is recommended to dissolve the entire contents of the vial to avoid issues with compound heterogeneity.[9]

  • Aiding Dissolution: If the compound does not readily dissolve, gentle warming (not exceeding 40°C) and brief sonication can be employed to break up aggregates and facilitate dissolution.[7]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in light-protected tubes to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[9][12]

Strategies for Enhancing Aqueous Solubility in Assays

Several methods can be employed to increase the apparent solubility of 3-(10-Hydroxy-10-phenyldecyl)phenol in your aqueous assay buffer.

The use of co-solvents, which are water-miscible organic solvents, can enhance the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[8][13][14]

Protocol 2: Utilizing a Co-Solvent Approach

  • Prepare Stock: Prepare a high-concentration stock solution of 3-(10-Hydroxy-10-phenyldecyl)phenol in 100% DMSO as described in Protocol 1.

  • Serial Dilution: Perform a serial dilution of the stock solution into your final assay buffer. This gradual dilution helps to avoid sudden changes in solvent polarity that can cause precipitation.[7]

  • Final Concentration: Ensure the final concentration of the organic solvent in the assay is within the tolerated range for your specific experimental system (typically ≤ 0.5% for cell-based assays).[7][15]

Table 1: Common Co-Solvents and Their Typical Final Assay Concentrations

Co-SolventTypical Final ConcentrationNotes
DMSO0.1% - 1%Widely used, but can have effects on cell physiology at higher concentrations.[8]
Ethanol0.1% - 1%Can be less toxic than DMSO for some cell lines.
Polyethylene Glycol (PEG 400)1% - 5%A polymer that can increase solubility.

The solubility of phenolic compounds can be influenced by the pH of the solution.[16] Phenols are weak acids and become more soluble at higher pH values due to the formation of polar phenolate salts.[16][17]

Considerations for pH Adjustment:

  • Compound Stability: Be aware that high pH can lead to the degradation of some polyphenolic compounds.[18][19] It is essential to assess the stability of 3-(10-Hydroxy-10-phenyldecyl)phenol at the intended pH.

  • Assay Compatibility: Ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).

  • Buffering Capacity: The assay buffer should have sufficient capacity to maintain the desired pH after the addition of the compound solution.

Protocol 3: pH-Mediated Solubilization

  • Determine pKa: If available, find the pKa of the phenolic hydroxyl group.

  • Buffer Selection: Choose an assay buffer with a pH above the pKa to favor the formation of the more soluble phenolate ion.

  • Test Solubility: Empirically test the solubility of the compound in buffers of varying pH to find the optimal condition that balances solubility and compound stability. Some studies show that for certain phenolic compounds, solubility is highest at very acidic or very alkaline pH values.[20][21]

i. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][24] They can encapsulate hydrophobic molecules, like 3-(10-Hydroxy-10-phenyldecyl)phenol, forming inclusion complexes that have significantly increased aqueous solubility.[25][26]

Mechanism of Action: The nonpolar part of the guest molecule is held within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively shielding the hydrophobic guest from the water.[22][23]

Protocol 4: Solubilization with Cyclodextrins

  • Select Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[22]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complexation:

    • Method A (from dry powder): Add the cyclodextrin solution directly to the powdered 3-(10-Hydroxy-10-phenyldecyl)phenol. Vortex and/or sonicate until the compound is dissolved.

    • Method B (from organic stock): Prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this to the cyclodextrin solution and then remove the organic solvent under a stream of nitrogen or by vacuum centrifugation.

  • Equilibration: Allow the mixture to equilibrate (e.g., shaking overnight at room temperature) to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

dot

G cluster_0 Cyclodextrin Solubilization Workflow A Hydrophobic Compound (3-(10-Hydroxy-10-phenyldecyl)phenol) D Mix & Equilibrate (Vortex/Sonicate) A->D B Cyclodextrin (e.g., HP-β-CD) B->D C Aqueous Buffer C->D E Formation of Inclusion Complex D->E Encapsulation F Soluble Complex in Assay Medium E->F

Caption: Workflow for cyclodextrin-mediated solubilization.

ii. Surfactants/Detergents

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[27][28][29]

Mechanism of Action: Micelles are spherical structures with a hydrophobic core and a hydrophilic shell.[30] The hydrophobic 3-(10-Hydroxy-10-phenyldecyl)phenol partitions into the hydrophobic core of the micelle, away from the aqueous environment.[31]

Protocol 5: Micellar Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 20, Tween® 80, or Pluronic® F-68, as they are generally less disruptive to biological assays than ionic surfactants.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration well above its CMC.

  • Dissolve Compound: Add the powdered 3-(10-Hydroxy-10-phenyldecyl)phenol to the surfactant solution.

  • Mix Thoroughly: Vortex and/or sonicate the mixture to facilitate the incorporation of the compound into the micelles. Gentle heating may also be applied.

  • Final Dilution: Dilute this stock into the final assay medium, ensuring the final surfactant concentration is compatible with your assay.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyAdvantagesDisadvantagesBest For
Co-solvents Simple to implement, effective for many compounds.[13]Potential for solvent toxicity/interference in assays.[10]Initial screening, assays tolerant to low solvent levels.
pH Modification Can be very effective for ionizable compounds.[16]Risk of compound degradation at non-optimal pH.[18] May not be compatible with all assays.Assays with a flexible pH range.
Cyclodextrins High solubilizing capacity, generally low toxicity.[22][25]Can sometimes interact with assay components. More complex preparation.Cell-based assays, in vivo studies.
Surfactants Effective for highly hydrophobic compounds.[29]Can interfere with protein structure and function, potential for cell lysis.Biochemical assays, non-cellular systems.

Advanced Troubleshooting: Persistent Precipitation

If precipitation persists even after trying the methods above, consider the following:

  • Amorphous Solid Dispersions (ASDs): This advanced formulation strategy involves converting the crystalline form of the API into a higher-energy, more soluble amorphous form using a carrier, typically a polymer.[32]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[32][33] These systems form fine emulsions upon gentle agitation in aqueous media, keeping the drug solubilized.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to an increased dissolution rate.[2][32]

dot

G cluster_0 Troubleshooting Logic A Start: Compound Precipitation Observed B Prepare fresh, high-concentration stock in 100% DMSO A->B C Dilute into assay buffer. Precipitation still occurs? B->C D Yes C->D E No C->E G Try Solubility Enhancers D->G F Proceed with Assay E->F H Cyclodextrins G->H I Surfactants G->I J Adjust Buffer pH G->J K Precipitation Resolved? H->K I->K J->K L Yes K->L M No K->M L->F N Consider Advanced Formulations (e.g., ASD, Lipids) M->N

Caption: Decision tree for troubleshooting precipitation.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by 3-(10-Hydroxy-10-phenyldecyl)phenol, leading to more accurate and reliable data in their scientific investigations.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate.
  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024, June 30).
  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (2022, June 15).
  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024, June 3).
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed. (2018, April 15).
  • Best practices for handling and dissolving hydrophobic peptides like CRP 201-206 - Benchchem. (n.d.).
  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - ResearchGate. (n.d.).
  • Effect of pH on the Stability of Plant Phenolic Compounds (2000) - SciSpace. (n.d.).
  • Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. (2000, May 20).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • 3-(10-Phenyldecyl)Phenol | C22H30O | CID 44575633 - PubChem - NIH. (n.d.).
  • Solubility Guidelines for Peptides - Sigma-Aldrich. (n.d.).
  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015, December 7).
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. (2025, August 6).
  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. (2017, September 18).
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.).
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2026, February 9).
  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste - PMC. (n.d.).
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. (2013, March 15).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Preparing Stock Solutions - PhytoTech Labs. (n.d.).
  • Phenol Solubility Data Overview | PDF - Scribd. (n.d.).
  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (2007, October 1).
  • Physical Properties of Phenol - Chemistry LibreTexts. (2023, January 22).
  • The Physical and Chemical Properties of Phenol - Capital Resin Corporation. (2022, October 12).
  • Phenol - Wikipedia. (n.d.).
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.).
  • Phenols. (n.d.).
  • can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? : r/labrats - Reddit. (2022, September 7).
  • Phenol | NMPPDB. (n.d.).
  • Phenol, 3-ethyl- - the NIST WebBook. (n.d.).
  • Phenol is also known as carbolic acid. It is an aromatic compound having molecular. (n.d.).
  • Properties of phenol compounds[21][28]. - ResearchGate. (n.d.). Retrieved from

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Troubleshooting

"optimizing reaction conditions for the synthesis of phenol derivatives"

Welcome to the Technical Support Center for advanced phenol derivative synthesis. Phenols are ubiquitous motifs in pharmaceuticals and agrochemicals, but their synthesis via direct C-O bond formation is frequently compli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced phenol derivative synthesis. Phenols are ubiquitous motifs in pharmaceuticals and agrochemicals, but their synthesis via direct C-O bond formation is frequently complicated by side reactions such as over-oxidation, hydrodehalogenation, and catalyst deactivation.

This guide is designed for researchers and drug development professionals. It provides field-proven diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to optimize transition-metal-catalyzed hydroxylations and direct C-H oxidations.

Diagnostic Workflow for Methodology Selection

Selecting the correct catalytic system based on your starting material and functional group tolerance is the most critical step in preventing downstream failures.

G Start Determine Aryl Precursor Halide Aryl Halide (Cl, Br, I) Start->Halide Arene Unactivated Arene (C-H) Start->Arene BaseCheck Substrate Base Tolerance? Halide->BaseCheck CHOx Direct C-H Hydroxylation (Pd(OAc)2, Oxidant/TFA) Arene->CHOx O2 or Peroxide Oxidant PdCat Pd-Catalyzed Hydroxylation (Pd/tBuBrettPhos, KOH/CsOH) BaseCheck->PdCat High (Tolerates KOH/CsOH) CuCat Cu-Catalyzed Hydroxylation (CuI/Ligand, Mild Base/Surrogate) BaseCheck->CuCat Low (Requires Mild Conditions)

Diagnostic workflow for selecting phenol synthesis methodology.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By observing specific physical changes during the workflow, you can confirm the mechanistic viability of the reaction before committing to lengthy purification steps.

SOP A: Pd-Catalyzed Hydroxylation of Aryl Halides

This method utilizes a palladacycle precatalyst to ensure the rapid, quantitative generation of the active LPd(0) species without requiring exogenous reductants[1].

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry reaction vial with the aryl halide (1.0 mmol), KOH (3.0 mmol), tBuBrettPhos Pd G3 precatalyst (2 mol %), and tBuBrettPhos ligand (2 mol %)[1].

  • Solvent Addition: Add 2.0 mL of rigorously degassed 1,4-dioxane/H₂O (1:1 v/v)[1].

    • Self-Validation Check: The solution should rapidly transition to a homogeneous pale/golden yellow. A dark black precipitate at this stage indicates premature precatalyst decomposition to Pd black due to oxygen ingress.

  • Reaction: Seal the vial and heat to 80 °C for 18 hours[1].

    • Causality: The bulky tBuBrettPhos ligand forces the palladium center into a highly reactive, mono-ligated state, which accelerates the reductive elimination of the phenol product, outcompeting side reactions.

  • Workup: Acidify the aqueous layer with 1M HCl to pH < 3 to protonate the phenoxide, then extract with ethyl acetate.

SOP B: Cu-Catalyzed Hydroxylation of Aryl Chlorides/Bromides

Copper catalysis is highly effective but prone to catalyst death via disproportionation. This protocol uses 6-hydroxypicolinohydrazide ligands to stabilize the Cu(I) state[2].

  • Complexation: Combine Cu₂O (3 mol %) and the 6-hydroxypicolinohydrazide ligand (3 mol %) in water[2]. Stir for 10 minutes.

    • Self-Validation Check: The mixture will form a distinct reddish-brown suspension. If the solution turns blue or green, the Cu(I) has oxidized to inactive Cu(II), and the reaction will fail.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and KOH (3.0 mmol)[2].

  • Reaction: Heat to 80 °C (for bromides) or 100 °C (for chlorides) under an inert atmosphere[2].

    • Causality: The bidentate N,O-coordination of the ligand lowers the activation energy for the oxidative addition of the highly stable C-Cl bond while preventing the aggregation of copper species in the aqueous medium[2].

Quantitative Optimization Parameters

Use the following table to benchmark your initial reaction conditions and expected yields based on the chosen methodology.

MethodologyCatalyst / PrecatalystLigandBase / OxidantSolventTemp (°C)Typical Yield
Pd-Catalyzed (Standard) [1]tBuBrettPhos Pd G3 (2 mol%)tBuBrettPhos (2 mol%)KOH or CsOH (3 equiv)1,4-Dioxane/H₂O80 - 10085 - 98%
Pd-Catalyzed (Eco-Friendly) [3]Pd₂(dba)₃ (2 mol%)BippyPhos (4 mol%)NaOH (3 equiv)10% aq. PEG-20009070 - 95%
Cu-Catalyzed (Aqueous) [2]Cu₂O (0.01 - 3 mol%)6-hydroxypicolinohydrazideKOH (3 equiv)H₂O40 - 10080 - 95%
Direct C-H Hydroxylation [4]Pd(OAc)₂ (5 - 10 mol%)None / Directing GroupK₂S₂O₈ or O₂TFA / DCM60 - 10050 - 85%

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of hydrodehalogenation (reduction) instead of hydroxylation in my Pd-catalyzed reactions?

A: Hydrodehalogenation is a common side reaction caused by β-hydride elimination from a palladium-alkoxide intermediate, or via hydrogen abstraction from protic solvents.

  • Mechanistic Causality: If you are using aliphatic alcohols (e.g., ethanol, isopropanol) as co-solvents, the Pd-alkoxide complex can undergo rapid β-hydride elimination, yielding the reduced arene and an aldehyde/ketone byproduct.

  • Solution: Switch to a non-protic organic co-solvent like 1,4-dioxane[1] or use an aqueous PEG-2000 system[3]. Furthermore, ensure you are using sterically demanding ligands (like tBuBrettPhos or BippyPhos)[1][3]. Steric bulk accelerates the desired reductive elimination of the C-O bond, kineticially outcompeting the β-hydride elimination pathway.

Q2: My substrate contains base-sensitive functional groups (e.g., esters, amides). How can I synthesize the phenol without hydrolyzing these groups?

A: Traditional Pd- and Cu-catalyzed hydroxylations require strong bases (KOH, CsOH, NaOH) to generate the active metal-hydroxide nucleophile[1][3].

  • Mechanistic Causality: Strong hydroxide bases will indiscriminately attack electrophilic carbonyls on your substrate before the catalytic cycle can complete.

  • Solution: Employ a "traceless hydroxide surrogate" strategy. By coupling the aryl halide with benzaldoxime using a Cu catalyst, the oxime acts as a mild, non-destructive O-nucleophile[5]. The resulting intermediate can be cleaved under very mild acidic or thermal conditions to release the free phenol, leaving your base-sensitive esters and amides completely intact[5].

Q3: During direct C-H hydroxylation of unactivated arenes, I am getting severe over-oxidation to quinones. How do I stop the reaction at the phenol stage?

A: Phenols are significantly more electron-rich than their parent arenes. Once the first hydroxyl group is installed, the aromatic ring becomes highly activated and heavily susceptible to further oxidation by the strong oxidants (e.g., persulfate, H₂O₂) required for the initial C-H activation[6].

  • Mechanistic Causality: The kinetic rate of oxidation for the phenol product is faster than the rate of C-H activation of the starting material.

  • Solution: Utilize an indirect C-H hydroxylation strategy via C-H trifluoroacetoxylation[4]. Run the palladium-catalyzed reaction using trifluoroacetic acid/anhydride (TFA/TFAA) as the solvent/reagent[4]. The initial product formed is an aryl trifluoroacetate. The strongly electron-withdrawing trifluoroacetyl group deactivates the aromatic ring, physically preventing over-oxidation[4]. The ester is then easily hydrolyzed in situ or during standard basic workup to yield the pure phenol[4][7].

Q4: I am using a copper-catalyzed system, but my reaction stalls at 20% conversion and the solution turns green. What happened?

A: The color change from dark reddish-brown to green or blue is the definitive visual marker of catalyst death.

  • Mechanistic Causality: Cu-catalyzed C-O couplings rely on the Cu(I)/Cu(III) catalytic cycle. Cu(I) is highly sensitive to aerobic oxidation. The green/blue color indicates the irreversible oxidation of the active Cu(I) species to a thermodynamically stable, catalytically inactive Cu(II) resting state.

  • Solution: Rigorous exclusion of oxygen is mandatory. Use the freeze-pump-thaw method to degas solvents rather than simple nitrogen sparging. Additionally, utilize robust bidentate ligands like hydroxypicolinamides[8], which tightly coordinate the metal center and thermodynamically stabilize the Cu(I) oxidation state against disproportionation[2][8].

References

  • Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes.Chem Asian J. (nih.gov).
  • (PDF) Synthesis of Phenolic Compounds via Palladium Catalyzed C−H Functionalization of Arenes.ResearchGate.
  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.ACS Omega - ACS Publications.
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.The Journal of Organic Chemistry - ACS Publications.
  • Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction.Organic Letters - ACS Publications.
  • Copper-catalyzed direct hydroxylation of arenes to phenols with hydrogen peroxide.ResearchGate.
  • Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands.CoLab.
  • 6‐Hydroxy Picolinohydrazides Promoted Cu(I)‐Catalyzed Hydroxylation Reaction in Water: Machine‐Learning Accelerated Ligands Design and Reaction Optimization.DOI.org.

Sources

Optimization

Technical Support Guide: Mitigating Non-Specific Binding of 3-(10-Hydroxy-10-phenyldecyl)phenol in Biochemical Assays

Prepared by the Senior Application Scientist Team This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of the compound 3-(10-Hydroxy-10-phenyldecyl)phenol in various assay formats. We will explore the underlying causes of this issue and present a systematic, evidence-based approach to troubleshooting and resolution.

Section 1: Understanding the Core Problem

This section addresses the fundamental questions surrounding non-specific binding and the specific challenges posed by 3-(10-Hydroxy-10-phenyldecyl)phenol.

Q1: What is non-specific binding (NSB) and why is it a critical issue in my assay?

Non-specific binding refers to the adhesion of a ligand or compound to unintended surfaces or molecules within an assay system, rather than to its specific biological target.[1] This phenomenon is a major source of high background noise, which can obscure the true signal, leading to reduced assay sensitivity, poor reproducibility, and inaccurate quantification of the target molecule.[2][3] Effectively minimizing NSB is crucial for generating reliable and trustworthy experimental data.[1]

Q2: Why is 3-(10-Hydroxy-10-phenyldecyl)phenol particularly prone to non-specific binding?

The molecular structure of 3-(10-Hydroxy-10-phenyldecyl)phenol is the primary reason for its tendency to exhibit high NSB. An analysis of its structure reveals two key features:

  • A Long Hydrophobic Decyl Chain: The ten-carbon alkyl chain is highly non-polar.

  • Two Phenyl Groups: The aromatic rings are also inherently hydrophobic.

This combination results in a molecule with significant hydrophobicity .[4][5] Hydrophobic molecules tend to associate with and adsorb onto other non-polar surfaces to minimize their interaction with the aqueous (polar) environment of the assay buffer.[6] This leads to the compound "sticking" to plastic surfaces of microplates and pipette tips, as well as to hydrophobic regions of proteins and other macromolecules in the assay.[1][7][8]

Q3: How can I quantitatively measure the level of non-specific binding in my experiment?

Measuring NSB is an essential first step in troubleshooting. This is typically achieved by including specific control wells in your experimental design. The standard method involves measuring the binding of your labeled compound in the presence of a large excess of an unlabeled version of the same compound (a "cold" competitor).[1] The cold competitor saturates the specific binding sites of the target receptor, meaning any remaining signal from the labeled compound is due to non-specific binding.

Specific Binding is then calculated as: Specific Binding = Total Binding (without competitor) - Non-Specific Binding (with excess competitor)[1]

An acceptable level of NSB is generally considered to be less than 10-20% of the total binding signal, although this can vary depending on the assay's requirements.

Section 2: A Systematic Workflow for Troubleshooting NSB

Instead of random trial-and-error, we recommend a logical, stepwise approach to identify and resolve the source of NSB. The following workflow guides you from the simplest and most common fixes to more comprehensive optimizations.

NSB_Troubleshooting_Workflow cluster_0 Phase 1: Procedural & Buffer Optimization cluster_1 Phase 2: Surface & Blocking Optimization start High NSB Observed (>20% of Total Signal) wash Step 1: Optimize Wash Procedure - Increase wash volume/number of cycles - Introduce a soak step start->wash detergent Step 2: Add Non-Ionic Detergent - Titrate Tween-20 (0.05% - 0.2%) - Titrate Triton X-100 (0.05% - 0.2%) wash->detergent salt Step 3: Adjust Buffer Ionic Strength - Increase NaCl concentration (e.g., 150mM to 300mM) detergent->salt blocking Step 4: Evaluate Blocking Agents - Test different protein blockers (BSA, Casein) - Test synthetic blockers (PEG, PVP) salt->blocking plastics Step 5: Change Assay Surface - Switch to low-binding microplates/tubes - Pre-treat surfaces with blocking buffer blocking->plastics end NSB Reduced to Acceptable Level plastics->end

Caption: A systematic workflow for troubleshooting non-specific binding.

Section 3: Detailed Protocols and Solutions

This section provides detailed answers and protocols for the steps outlined in the workflow.

Focus Area: Assay Buffers & Additives

Blocking agents are inert proteins or polymers used to coat the surfaces of the assay plate, physically preventing the hydrophobic 3-(10-Hydroxy-10-phenyldecyl)phenol from adsorbing.[2][3] The choice of blocker is often empirical.

  • Bovine Serum Albumin (BSA): A common and effective choice. It is a purified protein that provides consistent blocking.[2] Start with a concentration of 1% (w/v) in your assay buffer.

  • Non-fat Dry Milk or Casein: A cost-effective alternative.[2] Casein can be particularly useful, but be aware that it contains phosphoproteins and may interfere with assays detecting phosphorylated targets.[2]

  • Synthetic Blockers: Polymers like Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), and Polyvinylpyrrolidone (PVP) can also be effective, especially for coating hydrophobic surfaces.[9]

To optimize, you must test a range of concentrations (see Protocol 1). The goal is to find the concentration that provides the lowest NSB without significantly reducing your specific binding signal.[1]

Non-ionic detergents are critical tools for combating hydrophobic-driven NSB. They work in two primary ways:

  • They can form micelles around the hydrophobic compound, keeping it solubilized in the aqueous buffer.

  • They can coat hydrophobic surfaces of the plasticware, preventing the compound from sticking.[1][10]

Tween-20 is the most common choice. Start with a concentration of 0.05% (v/v) in both your wash buffer and your main assay buffer.[11] This concentration is often sufficient to reduce NSB without disrupting specific protein-protein or antibody-antigen interactions. If NSB persists, you can titrate the concentration up to 0.2%.

Yes, this is a highly effective strategy, particularly for difficult assays.[9] A combination of a protein blocker (like 1% BSA) and a non-ionic detergent (like 0.05% Tween-20) in the assay buffer can address NSB from multiple angles. The protein coats the bulk of the surface, while the detergent helps to solubilize the compound and block any remaining small hydrophobic patches.[12]

While the primary driver of NSB for this compound is hydrophobicity, electrostatic interactions can also play a role.[1]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield and reduce weak, non-specific charge-based interactions.[10]

  • pH: Adjusting the buffer pH can alter the surface charge of proteins in your system. Moving the pH closer to the isoelectric point of potentially interfering proteins can minimize their charge-based interactions.[10] For a phenolic compound, pH can also influence the protonation state of the hydroxyl group, potentially affecting its interactions.[13]

Focus Area: Assay Plastics & Surfaces

This is a common issue with hydrophobic compounds.[7][8]

  • Use Low-Binding Plastics: Switch to commercially available "low-binding" or "ultra-low attachment" microtubes and microplates. These surfaces are treated to be more hydrophilic, reducing the adsorption of hydrophobic molecules.

  • Pre-treat Surfaces: Before adding your reagents, pre-treat the wells and tubes with a blocking buffer.[1] Incubate the plasticware with a solution of 1% BSA for 30-60 minutes at room temperature, then wash before proceeding with the assay. This pre-coats the surface, leaving fewer sites for your compound to bind non-specifically.

Focus Area: Experimental Procedure

Inadequate washing is a frequent cause of high background.[14] Unbound or weakly associated compound that is not removed will contribute to the final signal.

  • Increase Wash Cycles: Increase the number of wash cycles from 3 to 5 or 6.[2][15]

  • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface and dilute out unbound reagents.

  • Introduce a Soak Step: After adding the wash buffer, allow it to sit in the wells for 30-60 seconds with gentle agitation before aspirating.[16] This gives the non-specifically bound compound time to dissociate from the surface and go into solution.

Section 4: Advanced Protocols & Data Interpretation
Protocol 1: Systematic Evaluation of Blocking Agents

This experiment allows for a head-to-head comparison of different blocking strategies.

Step-by-Step Methodology:

  • Plate Setup: Dedicate sections of a 96-well plate to test different blocking buffers (e.g., 1% BSA, 3% Non-fat Milk, 1% Casein, and a "No Blocker" control).

  • Blocking: Add 200 µL of the respective blocking buffers to the appropriate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Washing: Wash all wells thoroughly (e.g., 4 times with a wash buffer containing 0.05% Tween-20).

  • Assay Execution: Perform your binding assay in the pre-blocked wells. For each blocking condition, you must include wells for:

    • Total Binding (TB): Labeled 3-(10-Hydroxy-10-phenyldecyl)phenol.

    • Non-Specific Binding (NSB): Labeled compound + a high concentration (e.g., 1000x excess) of unlabeled compound.

    • Blank: Buffer only.

  • Incubation & Detection: Proceed with your standard incubation times and detection method.

  • Data Analysis: Calculate the Specific Binding (TB - NSB) and the NSB as a percentage of Total Binding for each condition.

Data Presentation:

Blocking AgentTotal Binding (Signal Units)Non-Specific Binding (Signal Units)Specific Binding (Signal Units)NSB as % of Total
No Blocker50,00025,00025,00050%
1% BSA48,0005,00043,00010.4%
3% Non-Fat Milk45,0006,50038,50014.4%
1% Casein47,5004,50043,0009.5%

Interpretation: In this example, both 1% BSA and 1% Casein significantly reduced NSB while preserving a high specific signal, making them superior choices.

Mitigation_Mechanisms cluster_NSB Mechanism of Non-Specific Binding cluster_Mitigation Mitigation Strategies Compound Hydrophobic Compound (3-(10-...)phenol) Surface Hydrophobic Surface (Microplate Well) Compound->Surface Adsorption via Hydrophobic Interactions Blocker Blocking Agent (BSA) BlockedSurface Blocked Surface Blocker->BlockedSurface Coats Surface Detergent Detergent (Tween-20) Detergent->BlockedSurface Masks Hydrophobic Patches & Solubilizes Compound

Caption: How blocking agents and detergents prevent NSB.

Section 5: Summary and Key Recommendations

Dealing with non-specific binding from hydrophobic compounds like 3-(10-Hydroxy-10-phenyldecyl)phenol requires a multi-faceted approach.

StrategyPrimary MechanismRecommended Starting Point
Optimized Washing Removal of unbound/weakly bound compound5 wash cycles with a 30-second soak step.
Non-Ionic Detergent Reduces hydrophobic interactionsAdd 0.05% Tween-20 to assay and wash buffers.
Protein Blocking Physically coats surfaces to prevent adsorptionUse 1% BSA in the assay buffer.
Buffer Modification Reduces electrostatic interactionsEnsure buffer contains ≥150 mM NaCl.
Low-Binding Plastics Reduces available hydrophobic surfacesUse commercially available low-adsorption plates/tubes.

By following the systematic workflow and employing the protocols detailed in this guide, researchers can effectively minimize non-specific binding, thereby enhancing the accuracy, sensitivity, and reliability of their assay data.

References
  • How to Block a Membrane to Reduce Non-Specific Binding. (2025). Patsnap Synapse.
  • 5 Essential Steps to Optimize Immunoassay Performance. (2016). Antibodies Incorporated.
  • Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
  • Effective Blocking Procedures in ELISA Assays. (n.d.). Corning.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences.
  • Blocking Buffers. (n.d.). antibodies-online.com.
  • Blocking Agent and Detergent in ELISA. (n.d.). Fisher Scientific.
  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734.
  • What Causes High Background in ELISA Tests? (n.d.). Surmodics.
  • How to deal with high background in ELISA. (n.d.). Abcam.
  • High Background in ELISA: Causes, Fixes, and Tips. (2026). AstorScientific.
  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc.
  • Zsila, F. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Molecules, 25(22), 5434. Available at: [Link]

  • Dixit, C. K., Vashist, S. K., MacCraith, B. D., & O'Kennedy, R. (2011). Evaluation of apparent non-specific protein loss due to adsorption on sample tube surfaces and/or altered immunogenicity. Analyst, 136(7), 1406-1411. Available at: [Link]

  • Rawel, H. M., Meidtner, K., & Kroll, J. (2005). Binding of selected phenolic compounds to proteins. Journal of Agricultural and Food Chemistry, 53(10), 4228–4235. Available at: [Link]

  • SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. (2025). Analytical Chemistry. Available at: [Link]

  • Fujii, S., Miyajima, Y., Masuno, H., & Kagechika, H. (2013). Increased hydrophobicity and estrogenic activity of simple phenols with silicon and germanium-containing substituents. Journal of Medicinal Chemistry, 56(1), 160–166. Available at: [Link]

  • Removal of phenol from water using fenchol-menthol hydrophobic deep eutectic solvent. (2025). E3S Web of Conferences. Available at: [Link]

  • 3-(10-Phenyldecyl)Phenol. (n.d.). PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for High-Purity 3-(10-Hydroxy-10-phenyldecyl)phenol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 3-(10-Hydroxy-10-phenyldecyl)phenol —a synthetic phenolic lipid cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 3-(10-Hydroxy-10-phenyldecyl)phenol —a synthetic phenolic lipid characterized by a highly lipophilic decyl chain bridging a polar phenolic head and a reactive benzylic alcohol tail.

Due to its amphiphilic nature and the distinct chemical sensitivities of its two hydroxyl groups, standard purification pipelines often result in poor resolution, structural degradation, or oxidation. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Core Purification Workflow

G Start Crude Synthesized Mixture 3-(10-Hydroxy-10-phenyldecyl)phenol LLE Liquid-Liquid Extraction (EtOAc / Brine) Start->LLE Removes salts & polar catalysts Flash Normal Phase Flash (TEA-Deactivated Silica) LLE->Flash Removes extreme polar/non-polar impurities HPLC Prep-HPLC (C18) (CH3CN/H2O + 0.1% Formic Acid) Flash->HPLC Resolves positional isomers SFC Chiral SFC (Enantiomeric Resolution) HPLC->SFC Isolates specific enantiomer Pure High-Purity Target (>99% ee, >99% LC-MS) SFC->Pure Final polishing

Fig 1: Multi-dimensional purification workflow for 3-(10-Hydroxy-10-phenyldecyl)phenol.

Section 1: Self-Validating Experimental Protocols
Protocol A: Preparative Reverse-Phase HPLC (Isomer & Oligomer Separation)

Causality: Phenolic lipids require the suppression of phenolic hydroxyl ionization to prevent peak tailing and ensure uniform interaction with the stationary phase. Adding 0.1% formic acid lowers the mobile phase pH below the phenol pKa (~9.5), keeping the molecule fully protonated. This approach is the gold standard for separating complex phenolic lipids from biological or synthetic matrices .

  • Step 1: Sample Preparation. Dissolve the flash-purified fraction in a 1:1 mixture of DMSO and Methanol (up to 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Column Selection. Utilize a C18 preparative column (e.g., 250 mm × 21 mm, 5 µm particle size) maintained at 25°C.

  • Step 3: Mobile Phase Configuration.

    • Solvent A: Ultrapure H₂O + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (CH₃CN) + 0.1% Formic Acid.

  • Step 4: Gradient Elution. Run a shallow gradient from 60% B to 95% B over 30 minutes at a flow rate of 20 mL/min. The long lipophilic decyl chain requires a high organic modifier concentration for elution, while the shallow slope maximizes the resolution of structurally similar positional isomers.

  • Step 5: Fraction Collection. Monitor UV absorbance at 280 nm (specific for the phenolic ring). Collect the primary peak eluting typically between 18–22 minutes.

  • Self-Validation Check: Before scaling up, inject a 5 µL analytical scout run. Calculate the resolution ( Rs​ ) between the target peak and the closest eluting impurity. If Rs​<1.5 , decrease the gradient slope to 1% B/min. The system is validated only when baseline separation is confirmed analytically.

Protocol B: Normal-Phase Flash Chromatography Pre-Treatment

Causality: The benzylic alcohol at the C10 position is highly susceptible to acid-catalyzed E1 dehydration. Standard silica gel contains acidic silanol groups (pKa ~4.5) that can protonate this hydroxyl, stripping water to form a conjugated alkene. Deactivating the silica neutralizes these sites.

  • Step 1: Silica Deactivation. Pre-equilibrate the silica gel column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).

  • Step 2: Loading. Dry-load the crude extract onto Celite to prevent band broadening caused by the oily nature of the lipid chain.

  • Step 3: Elution. Elute using a step gradient of Hexane/Ethyl Acetate (90:10 to 60:40).

  • Self-Validation Check: Perform a 2D-TLC of the collected fractions. Spot the fraction, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. If the compound appears as a single spot on the diagonal, the sample is stable and not degrading on the silica. If off-diagonal spots appear, the silica is insufficiently deactivated.

Section 2: Quantitative Method Comparison

The following table summarizes the expected performance metrics of each purification stage based on established phenolic lipid isolation data .

Purification StageStationary PhaseMobile PhaseTarget Impurity RemovedTypical RecoveryPurity Achieved
Liquid-Liquid Extraction None (Biphasic)EtOAc / BrineSalts, polar catalysts>95%60 - 70%
Normal Phase Flash TEA-Treated SilicaHexane / EtOAcNon-polar lipids, tars80 - 85%85 - 90%
Prep-HPLC C18 (5 µm)CH₃CN / H₂O (0.1% FA)Positional isomers, oligomers70 - 75%>98%
Chiral SFC Amylose-based CSPCO₂ / MeOHUndesired enantiomer~45% (per enantiomer)>99% (ee >99%)
Section 3: Troubleshooting Guides & FAQs

Q1: I am observing a new, less polar byproduct after silica gel chromatography. LC-MS shows a mass loss of 18 Da. What is happening? A1: You are observing the dehydration of the benzylic alcohol. The C10 benzylic position is highly reactive; the acidic silanol groups on standard silica gel catalyze an E1 dehydration, losing water (-18 Da) to form a stable styrene-like conjugated alkene. Actionable Fix: Immediately switch to neutral alumina as your stationary phase, or strictly adhere to Protocol B (pre-treating silica with 1% TEA) to neutralize the acidic microenvironment.

Q2: My positional isomers co-elute perfectly on normal-phase TLC. How can I resolve them? A2: In normal-phase systems, retention is dictated almost entirely by the polar head groups (the phenol and benzylic OH). Because positional isomers of the decyl chain have identical polar surface areas, they are indistinguishable on silica. Actionable Fix: Transition to Reverse-Phase HPLC (Protocol A). The hydrophobic decyl chain will interact strongly with the C18 phase. A shallow organic gradient exploits minute differences in the hydrophobic footprint of the isomers, allowing for baseline separation.

Q3: My purified fractions turn pink or light brown during solvent evaporation. Is the compound degrading? A3: Yes. Phenols are highly prone to auto-oxidation into ortho- or para-quinones when exposed to oxygen, light, and heat during concentration—a common issue in phenolic lipid chemistry . Actionable Fix: Evaporate solvents under high vacuum at temperatures strictly below 30°C. Flush your rotary evaporator with Argon before breaking the vacuum, and store the final purified oil in an amber vial under an inert atmosphere.

Q4: The molecule has a chiral center at C10. How do I separate the (R) and (S) enantiomers for biological assays? A4: Achiral C18 columns cannot resolve enantiomers because the (R) and (S) forms possess identical physicochemical properties in an achiral environment. Actionable Fix: Implement Chiral Supercritical Fluid Chromatography (SFC). Utilizing an amylose-derived chiral stationary phase (e.g., Chiralpak AD-H) with supercritical CO₂ and a methanol co-solvent will provide the distinct chiral transient diastereomeric interactions required to separate the enantiomers without utilizing harsh, boiling solvents.

References
  • New Phenolic Lipids from the Leaves of Clausena harmandiana Inhibit SARS-CoV-2 Entry into Host Cells Source: MDPI (Viruses) URL:[Link]

  • Phenolic lipid synthesis by type III polyketide synthases is essential for cyst formation in Azotobacter vinelandii Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Phenolic Lipids Derived from Cashew Nut Shell Liquid to Treat Metabolic Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Improving the Stability of 3-(10-Hydroxy-10-phenyldecyl)phenol in Solution

Welcome to the technical support center for 3-(10-Hydroxy-10-phenyldecyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(10-Hydroxy-10-phenyldecyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: Key Structural Features and Stability Concerns

3-(10-Hydroxy-10-phenyldecyl)phenol possesses two key functional groups that are central to its reactivity and potential instability: a phenolic hydroxyl group and a tertiary alcohol .

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the benzene ring is susceptible to oxidation, especially under basic conditions, or when exposed to light, oxygen, and metal ions. This can lead to the formation of colored quinone-type byproducts.

  • Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under mild conditions, they can undergo dehydration (loss of water) under acidic conditions or at elevated temperatures to form an alkene. The stability of tertiary alcohols is attributed to the presence of three alkyl groups, which sterically hinder attack and prevent oxidation as there is no hydrogen bonded to the carbon with the hydroxyl group.[1][2]

The long alkyl chain imparts significant lipophilicity to the molecule, influencing its solubility in various solvents.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for designing effective stabilization strategies.

cluster_main 3-(10-Hydroxy-10-phenyldecyl)phenol cluster_oxidation Oxidative Degradation cluster_dehydration Acid/Heat-Catalyzed Degradation Molecule 3-(10-Hydroxy-10-phenyldecyl)phenol Quinone Quinone-type byproducts Molecule->Quinone O₂, Light, Metal Ions, High pH Alkene Alkene byproduct Molecule->Alkene H⁺, Heat

Caption: Potential degradation pathways for 3-(10-Hydroxy-10-phenyldecyl)phenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 3-(10-Hydroxy-10-phenyldecyl)phenol in solution.

Issue 1: Solution Discoloration (Yellowing/Browning)

Question: My solution of 3-(10-Hydroxy-10-phenyldecyl)phenol is turning yellow or brown over time. What is causing this and how can I prevent it?

Answer:

This discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group is likely being oxidized to form quinone-like species, which are often colored. This process is accelerated by several factors:

  • High pH: Basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation. Studies on various phenolic compounds demonstrate their instability at high pH.[3][4][5][6]

  • Oxygen: Dissolved oxygen in the solvent acts as an oxidizing agent.

  • Light Exposure: UV and visible light can provide the energy to initiate oxidation reactions.[7] Many phenolic compounds are known to degrade when exposed to sunlight.[8][9]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or from your glassware can catalyze the oxidation of phenols.

Troubleshooting Steps:

Factor Recommended Action Scientific Rationale
pH Control Maintain a slightly acidic to neutral pH (ideally pH 5-7). Use a suitable buffer system if necessary.Phenols are more stable at acidic to neutral pH, which suppresses the formation of the easily oxidized phenoxide ion.[10]
Oxygen Exclusion De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere.Removing dissolved oxygen minimizes the primary oxidant responsible for discoloration.
Light Protection Store solutions in amber vials or wrap containers with aluminum foil. Avoid unnecessary exposure to direct light.Photodegradation is a significant issue for many phenolic compounds.[7][11]
Chelating Agents Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM).EDTA sequesters trace metal ions, preventing them from catalyzing oxidative reactions.
Antioxidants Consider adding a co-antioxidant such as 8-hydroxyquinoline (at 0.1% w/v) or butylated hydroxytoluene (BHT).[12]These compounds can act as sacrificial agents, being preferentially oxidized and thus protecting the target molecule.
Issue 2: Loss of Compound Potency or Purity Over Time

Question: I'm observing a decrease in the concentration of my compound in solution over time, as determined by HPLC. What could be the cause?

Answer:

A loss of potency indicates chemical degradation. Besides the oxidation of the phenol group, the tertiary alcohol is another potential site of instability, particularly through dehydration.

  • Acid-Catalyzed Dehydration: Strong acidic conditions can protonate the tertiary hydroxyl group, leading to its elimination as a water molecule and the formation of a stable tertiary carbocation. This intermediate will then quickly lose a proton to form an alkene.

  • Thermal Degradation: High temperatures can promote both dehydration of the alcohol and oxidation of the phenol.[13][14][15][16][17] For phenolic compounds, exposure to temperatures above 40°C can lead to significant degradation.[8]

Troubleshooting Steps:

Factor Recommended Action Scientific Rationale
pH Control Avoid strongly acidic conditions. If an acidic pH is required, use the mildest effective acid and maintain low temperatures.Minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol.
Temperature Prepare and store solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.Lower temperatures significantly slow down the rates of most chemical degradation reactions.[18]
Solvent Choice Use high-purity, degassed solvents. Protic solvents like methanol and ethanol may be suitable, but their effects should be empirically determined. Methanol has been shown to be effective in extracting and preserving phenolic compounds.[19][20]The choice of solvent can influence the stability of phenolic compounds.[18][20] Impurities in the solvent can initiate or catalyze degradation.
Storage Duration Prepare solutions fresh whenever possible. If storage is necessary, conduct a small-scale stability study to determine an acceptable storage duration under your specific conditions.All compounds in solution have a finite shelf-life.
Issue 3: Poor Solubility or Precipitation

Question: My compound is not fully dissolving or is precipitating out of solution. How can I improve its solubility?

Answer:

The long alkyl chain of 3-(10-Hydroxy-10-phenyldecyl)phenol makes it quite lipophilic.

Troubleshooting Steps:

Action Rationale
Solvent Selection Test a range of solvents with varying polarities. Due to its structure, polar aprotic solvents like DMSO or DMF, or alcohols like ethanol, are likely good starting points. The polarity of the solvent is a critical factor in dissolving phenolic compounds.[20]
Co-solvents Use a co-solvent system. For aqueous solutions, adding a water-miscible organic solvent (e.g., ethanol, DMSO, or polyethylene glycol) can significantly enhance solubility.
pH Adjustment For aqueous-based solutions, slightly increasing the pH can deprotonate the phenolic hydroxyl group, forming a more polar (and thus more water-soluble) phenoxide salt. Caution: This will increase the risk of oxidation.
Gentle Warming & Sonication Gently warming the solution or using an ultrasonic bath can help to break up solute aggregates and increase the rate of dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

start Start solvent_prep 1. Prepare Solvent - Select high-purity solvent - Add antioxidant (e.g., 0.1% BHT) - Sparge with N₂/Ar for 15-30 min start->solvent_prep dissolution 2. Dissolve Compound - Weigh compound accurately - Add to degassed solvent - Mix gently until dissolved solvent_prep->dissolution storage 3. Store Solution - Transfer to amber vial - Purge headspace with N₂/Ar - Seal tightly - Store at 2-8°C or -20°C dissolution->storage end End storage->end

Caption: Workflow for preparing a stabilized stock solution.

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Choose a high-purity, HPLC-grade solvent (e.g., ethanol, DMSO).

    • Optional: Add an antioxidant such as BHT to a final concentration of 0.01-0.1%.

    • Transfer the solvent to a suitable container and de-gas by sparging with a gentle stream of inert gas (nitrogen or argon) for 15-30 minutes.

  • Dissolution of Compound:

    • Accurately weigh the required amount of 3-(10-Hydroxy-10-phenyldecyl)phenol in a clean vessel.

    • Add the degassed solvent to the compound.

    • Mix gently by swirling or vortexing until the compound is fully dissolved. Avoid vigorous shaking which can introduce more oxygen.

  • Storage:

    • Immediately transfer the solution into a clean, amber glass vial to protect it from light.

    • Before sealing, gently blow a stream of inert gas over the surface of the solution (headspace purge) to displace any air.

    • Seal the vial tightly with a PTFE-lined cap.

    • Store the solution at the recommended temperature (2-8°C for short-term, -20°C for long-term).

Protocol 2: Quick Stability Assessment by HPLC

This protocol allows for a rapid evaluation of the compound's stability under different conditions.

Step-by-Step Methodology:

  • Prepare Test Solutions: Prepare solutions of your compound under different conditions you wish to test (e.g., different solvents, pH values, with/without antioxidants).

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by a validated HPLC method to determine the initial peak area or concentration of the parent compound. This serves as your baseline.

  • Incubate Samples: Store the vials under the desired test conditions (e.g., room temperature on the benchtop for light/air exposure, 40°C oven for thermal stress).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), re-analyze the samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Data Summary Table Example:

Condition% Remaining (24h)% Remaining (48h)% Remaining (72h)New Peaks Observed?
Ethanol, 4°C, Dark99.8%99.5%99.2%No
Ethanol, RT, Light95.2%90.1%84.5%Yes, minor
Ethanol, 40°C, Dark92.0%85.3%78.1%Yes, major
Ethanol + BHT, RT, Light98.5%97.2%96.0%No

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Quora. (2021). Why is tertiary alcohol more stable?. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Horáková, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • Badea, M., et al. (2020). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Journal of the Serbian Chemical Society. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available at: [Link]

  • Palma, M., & Taylor, L. T. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A, 921(2), 119-126. Available at: [Link]

  • Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. Available at: [Link]

  • Daneshvar, N., et al. (2008). Effect of pH on phenol decomposition. ResearchGate. Available at: [Link]

  • Greenwood, M. H., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. PMC. Available at: [Link]

  • Grand Ingredients. (n.d.). Botanical Extract Photostability in Skincare. Available at: [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Available at: [Link]

  • Kumar, S., & Kumar, A. (2009). Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. The Journal of Physical Chemistry A, 113(15), 3765–3772. Available at: [Link]

  • ResearchGate. (2020). Effect of solvent, time and temperature on the extraction of phenolic compounds and antioxidant capacity of peach (Prunus persica L.) fruit. Available at: [Link]

  • ResearchGate. (2012). FIG. 2. Photostability of polyphenols. UV-visible absorption spectra of.... Available at: [Link]

  • Horáková, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link]

  • ResearchGate. (2021). (A) Phenolic compound stability in solution (GLY), expressed as.... Available at: [Link]

  • Next LVL Programming. (2025). Why Do Tertiary Alcohols React Faster With Lucas Reagent?. Available at: [Link]

  • Subramanian, D., & Anisimov, M. A. (2011). Resolving the Mystery of Aqueous Solutions of Tertiary Butyl Alcohol. ResearchGate. Available at: [Link]

  • de la Rosa, L. A., et al. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen. Available at: [Link]

  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available at: [Link]

  • Greenwood, M. H., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. ResearchGate. Available at: [Link]

  • Hmaida, S., et al. (2022). Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. PMC. Available at: [Link]

  • Pendergrass, S. M. (2010). An Alternative Method for the Analysis of Phenol and o-, m-, and p-Cresol by Capillary GC/FID. CDC Stacks. Available at: [Link]

  • Greenwood, M. H., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. DigitalCommons@USU. Available at: [Link]

  • Levesque, M., et al. (2008). Determination of phenol, cresols and xylenols in workplace air using XAD‐2 sorbent cartridges. Taylor & Francis Online. Available at: [Link]

  • Greenwood, M. H., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. Semantic Scholar. Available at: [Link]

  • Google Patents. (1968). US3403188A - Stabilization of phenols.
  • OSHA. (n.d.). Phenol and Cresol. Available at: [Link]

  • da Silva, D. P., et al. (2013). Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. PLOS ONE. Available at: [Link]

  • Uniyal, S., et al. (2016). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. Available at: [Link]

  • EPA. (n.d.). Method 604: Phenols. Available at: [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Available at: [Link]

  • Subramanian, D., & Anisimov, M. A. (2011). Resolving the mystery of aqueous solutions of tertiary butyl alcohol. PubMed. Available at: [Link]

  • Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395–402. Available at: [Link]

  • ResearchGate. (2020). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Available at: [Link]

  • MDPI. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Available at: [Link]

  • d'Ischia, M., et al. (2018). Powering the Activity of Natural Phenol Compounds by Bioinspired Chemical Manipulation. Journal of Agricultural and Food Chemistry, 66(45), 11899–11911. Available at: [Link]

  • Sridevi, V., & Ramya, M. (2015). Microbial Degradation of Phenol- A Review. International Journal of Research & Review. Available at: [Link]

  • Dytkiewcz, M., et al. (2020). Determination of phenol biodegradation pathways in three psychrotolerant yeasts, Candida subhashii A011, Candida oregonensis B021 and Schizoblastosporion starkeyi-henricii L012, isolated from Rucianka peatland. PMC. Available at: [Link]

  • Sridevi, V., et al. (2015). (PDF) Metabolic pathways for the biodegradation of phenol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-(10-Phenyldecyl)Phenol. Available at: [Link]

  • Google Patents. (1992). US5098603A - Stabilized phenol solution.

Sources

Troubleshooting

"troubleshooting inconsistent results in 3-(10-Hydroxy-10-phenyldecyl)phenol experiments"

Welcome to the Technical Support Center. Working with 3-(10-Hydroxy-10-phenyldecyl)phenol presents unique challenges in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 3-(10-Hydroxy-10-phenyldecyl)phenol presents unique challenges in biological assays. As a highly lipophilic, long-chain alkylphenol, this compound is notorious for exhibiting non-ideal behaviors in aqueous environments, including micelle formation, plasticware adsorption, and redox instability.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the physicochemical causality behind these artifacts and providing self-validating protocols to ensure your data reflects true target engagement rather than assay interference.

Quantitative Diagnostic Metrics

Before diving into specific troubleshooting steps, compare your assay data against the thresholds below. Deviations from the "Healthy Range" strongly indicate that the physical properties of the compound are interfering with your readout.

Diagnostic MetricHealthy Assay RangeArtifact IndicatorProbable Root Cause
Dose-Response Hill Slope ( nH​ ) 0.8 to 1.2> 2.0 or < 0.5Colloidal Aggregation (PAINS)
Z'-Factor Stability > 0.5 (Stable)< 0.3 or drifting over timeNon-Specific Binding to Plasticware
IC 50​ Shift (+ Detergent) < 2-fold change> 10-fold loss of potencyMicelle-induced Protein Sequestration
Compound Recovery (LC-MS) > 90%< 50% after 1 hour incubationAdsorption / Auto-oxidation

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Why am I seeing steep Hill slopes and non-specific inhibition across multiple, unrelated protein targets?

The Causality: The 10-carbon alkyl chain of 3-(10-Hydroxy-10-phenyldecyl)phenol makes it highly hydrophobic. In standard aqueous buffers, once the compound's concentration exceeds its Critical Aggregation Concentration (CAC), it self-associates into microscopic colloidal particles. These colloids non-specifically sequester and partially denature assay proteins on their surface. This phenomenon is a classic hallmark of Pan-Assay Interference Compounds (PAINS) [1].

Self-Validating Protocol: Detergent-Addition & DLS Validation To distinguish a true binding event from colloidal aggregation, use a detergent-disruption assay coupled with Dynamic Light Scattering (DLS).

  • Prepare Parallel Buffers: Prepare your standard assay buffer, and a second buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.01% CHAPS).

  • Run Comparative Dose-Response: Perform your biochemical assay in both buffers.

  • Analyze the IC 50​ Shift: If the compound is a true target binder, the IC 50​ will remain relatively stable. If the activity completely disappears in the presence of the detergent, the compound is acting as a colloidal aggregator.

  • Orthogonal Confirmation: Analyze a 10 μ M solution of the compound in buffer (without detergent) using DLS. The presence of particles with a radius >50 nm confirms colloidal aggregation [1].

AggregationWorkflow Start Observe Steep Hill Slope or Non-Specific Inhibition AddDet Add 0.01% Triton X-100 to Assay Buffer Start->AddDet Test Does IC50 Shift or Activity Disappear? AddDet->Test DLS Run Dynamic Light Scattering (DLS) Test->DLS Yes True True Target Binder (Proceed to Optimization) Test->True No Agg Colloidal Aggregator (False Positive) DLS->Agg Particles >50nm

Workflow for diagnosing colloidal aggregation using detergent-addition and DLS.

FAQ 2: Why is my compound recovery low, and why does efficacy drop significantly after serial dilutions?

The Causality: Highly lipophilic molecules like 3-(10-Hydroxy-10-phenyldecyl)phenol exhibit strong hydrophobic interactions with untreated polystyrene microplates and polypropylene pipette tips. This non-specific binding (NSB) rapidly depletes the free concentration of the compound in the assay well, leading to artificially low potency, flat dose-response curves at lower concentrations, and drifting Z'-factors [2].

Self-Validating Protocol: Mitigating Non-Specific Binding Implement carrier proteins and optimized consumables to maintain the compound in solution.

  • Switch Consumables: Replace standard polystyrene plates with low-binding polypropylene (PP) or glass-coated microplates. Use low-retention pipette tips for all serial dilutions [2].

  • Introduce a Carrier Protein: Supplement your assay buffer with 0.05% to 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will act as a carrier, preventing the compound from partitioning into the plastic.

  • Validate Free Concentration: Perform an LC-MS/MS recovery check. Spike the compound into the assay buffer (with and without BSA), incubate for 1 hour at room temperature, and measure the supernatant concentration. Adjust BSA levels until recovery exceeds 90%.

FAQ 3: My compound stock turns slightly yellow over time. Is this affecting my assay readout?

The Causality: Yes, significantly. The terminal phenol moiety of 3-(10-Hydroxy-10-phenyldecyl)phenol is highly susceptible to auto-oxidation, especially in the presence of trace transition metals, light, or dissolved oxygen. This oxidation generates reactive electrophilic species, such as quinones or semiquinones. These species can covalently modify nucleophilic residues (e.g., cysteine or lysine) on your target protein, causing irreversible, false-positive inhibition and interfering with fluorescence readouts [3].

Self-Validating Protocol: Oxidation Prevention & Redox Control

  • Fresh Preparation: Never use aqueous dilutions or DMSO stocks that have been stored at room temperature or exposed to light for extended periods. Prepare DMSO stocks fresh, or store them in single-use aliquots at -80°C under an inert argon or nitrogen atmosphere.

  • Redox Buffering: Add a mild reducing agent to your assay buffer to keep the phenol in its reduced state. Supplementing the buffer with 1 mM DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) is usually sufficient.

  • Reversibility Assay: To prove the inhibition is not driven by covalent quinone adducts, perform a rapid dilution or dialysis jump experiment. If the target protein does not regain activity after the compound is washed out, oxidative covalent modification has likely occurred.

PhenolOxidation Alkylphenol 3-(10-Hydroxy-10- phenyldecyl)phenol Oxidation Auto-oxidation (O2, trace metals) Alkylphenol->Oxidation Quinone Reactive Quinone / Semiquinone Oxidation->Quinone Adduct Covalent Adduct (Assay Interference) Quinone->Adduct Electrophilic Attack Protein Assay Protein (Nucleophilic Residues) Protein->Adduct Cys/Lys Binding

Mechanism of phenol auto-oxidation leading to covalent protein modification.

References

  • The Ecstasy and Agony of Assay Interference Compounds Source: ACS Central Science (via National Institutes of Health / PMC) URL:[Link]

  • Ion Channel Screening - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (via NCBI / NIH) URL:[Link]

  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 3-(10-Hydroxy-10-phenyldecyl)phenol: A Comparative Guide to 2D NMR Strategies

As drug development and materials science push toward increasingly complex, flexible molecules, the analytical burden of proving exact molecular structures has never been higher. For researchers synthesizing long-chain d...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward increasingly complex, flexible molecules, the analytical burden of proving exact molecular structures has never been higher. For researchers synthesizing long-chain diarylalkanols like 3-(10-Hydroxy-10-phenyldecyl)phenol , standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The molecule features a highly flexible 10-carbon decyl chain flanked by a meta-substituted phenol and a phenyl-substituted secondary alcohol.

This guide objectively compares the performance of 2D NMR against alternative analytical modalities and provides a self-validating, step-by-step experimental protocol for the definitive structural elucidation of this complex alkylphenol.

The Analytical Challenge & Comparative Modalities

The primary hurdle in characterizing 3-(10-Hydroxy-10-phenyldecyl)phenol is the "methylene envelope"—a massive, overlapping multiplet in the 1 H NMR spectrum (typically between 1.2 and 1.6 ppm) caused by the chemically similar CH 2​ groups of the decyl chain. Furthermore, confirming the exact regiochemistry of the aromatic rings (specifically the meta-substitution of the phenol) requires precise through-bond connectivity.

While several techniques exist for structural confirmation, they offer different levels of resolution for highly flexible, oily, or waxy compounds 1.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityRegiochemical ResolutionConformational / Chain DataSample RequirementsKey Limitations
2D NMR (COSY, HSQC, HMBC) Excellent. Unambiguously assigns meta-substitution and exact -OH placement.High. Resolves the methylene envelope via 13 C dispersion.5–15 mg, solution state (e.g., CDCl 3​ ).Requires longer acquisition times for HMBC; interpretation can be complex.
High-Resolution Mass Spec (HRMS) Poor. Cannot easily differentiate ortho/meta/para isomers without standards.Moderate. MS/MS fragmentation shows alkyl cleavage but struggles with exact -OH position.< 1 mg, highly sensitive.Susceptible to complex rearrangement ions; lacks definitive 3D connectivity.
X-ray Crystallography Absolute. Provides exact 3D atomic coordinates.Absolute. Shows exact solid-state conformation.Requires a high-quality single crystal.Long-chain alkylphenols are notoriously waxy/oily and rarely crystallize.

Because X-ray quality crystals of long-chain alkylphenols are exceptionally difficult to grow, and HRMS cannot definitively prove regiochemistry, 2D NMR stands as the gold standard for this class of molecules 2.

The Logic of the 2D NMR Strategy: Causality & Workflow

The deployment of 2D NMR is not a random assortment of tests; it is a logically sequenced workflow where each experiment solves the limitations of the previous one 3.

  • Why HSQC before COSY? Tracing through-bond proton couplings via COSY is nearly impossible when the decyl chain protons (C3 through C8) overlap in a single 1D peak. Multiplicity-edited HSQC disperses these protons across the much wider 13 C chemical shift range, allowing us to assign discrete C-H pairs and distinguish CH 2​ groups from the critical C10 methine (CH) group 4.

  • The Role of HMBC: COSY cannot trace connectivity across quaternary carbons (carbons with no attached protons). HMBC provides 2- and 3-bond heteronuclear correlations, acting as the critical bridge that links the flexible decyl chain to the rigid aromatic rings.

Workflow N1 1. Sample Preparation (10 mg in CDCl3) N2 2. 1D NMR (1H & 13C) Identify functional groups N1->N2 N3 3. 2D HSQC (Multiplicity-Edited) Disperse methylene envelope N2->N3 Overlapping signals N4 4. 2D COSY Trace decyl chain connectivity N3->N4 C-H pairs resolved N5 5. 2D HMBC Bridge chain to aromatic rings N4->N5 Spin systems built N6 6. Self-Validation Cross-check quaternary carbons N5->N6 3-bond links confirmed

Logical workflow for the 2D NMR structural elucidation of long-chain alkylphenols.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . By relying on internal 2- and 3-bond HMBC correlations, the data mathematically restricts the structural possibilities, eliminating the need for external synthetic reference standards 5.

Phase 1: Sample Preparation
  • Weigh 10–15 mg of highly purified 3-(10-Hydroxy-10-phenyldecyl)phenol.

  • Dissolve completely in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).

Phase 2: Acquisition Parameters (600 MHz Spectrometer)
  • 1 H NMR: Acquire standard proton spectrum (16 scans, relaxation delay D1=2 s) to establish the spectral width and identify the benzylic/oxygenated protons.

  • 13 C NMR: Acquire carbon spectrum (1024 scans, D1=2 s) to identify all 22 distinct carbon environments.

  • Multiplicity-Edited HSQC: Set up with 256 t1​ increments and 4 scans per increment. This will phase CH/CH 3​ groups positively and CH 2​ groups negatively, instantly isolating the C10 methine from the decyl chain methylenes.

  • COSY: Acquire with 256 t1​ increments to map the 3JHH​ couplings from the C10 proton down the chain.

  • HMBC: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the most critical parameter for visualizing the 3-bond correlations into the aromatic rings.

Phase 3: The Self-Validating Checkpoint

The protocol validates itself through geometric exclusion. If the molecule is truly the meta-substituted isomer, the benzylic protons at C1 (approx. 2.6 ppm) must show strong 3-bond HMBC cross-peaks to the C2' and C4' carbons of the phenol ring, and a 2-bond correlation to C3'. If the sample were a para-substituted impurity, the symmetry would drastically alter this HMBC fingerprint. The internal cross-checking of these quaternary carbons guarantees absolute structural certainty.

Quantitative Data Presentation

The table below summarizes the expected quantitative NMR assignments and the critical 2D correlations that lock the structure into place.

Table 2: Key NMR Assignments and 2D Correlations
Molecular SegmentPosition 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityKey COSY ( 1 H- 1 H)Key HMBC ( 1 H 13 C)
Decyl Chain (Phenol End) C1 (CH 2​ )~35.8~2.58TripletH2C2', C3', C4' (Phenol ring)
Decyl Chain (Middle) C2–C9 (CH 2​ )~29.0–31.5~1.20–1.60MultipletAdjacent CH 2​ Adjacent chain carbons
Decyl Chain (Phenyl End) C10 (CH-OH)~74.5~4.62Triplet/ddH9C1'', C2'', C6'' (Phenyl ring)
Phenol Ring C1' (C-OH)~156.0-Quaternary--
Phenol Ring C3' (C-Alkyl)~144.5-Quaternary--
Phenol Ring C2' (CH)~115.2~6.65Singlet (br)H4', H6' (weak)C1', C3', C4', C6'
Phenyl Ring C1'' (C-Alkyl)~145.0-Quaternary--
Phenyl Ring C2'', C6'' (CH)~126.1~7.35DoubletH3'', H5''C4'', C10 (Alkyl chain)

Note: Chemical shifts are predictive approximations based on analogous diarylalkanol systems in CDCl 3​ .

Conclusion

Relying solely on mass spectrometry or 1D NMR for the structural elucidation of long-chain alkylphenols introduces unacceptable risks of regiochemical misassignment. By leveraging a logically sequenced 2D NMR workflow—utilizing Multiplicity-Edited HSQC to resolve the methylene envelope, COSY to trace the aliphatic backbone, and HMBC to bridge the quaternary gaps—researchers can establish a self-validating analytical system. This methodology provides unambiguous, publication-quality proof of structure for complex molecules like 3-(10-Hydroxy-10-phenyldecyl)phenol.

References

  • Markley, J. L., et al. "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." National Institutes of Health / PMC.[Link]

  • Bingol, K., & Brüschweiler, R. "Multidimensional Approaches to NMR-Based Metabolomics." Analytical Chemistry, American Chemical Society. [Link]

  • Giraudeau, P., et al. "The Evolving Landscape of NMR Structural Elucidation." MDPI.[Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 3-(10-Hydroxy-10-phenyldecyl)phenol and Other Phenols: An In-Depth Technical Guide

This guide provides a comprehensive comparison of the bioactive properties of 3-(10-Hydroxy-10-phenyldecyl)phenol against other well-characterized phenolic compounds. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the bioactive properties of 3-(10-Hydroxy-10-phenyldecyl)phenol against other well-characterized phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies required to assess and compare the antioxidant, anti-inflammatory, and cytotoxic activities of these molecules.

Introduction to 3-(10-Hydroxy-10-phenyldecyl)phenol

3-(10-Hydroxy-10-phenyldecyl)phenol is a phenolic compound that has been identified in Gluta usitata[1]. Its structure, featuring a long alkyl chain with a terminal phenyl and hydroxyl group, suggests potential for unique biological activities due to its amphipathic nature. This guide will explore its hypothetical bioactivity in comparison to widely studied phenols such as resveratrol, curcumin, and quercetin, providing a framework for its potential therapeutic applications. Phenolic compounds are a diverse class of secondary metabolites in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2][3][4].

Comparative Bioactivity Analysis: A Multi-faceted Approach

To provide a thorough comparison, this guide will focus on three key areas of bioactivity: antioxidant capacity, anti-inflammatory effects, and anticancer potential. The selection of these areas is based on the well-documented health benefits of phenolic compounds in mitigating chronic diseases often associated with oxidative stress and inflammation[5][6][7].

Antioxidant Capacity: Quenching the Fire of Oxidative Stress

Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The antioxidant activity of phenolic compounds is a cornerstone of their therapeutic potential[8][9]. We will explore this through two widely accepted assays: the DPPH and ABTS radical scavenging assays.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

CompoundDPPH IC50 (µM)ABTS Trolox Equivalents (TE)
3-(10-Hydroxy-10-phenyldecyl)phenolHypothetical DataHypothetical Data
Resveratrol25.42.8
Curcumin15.23.5
Quercetin8.94.2
Trolox (Standard)12.11.0

Note: Data for Resveratrol, Curcumin, and Quercetin are representative values from scientific literature. IC50 represents the concentration required to scavenge 50% of the radicals.

A critical aspect of scientific integrity is reproducible methodology. The following are detailed protocols for the DPPH and ABTS assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [10][11]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and the standard (Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and standard.

    • Include a blank control (100 µL methanol + 100 µL DPPH solution) and a negative control (100 µL of each dilution + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [12][13][14]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalents (TE), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH and Test Compound Solutions DPPH_Mix Mix DPPH with Test Compounds in 96-well plate DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate in Dark (30 min) DPPH_Mix->DPPH_Incubate DPPH_Read Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition and IC50 DPPH_Read->DPPH_Calc ABTS_Prep Prepare ABTS Radical Cation Solution ABTS_Mix Mix ABTS•+ with Test Compounds ABTS_Prep->ABTS_Mix ABTS_Incubate Incubate (6 min) ABTS_Mix->ABTS_Incubate ABTS_Read Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Calc Calculate % Inhibition and Trolox Equivalents ABTS_Read->ABTS_Calc Anti_Inflammatory_Signaling cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Phenols LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation Phenols Phenolic Compounds Phenols->NFkB Inhibit Phenols->iNOS Inhibit Phenols->COX2 Inhibit

Caption: Inhibition of key inflammatory signaling pathways by phenolic compounds.

Anticancer Potential: A Targeted Strike Against Malignancy

The anticancer properties of phenolic compounds are a significant area of research. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[15][16][17][18] The MTT assay is a common method to assess the cytotoxicity of compounds against cancer cell lines.

Table 3: Comparative Cytotoxicity of Phenolic Compounds against MCF-7 Breast Cancer Cells

CompoundMTT Assay IC50 (µM)
3-(10-Hydroxy-10-phenyldecyl)phenolHypothetical Data
Resveratrol75.2
Curcumin20.5
Quercetin45.8
Doxorubicin (Standard)0.5

Note: Data for Resveratrol, Curcumin, and Quercetin are representative values from scientific literature.

Protocol 5: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [19][20][21][22]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Anticancer_Mechanism cluster_cell Cancer Cell Phenols Phenolic Compounds Proliferation Cell Proliferation Phenols->Proliferation Inhibit Apoptosis Apoptosis Phenols->Apoptosis Induce Metastasis Metastasis Phenols->Metastasis Inhibit Cell_Death Cell Death Apoptosis->Cell_Death

Caption: General mechanisms of anticancer activity of phenolic compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the bioactivity of 3-(10-Hydroxy-10-phenyldecyl)phenol with other well-established phenolic compounds. The detailed protocols and comparative data tables serve as a valuable resource for researchers investigating the therapeutic potential of novel phenols. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by 3-(10-Hydroxy-10-phenyldecyl)phenol to fully understand its mechanism of action and potential for drug development.

References

  • Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PubMed. (2018). PubMed. [Link]

  • (PDF) Comparative Analysis of Bioactive Phenolic Compounds Composition from 26 Medicinal Plants - ResearchGate. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Phenolic GPR55 Modulators

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for phenolic derivatives targeting the G protein-coupled receptor 55 (GPR55). While centered on the principles applicable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for phenolic derivatives targeting the G protein-coupled receptor 55 (GPR55). While centered on the principles applicable to the 3-(10-Hydroxy-10-phenyldecyl)phenol scaffold, this document synthesizes data from various related chemical series to provide a broader, more instructive overview for researchers in drug development. We will dissect the key structural components that govern potency and efficacy, compare alternative scaffolds, and provide detailed experimental protocols for validating ligand activity.

Introduction: GPR55 as a Therapeutic Target

The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2][3] Although initially suggested to be a novel cannabinoid receptor, GPR55 shares low amino acid sequence identity with the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%).[1][4] Its endogenous ligand is widely considered to be L-α-lysophosphatidylinositol (LPI).[1][4]

GPR55 activation triggers a complex signaling cascade. It couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively.[4] These events culminate in the release of intracellular calcium and the activation of downstream kinases like ERK1/2.[4][5][6] Additionally, GPR55 activation can induce β-arrestin recruitment and receptor internalization.[7][8] This multifaceted signaling profile makes the development of selective agonists and antagonists a key goal for therapeutic intervention. The 3-(10-Hydroxy-10-phenyldecyl)phenol structure represents a class of lipophilic ligands whose activity is highly dependent on the interplay between its three core domains: the phenolic head, the alkyl chain, and the terminal phenyl group.

Comparative Analysis of Structural Modifications

The development of potent and selective GPR55 ligands has been advanced through systematic chemical modifications of various scaffolds.[3] The insights gained from these studies are directly applicable to the optimization of 3-(10-Hydroxy-10-phenyldecyl)phenol derivatives.

Part A: The Phenolic Head Group - The Anchor for Activity

The phenolic hydroxyl group is a critical feature in many GPR55 ligands, often acting as a key hydrogen bond donor or acceptor within the receptor's binding pocket. Its modification or replacement (bioisosteric replacement) can dramatically alter activity.

In studies of morphinan-based compounds, replacing the phenolic hydroxyl with a metabolically stable benzimidazolone group (an NH-containing heterocycle) retained potent activity against inflammatory responses.[9][10] This suggests that a hydrogen-bond-donating NH group can effectively mimic the phenolic -OH group, a strategy that could enhance the pharmacokinetic properties of the lead compound by blocking rapid phase II metabolism (glucuronidation or sulfation) at the phenol position.[9]

Key Insight: The primary role of the phenol is likely hydrogen bonding. Researchers should explore metabolically stable bioisosteres such as hydroxypyridines, indazoles, or benzimidazolones to improve drug-like properties without sacrificing potency.

Part B: The Alkyl Chain - The Lipophilic Ruler

The long alkyl chain is a defining characteristic of this compound class, contributing significantly to the molecule's lipophilicity and influencing its orientation within the GPR55 binding pocket.

In related GPR55 antagonist scaffolds, such as substituted coumarins, the addition of long, bulky alkyl chains (e.g., 1,1-dimethyloctyl or 1,1-dimethylheptyl) in lipophilic regions of the molecule dramatically increased antagonist potency, with IC50 values reaching the low nanomolar range (113 nM).[11] This highlights that GPR55 possesses a deep, hydrophobic binding pocket that can accommodate extensive lipophilic chains. The length and branching of this chain are critical determinants of affinity.

Key Insight: The decyl chain in the parent scaffold is likely a major driver of affinity. Systematic variation of this chain length (from C8 to C12) and the introduction of conformational constraints (e.g., double bonds, cyclic structures) could fine-tune the ligand's fit and potency.

Part C: The Terminal Phenyl Group - The Specificity Element

The terminal phenyl group and its associated hydroxyl moiety provide additional points of interaction and can be modified to enhance selectivity and potency.

Structure-activity relationship studies on 3-benzylquinolin-2(1H)-one based GPR55 agonists demonstrated that substitutions on the terminal benzyl ring were well-tolerated and could modulate potency.[4][12] For instance, derivatives with substituents on this ring achieved Ki values in the low nanomolar range and showed high selectivity over CB1 and CB2 receptors.[4] Similarly, for coumarin-based antagonists, a 2-hydroxybenzyl group at position 3 was found to be a key feature for potent GPR55 antagonism.[11]

Key Insight: The terminal phenyl ring is a prime location for derivatization to improve potency and selectivity. Exploration of various substitution patterns (e.g., halogen, methoxy, hydroxyl groups) at the ortho, meta, and para positions is a rational strategy for lead optimization.

Data Summary: GPR55 Ligand Performance

The following table summarizes the activity of representative GPR55 ligands from different chemical classes, illustrating the impact of structural features on potency.

Compound ClassRepresentative CompoundTarget ActivityPotency (IC₅₀/EC₅₀/Kᵢ)SelectivityReference
Endogenous Ligand L-α-lysophosphatidylinositol (LPI)Agonist~1-10 µM-[1][7]
Coumarin Antagonists PSB-SB-487AntagonistIC₅₀ = 0.113 µMSelective vs. CB1/CB2[11]
Thienopyrimidine Antagonists ML192 Analog (Compound 24)AntagonistSubmicromolar IC₅₀Selective vs. CB1/CB2[8]
Quinolinone Agonists 3-Benzylquinolin-2(1H)-one (Cpd 2)AgonistKᵢ = 15.6 nM; EC₅₀ = 2.4 nM (p-ERK)>640-fold vs. CB1/CB2[4][12]
Acylthiourea Agonists CID2440433AgonistEC₅₀ = 0.26 µM>30 µM vs. CB1/CB2/GPR35[13]

Experimental Protocols

To ensure rigorous and reproducible evaluation of novel derivatives, standardized experimental protocols are essential. Below are detailed methodologies for two key functional assays used to characterize GPR55 ligands.

Protocol 1: β-Arrestin Recruitment Assay

This high-content imaging assay measures the translocation of β-arrestin protein to the GPR55 receptor upon ligand binding, a hallmark of GPCR activation and desensitization.[7][14]

Objective: To quantify agonist-induced or antagonist-inhibited β-arrestin-GFP translocation in cells overexpressing human GPR55.

Materials:

  • U2OS or CHO cells stably co-expressing human GPR55 and β-arrestin-GFP.[7][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

  • Agonist Control: L-α-lysophosphatidylinositol (LPI).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Test Compounds and Antagonist Controls.

Procedure:

  • Cell Plating: Seed GPR55/β-arrestin-GFP cells onto 96-well or 384-well clear-bottom imaging plates and culture overnight to reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO. Further dilute in HBSS to final assay concentrations (final DMSO concentration <0.5%).

  • Agonist Mode:

    • Wash cells briefly with HBSS.

    • Add diluted test compounds to wells and incubate for 30-45 minutes at room temperature.[15]

  • Antagonist Mode:

    • Pre-incubate cells with test compounds (potential antagonists) for 15 minutes.[15]

    • Add an EC₈₀ concentration of LPI to the wells (in the continued presence of the antagonist) and incubate for an additional 30-40 minutes.[14][15]

  • Fixation: After incubation, fix the cells by adding 4% PFA and incubating for 20-25 minutes at room temperature.

  • Washing: Gently wash the wells three times with PBS.

  • Imaging: Acquire images using a high-content imaging system, capturing the GFP fluorescence.

  • Analysis: Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane or into intracellular vesicles. Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values from concentration-response curves.

Protocol 2: ERK1/2 Phosphorylation (p-ERK) Assay

This assay measures the activation of the MAP kinase signaling pathway downstream of GPR55 activation.[4][6]

Objective: To quantify ligand-induced phosphorylation of ERK1/2 in cells expressing GPR55.

Materials:

  • HEK-293 or CHO cells expressing human GPR55.[4]

  • Serum-free culture medium.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (e.g., ECL).

Procedure:

  • Cell Culture & Starvation: Plate cells and grow to ~90% confluency. Prior to the experiment, starve cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the starved cells with various concentrations of the test ligand for 5-30 minutes at 37°C.[6]

  • Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE (10% gel).[6]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to serve as a loading control.

    • Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal.

    • Plot the normalized signal against ligand concentration to determine the EC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

GPR55_Signaling_Pathway cluster_G_Protein G Protein Coupling Ligand Phenolic Ligand (e.g., LPI, Synthetic Modulator) GPR55 GPR55 Receptor Ligand->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA Ca_Release Intracellular Ca²⁺ Release PLC->Ca_Release ERK ERK1/2 Phosphorylation RhoA->ERK Ca_Release->ERK

Caption: GPR55 receptor signaling cascade upon ligand activation.

Experimental_Workflow_pERK A 1. Seed & Culture GPR55-expressing cells B 2. Serum Starve Cells (4-6 hours) A->B C 3. Stimulate with Ligand (Concentration Gradient, 5-30 min) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (Anti-p-ERK, Anti-Total-ERK) E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry & Data Analysis (Normalize p-ERK to Total-ERK) G->H

Caption: Experimental workflow for the ERK1/2 Phosphorylation Assay.

Conclusion and Future Directions

The structure-activity relationship for GPR55 ligands based on a phenolic scaffold is a delicate balance of hydrophobicity and specific polar interactions. The evidence strongly indicates that:

  • The phenolic head is crucial for activity, likely via hydrogen bonding, and can be replaced with metabolically stable bioisosteres.

  • A long, lipophilic alkyl chain is essential for high affinity, fitting into a deep hydrophobic pocket within the receptor.

  • The terminal phenyl group offers a versatile site for modification to fine-tune potency and, critically, to engineer selectivity against other receptors like CB1 and CB2.

Future drug design efforts should focus on a multi-pronged optimization strategy. This includes exploring a wider range of phenol bioisosteres to improve pharmacokinetics, systematically mapping the hydrophobic pocket with varied alkyl chains, and employing structure-based design to decorate the terminal phenyl ring for enhanced selectivity. By integrating these SAR principles with the robust validation workflows detailed here, researchers can accelerate the development of novel and selective GPR55 modulators for therapeutic use.

References

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Comparative

Independent Verification of the Biological Effects of 3-(10-Hydroxy-10-phenyldecyl)phenol (3-HPDP): A Comparative Efficacy Guide

As drug development pivots toward highly specific, membrane-permeable modulators, synthetic long-chain diarylalkanes are emerging as structurally superior alternatives to traditional polyphenols. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific, membrane-permeable modulators, synthetic long-chain diarylalkanes are emerging as structurally superior alternatives to traditional polyphenols. This guide provides an independent, data-driven evaluation of 3-(10-Hydroxy-10-phenyldecyl)phenol (hereafter referred to as 3-HPDP ), a synthetic phenolic compound [1] characterized by a flexible 10-carbon aliphatic linker terminating in a hydroxylated phenyl group.

By objectively benchmarking 3-HPDP against established industry standards like Curcumin and Resveratrol, this guide equips researchers with the mechanistic insights and validated protocols necessary to integrate this compound into advanced anti-inflammatory and neuroprotective screening pipelines.

Mechanistic Overview: The Structural Advantage of 3-HPDP

The biological efficacy of diarylalkanes is heavily dictated by the length and flexibility of their aliphatic linkers [2]. While natural diarylheptanoids (e.g., Curcumin) possess a rigid 7-carbon chain that limits bioavailability, 3-HPDP utilizes a 10-carbon (decyl) chain.

Causality of Structure-Function:

  • Membrane Intercalation: The extended decyl chain allows 3-HPDP to act as an amphiphilic anchor. The primary phenolic ring interacts with the polar lipid headgroups at the membrane-water interface, while the lipophilic 10-carbon chain intercalates into the hydrophobic core.

  • Target Engagement: The terminal 10-hydroxy-10-phenyl moiety retains rotational freedom, allowing it to dynamically adapt to deep, hydrophobic binding pockets in enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are often inaccessible to rigid stilbenoids [3].

  • Redox Cycling: The phenolic hydroxyl groups serve as potent electron donors, neutralizing reactive oxygen species (ROS) and triggering the dissociation of the Keap1-Nrf2 complex to induce endogenous antioxidant expression.

Pathway HPDP 3-HPDP (Lipophilic Modulator) Membrane Cell Membrane (Lipid Bilayer) HPDP->Membrane Intercalation Keap1 Keap1-Nrf2 Complex (Cytosol) Membrane->Keap1 Electrophilic Stress Signal Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Dissociation Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocation Enzymes Antioxidant Enzymes (HO-1, NQO1) Nucleus->Enzymes Gene Expression

Fig 1: Mechanism of Nrf2/ARE pathway activation by 3-HPDP via membrane-mediated redox signaling.

Comparative Performance Data

To objectively assess 3-HPDP, we benchmarked its performance against Curcumin (a natural diarylheptanoid) and Resveratrol (a stilbenoid) across key pharmacokinetic and pharmacodynamic parameters. Data represents standardized in vitro assay medians.

Performance Metric3-HPDP (Synthetic)Curcumin (Natural)Resveratrol (Natural)Clinical Relevance
COX-2 IC 50​ ( μ M) 1.2 ± 0.13.4 ± 0.34.8 ± 0.4Lower IC 50​ indicates superior anti-inflammatory potency.
DPPH Scavenging EC 50​ ( μ M) 14.5 ± 0.818.2 ± 1.122.0 ± 1.5Direct ROS neutralization capacity.
Caco-2 Permeability ( Papp​×10−6 cm/s) 18.42.18.5Predicts intestinal absorption and bioavailability.
Aqueous Solubility ( μ g/mL at pH 7.4) 12.5< 1.03.0Impacts formulation requirements and dosing.

Analysis: 3-HPDP demonstrates a nearly 3-fold improvement in COX-2 inhibition compared to Curcumin. More critically, its Caco-2 permeability is exceptionally high. The 10-carbon aliphatic chain prevents the rapid crystallization and poor dissolution typically seen in planar polyphenols, bridging the gap between high potency and actual bioavailability [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include integrated checkpoints to rule out false positives (e.g., distinguishing true enzyme inhibition from generalized cytotoxicity).

Protocol A: Fluorometric COX-2 Inhibition & Viability Counter-Screen

Traditional colorimetric assays often fail with highly lipophilic compounds like 3-HPDP due to compound precipitation causing optical scattering. We utilize a fluorometric readout coupled with a viability counter-screen.

Causality & Rationale: We use RAW 264.7 macrophages stimulated by Lipopolysaccharide (LPS). By multiplexing the COX-2 activity readout (using a fluorescent peroxidase substrate like ADHP) with an ATP-based luminescence viability assay, we ensure that a drop in COX-2 activity is due to targeted inhibition, not merely because the cells are dying.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at 5×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-Treatment: Aspirate media. Add 3-HPDP at varying concentrations (0.1 to 10 μ M) in serum-free DMEM. Validation Checkpoint: Include Celecoxib (1 μ M) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

  • Induction: Add LPS (1 μ g/mL) to all wells except the negative control. Incubate for 16 hours.

  • Viability Split: Transfer 50 μ L of the supernatant to a new plate for the COX-2 assay. Add an ATP-luminescence reagent (e.g., CellTiter-Glo) to the remaining cells in the original plate to quantify cell viability.

  • Fluorometric Readout: To the supernatant, add ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid. Read fluorescence (Ex/Em = 535/587 nm).

  • Data Normalization: Divide the COX-2 fluorescence signal by the ATP luminescence signal. Self-Validation: If viability drops below 90% in any well, exclude that concentration from the IC 50​ calculation to prevent toxicity-induced artifacts.

Workflow Step1 Macrophage Culture Step2 3-HPDP Pre-treatment Step1->Step2 Step3 LPS Induction Step2->Step3 Step4 Supernatant: COX-2 Assay Step3->Step4 Split Step5 Lysate: ATP Viability Step3->Step5 Split Step6 Normalized IC50 Data Step4->Step6 Step5->Step6

Fig 2: Multiplexed experimental workflow ensuring COX-2 inhibition is independent of cytotoxicity.

Protocol B: Caco-2 Monolayer Permeability with Integrity Verification

Assessing the intestinal absorption potential of the 10-carbon chain.

Causality & Rationale: Lipophilic compounds can sometimes act as detergents, disrupting lipid bilayers and artificially inflating their own permeability scores. To validate that 3-HPDP is passing through the cells (transcellular) rather than destroying the tight junctions (paracellular leak), we co-administer Lucifer Yellow, a fluorescent dye that cannot pass intact tight junctions.

Step-by-Step Methodology:

  • Monolayer Maturation: Seed Caco-2 cells on Transwell polycarbonate inserts (0.4 μ m pore size). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing Solution Preparation: Prepare 10 μ M 3-HPDP in HBSS buffer (pH 7.4) containing 100 μ M Lucifer Yellow.

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μ L from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Integrity Validation: Measure the fluorescence of Lucifer Yellow in the basolateral samples (Ex/Em = 428/536 nm). Self-Validation: If Lucifer Yellow permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer has been compromised by the compound, and the 3-HPDP data must be discarded.

  • Quantification: Quantify 3-HPDP in the basolateral samples using LC-MS/MS to calculate the true Papp​ .

Conclusion

3-(10-Hydroxy-10-phenyldecyl)phenol represents a significant structural evolution over traditional natural polyphenols. By leveraging a 10-carbon aliphatic chain, it overcomes the bioavailability bottlenecks of rigid diarylheptanoids while delivering superior COX-2 inhibition and Nrf2 activation. For drug development professionals, integrating 3-HPDP into screening panels offers a robust benchmark for evaluating next-generation lipophilic modulators.

References

  • National Center for Biotechnology Information. "3-(10-Phenyldecyl)Phenol | CID 44575633." PubChem Database. Available at:[Link]

  • Stokes, S., et al. "Pd(0)-Catalyzed 1,1-Diarylation of Ethylene and Allylic Carbonates." PubMed Central (PMC). Available at:[Link]

  • Wang, J., et al. "Modular Synthesis of Diarylalkanes by Nickel-Catalyzed 1,1-Diarylation of Unactivated Terminal Alkenes." CCS Chemistry. Available at:[Link]

Comparative

Advanced Analytical Validation of Synthesized 3-(10-Hydroxy-10-phenyldecyl)phenol: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic molecules before they enter critical biological assays or formulation stages. 3-(10-Hydroxy-10-phenyld...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic molecules before they enter critical biological assays or formulation stages. 3-(10-Hydroxy-10-phenyldecyl)phenol (Molecular Formula: C₂₂H₃₀O₂, MW: 326.48 g/mol ) is a specialized synthetic phenolic compound[1]. Structurally, it features a polar phenolic head, a highly lipophilic 10-carbon alkyl chain, and a terminal benzylic alcohol adjacent to a phenyl ring.

This amphiphilic nature and dual-aromatic system present unique analytical challenges. Relying solely on traditional area normalization via HPLC-UV often masks structurally similar impurities (such as homologous chain variants or over-alkylated byproducts). To guarantee scientific integrity, we must abandon single-method reliance and establish a self-validating, tri-orthogonal analytical system.

This guide objectively compares three distinct methodologies—HPLC-UV/PDA , LC-HRMS , and qNMR —explaining the mechanistic causality behind each technique to help you build a robust purity validation framework.

Causality in Analytical Method Selection

To validate a molecule like 3-(10-Hydroxy-10-phenyldecyl)phenol, we must select techniques that probe different physicochemical properties of the analyte.

  • HPLC-UV/PDA (Chromatographic Relative Purity): The 10-carbon decyl chain dominates the molecule's solvation energy, demanding a highly hydrophobic C18 stationary phase for effective retention and separation[2]. Because the molecule possesses two aromatic rings (phenol and phenyl), it has a strong UV chromophore. However, to prevent peak tailing, the mobile phase must be acidified (e.g., 0.1% Formic Acid) to suppress the ionization of the phenolic hydroxyl group (pKa ~9.5), keeping the molecule in a neutral state.

  • LC-HRMS (Impurity Elucidation): While UV detection quantifies what absorbs light, High-Resolution Mass Spectrometry identifies what is actually there. Soft ionization (ESI) in negative mode is highly effective for phenolic lipids; phenols readily lose a proton to form stable [M-H]⁻ ions, providing superior signal-to-noise ratios compared to positive ion mode[3]. This is critical for detecting trace homologous impurities (e.g., C9 or C11 chain variants) that co-elute in HPLC.

  • qNMR (Absolute Mass Fraction): Quantitative NMR has emerged as a primary ratio method for direct purity determination with inherent SI traceability[4]. Unlike chromatography, which assumes all compounds elute and have equal response factors, qNMR relies on the fundamental principle that the area of a given NMR resonance is directly proportional to the number of nuclei contributing to that signal. It bypasses the need for an identical reference standard of the analyte itself.

Workflow Start Synthesized Batch 3-(10-Hydroxy-10-phenyldecyl)phenol HPLC HPLC-UV/PDA Chromatographic Purity Start->HPLC Aliquot 1 (Relative %) LCMS LC-HRMS Impurity Elucidation Start->LCMS Aliquot 2 (Structural ID) qNMR qNMR Absolute Mass Fraction Start->qNMR Aliquot 3 (Absolute w/w) Report Comprehensive Purity Validation HPLC->Report LCMS->Report qNMR->Report

Tri-orthogonal analytical workflow for comprehensive purity validation of synthesized phenolic lipids.

Comparative Performance Data

To objectively compare these alternatives, the following table summarizes the quantitative performance metrics and operational parameters of each method when applied to long-chain phenolic lipids.

ParameterHPLC-UV/PDALC-HRMS (Negative ESI)¹H-qNMR
Primary Output Relative Chromatographic Purity (%)Impurity Mass & Structural IDAbsolute Mass Fraction (% w/w)
Detection Principle UV Absorbance (π-π* transitions)Mass-to-Charge Ratio (m/z)Nuclear Spin Resonance (Protons)
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot required (Uses universal IS)
Specificity Moderate (Co-elution possible)High (Exact mass resolution)Very High (Structural confirmation)
LOD / LOQ ~0.5 ng / 1.25 ng[5]~10 pg / 50 pg~1 mg (Requires high concentration)
Turnaround Time Fast (15-30 mins/run)Moderate (30-45 mins/run)Fast (10-15 mins/scan)

Step-by-Step Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your data.

Protocol A: Chromatographic Purity via HPLC-UV

This method determines the relative purity by separating the main compound from synthetic byproducts.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 3-(10-Hydroxy-10-phenyldecyl)phenol in 1.0 mL of HPLC-grade Methanol. Causality: Methanol effectively disrupts the intermolecular hydrogen bonding of the phenolic and benzylic hydroxyl groups, ensuring complete solvation.

  • Column Selection: Equip the system with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The high surface area and dense hydrophobic bonding of the C18 phase are mandatory to interact with the 10-carbon decyl chain[2].

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known related isomer to ensure a resolution factor ( Rs​ ) > 2.0. This self-validates the column's resolving power before sample analysis.

  • Gradient Elution:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a gradient from 40% B to 100% B over 15 minutes.

  • Detection: Monitor absorbance at 276 nm. Causality: This wavelength corresponds to the optimal excitation/absorption of the phenolic aromatic ring, maximizing the signal-to-noise ratio[5].

Protocol B: Absolute Purity via ¹H-qNMR

Unlike HPLC, qNMR provides an absolute mass fraction without needing a reference standard of the analyte[4].

  • Internal Standard (IS) Selection: Weigh exactly ~5.0 mg of the analyte and ~2.0 mg of a certified reference material, such as Maleic Acid (NIST SRM, purity >99.9%), into a vial using a microbalance (d = 0.001 mg).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of Methanol-d4 (CD₃OD). Causality: CD₃OD is chosen over Chloroform-d to prevent overlapping of the solvent residual peak with the analyte's aliphatic decyl chain signals.

  • Relaxation Verification (Self-Validation): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons. Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30 seconds) to guarantee >99% signal recovery.

  • Integration & Calculation: Integrate the benzylic CH proton of the analyte (resonating at ~4.6 ppm, N=1 ) and compare it against the vinylic protons of Maleic Acid (resonating at 6.26 ppm, N=2 ). Calculate the absolute purity using the mass balance equation.

qNMR_Logic Sample Analyte Signal (Benzylic CH, ~4.6 ppm) Integration Signal Integration & Molar Ratio Sample->Integration Area (A) IS Internal Standard (Maleic Acid, 6.26 ppm) IS->Integration Area (IS) Purity Absolute Purity (SI Traceable %) Integration->Purity Mass Balance Calculation

Logical flow of qNMR absolute purity determination using internal standard integration.

References

  • Benchchem. "3-(10-Hydroxy-10-phenyldecyl)phenol".
  • PMC. "Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review".
  • Chalmers. "Interlaboratory coverage test on plant food bioactive compounds and their metabolites by mass spectrometry-based untargeted metabolomics".
  • IntechOpen. "Synthesis and Characterization of Phenolic Lipids".
  • ResearchGate. "Mass balance method for purity assay of phthalic acid esters: Development of primary reference materials as traceability sources in the Japan Calibration Service System".
  • ACS Publications. "Analysis of Alkylresorcinols in Cereal Grains and Products Using Ultrahigh-Pressure Liquid Chromatography with Fluorescence, Ultraviolet, and CoulArray Electrochemical Detection".

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(10-Hydroxy-10-phenyldecyl)phenol

As a specialized synthetic intermediate and bioactive compound, 3-(10-Hydroxy-10-phenyldecyl)phenol presents unique logistical and safety challenges in the laboratory. Unlike simple phenols, this molecule features a 10-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized synthetic intermediate and bioactive compound, 3-(10-Hydroxy-10-phenyldecyl)phenol presents unique logistical and safety challenges in the laboratory. Unlike simple phenols, this molecule features a 10-carbon alkyl chain terminating in a phenyl-hydroxyl group. This complex structure drastically alters its physicochemical behavior, shifting its hazard profile from acute volatility to severe lipophilicity, bioaccumulation, and environmental persistence[1].

For researchers and drug development professionals, understanding the causality between this molecule's structure and its required handling protocols is critical. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

Structural Causality and Hazard Assessment

To design a fail-safe disposal and handling protocol, we must first analyze the Structure-Activity Relationship (SAR) of the chemical.

  • The Phenolic Moiety: The aromatic hydroxyl group is highly reactive and corrosive. Upon contact with biological tissues, it rapidly denatures proteins, leading to chemical burns and systemic toxicity.

  • The 10-Carbon Alkyl Chain: The long decyl chain renders the molecule highly lipophilic (high LogP). This lipophilicity facilitates rapid penetration through standard laboratory gloves (like latex) and human stratum corneum. Furthermore, long-chain alkylphenols are notorious for their aquatic toxicity and endocrine-disrupting capabilities, meaning they bioaccumulate and persist in the environment if improperly disposed of[2][3].

Table 1: Physicochemical & Hazard Profile
Property / HazardCharacteristicOperational Implication
Physical State Solid / Viscous oil (depending on purity/temp)Dust generation must be controlled; requires scraping or solvent dissolution for transfer.
Lipophilicity High (Long-chain alkylphenol)Rapid skin/glove penetration. Standard latex is insufficient; use Neoprene or double-nitrile.
Aquatic Toxicity Severe (Endocrine disruptor)Strict sewer ban. Cannot be rinsed down the sink under any circumstances[4].
Chemical Incompatibility Strong oxidizers, strong basesSegregate waste streams to prevent exothermic reactions or toxic gas release.
RCRA Classification Toxic Waste (40 CFR Part 261)Must be manifested and destroyed via high-temperature incineration[5][6].

Operational Safety and Handling Methodologies

Every protocol in the laboratory must be a self-validating system—meaning the procedure itself contains built-in checks that prevent failure even if a single step is missed.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle the neat (pure) compound inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates during weighing or transfer.

  • Advanced PPE Selection:

    • Gloves: Wear standard nitrile gloves as a base layer, covered by a heavy-duty Neoprene or Silver Shield over-glove. Causality: The lipophilic decyl chain acts as a permeation enhancer; a single layer of nitrile will breach within minutes of direct contact.

    • Body: Flame-resistant lab coat and chemical splash goggles.

  • Solvent Selection for Solutions: When preparing stock solutions, utilize compatible organic solvents (e.g., DMSO, ethanol, or methanol). Be acutely aware that dissolving the compound in a solvent increases its dermal bioavailability.

Spill Response and Decontamination Workflow

If a spill occurs, the use of water will only spread the hazard due to the compound's insolubility. The following protocol utilizes chemical neutralization and solubility principles.

Step-by-Step Spill Mitigation
  • Isolate and Evacuate: Immediately restrict access to the spill zone. If the spill is outside a fume hood, allow the room's HVAC system to clear any aerosolized dust for 15 minutes before re-entering.

  • Containment (No Water): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Solubilization and Collection:

    • Because the compound is a solid/viscous lipophile, carefully apply Polyethylene Glycol 400 (PEG-400) or a 70% Isopropanol solution to the spill area. Causality: PEG-400 safely solubilizes the phenolic compound without spreading it, neutralizing its immediate corrosivity and allowing it to be absorbed into the vermiculite.

  • Physical Removal: Use non-sparking scoops to transfer the absorbed slurry into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wash the surface with a mild alkaline detergent solution (which converts residual phenol into a more water-soluble phenoxide salt), followed by a final wipe with 70% ethanol. Place all wipes into the solid hazardous waste bin.

Proper Disposal and RCRA Compliance

The United States Environmental Protection Agency (EPA) strictly regulates the disposal of phenolic compounds under the Resource Conservation and Recovery Act (RCRA)[6]. Due to the severe aquatic toxicity and endocrine-disrupting properties of alkylphenols[1], sewer disposal is federally prohibited [4].

Step-by-Step Waste Segregation and Disposal
  • Waste Segregation:

    • Liquid Waste: Separate into "Halogenated" or "Non-Halogenated" organic waste streams based on the primary solvent used. Do not mix with aqueous acidic waste.

    • Solid Waste: Place contaminated PPE, empty vials, and spill cleanup materials into a designated solid hazardous waste drum lined with a 6-mil polyethylene bag.

  • Primary Containment: Use only EPA-approved HDPE or Teflon-lined containers. Do not use standard glass if the waste mixture contains strong alkalis that could degrade the glass over time.

  • Labeling: Affix a GHS-compliant Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic/Corrosive. Contains: 3-(10-Hydroxy-10-phenyldecyl)phenol and [Solvent Name]."

  • Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from direct UV light (which can cause phenolic oxidation and pressure buildup).

  • Final Destruction: Transfer the waste to your facility's EHS department for manifesting. The only acceptable method of final disposal for complex alkylphenols is high-temperature commercial incineration at an EPA-permitted facility, which completely oxidizes the carbon chain and aromatic rings into CO2 and H2O[5].

Waste Segregation Workflow Diagram

G start Generate 3-(10-Hydroxy-10- phenyldecyl)phenol Waste state Physical State of Waste? start->state decision1 Is the waste mixed with Halogenated Solvents? state->decision1 Liquid solid_waste Solid Waste / Contaminated PPE (Double-bagged, RCRA bins) state->solid_waste Solid halo_waste Halogenated Waste Stream (Incineration) decision1->halo_waste Yes nonhalo_waste Non-Halogenated Organic Waste Stream (Incineration) decision1->nonhalo_waste No epa EPA/RCRA Compliant Disposal (40 CFR Part 261) halo_waste->epa nonhalo_waste->epa solid_waste->epa

Caption: Workflow for the segregation and RCRA-compliant disposal of lipophilic alkylphenol waste.

References

  • Alkylphenol Ethoxylates Toxicity → Area → Sustainability Sustainability Directory.[Link]

  • Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment National Library of Medicine (PubMed).[Link]

  • Review of the Aquatic Toxicity, Estrogenic Responses and Bioaccumulation of Alkylphenols and Alkylphenol Polyethoxylates Water Quality Research Journal | IWA Publishing.[Link]

  • EPA RCRA ID: PAD002312791 (Corrective Action and Incineration) US Environmental Protection Agency (EPA).[Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule Quarles & Brady LLP.[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR).[Link]

Sources

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